molecular formula C24H50S5 B13833306 Di(tert-dodecyl)pentasulphide

Di(tert-dodecyl)pentasulphide

Cat. No.: B13833306
M. Wt: 499.0 g/mol
InChI Key: SHSKNPMXKAPZKV-UHFFFAOYSA-N
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Description

Di(tert-dodecyl)pentasulphide is a useful research compound. Its molecular formula is C24H50S5 and its molecular weight is 499.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di(tert-dodecyl)pentasulphide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di(tert-dodecyl)pentasulphide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H50S5

Molecular Weight

499.0 g/mol

IUPAC Name

5-propyl-5-(5-propylnonan-5-ylpentasulfanyl)nonane

InChI

InChI=1S/C24H50S5/c1-7-13-19-23(17-11-5,20-14-8-2)25-27-29-28-26-24(18-12-6,21-15-9-3)22-16-10-4/h7-22H2,1-6H3

InChI Key

SHSKNPMXKAPZKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)(CCCC)SSSSSC(CCC)(CCCC)CCCC

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling of Di-tert-dodecyl Pentasulfide (CAS 31565-23-8)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth physicochemical profile of Di-tert-dodecyl pentasulfide (CAS 31565-23-8) .

While frequently encountered in industrial applications as an extreme-pressure additive, this compound is of specific interest to pharmaceutical scientists in the context of Extractables & Leachables (E&L) . It is a known potential leachable from manufacturing equipment (lubricants, seals) and container closure systems, requiring rigorous identification and toxicological risk assessment during drug development.

A Technical Guide for E&L Assessment and Analytical Characterization

Executive Summary

CAS 31565-23-8 , chemically identified as Di-tert-dodecyl pentasulfide , is a polysulfide compound characterized by a bridge of five sulfur atoms connecting two branched dodecyl alkyl chains.

In the pharmaceutical domain, it is rarely an active ingredient but serves as a critical target analyte in purity profiling . Its high lipophilicity (LogP > 10) and sulfur-labile nature make it a persistent "mystery peak" in hydrophobic extraction studies of polymeric manufacturing components. This guide outlines its properties to facilitate rapid identification (dereplication) and stability assessment.

CRITICAL DISAMBIGUATION NOTE: Do not confuse CAS 31565-23-8 (Sulfur compound) with CAS 31565-12-5 (Propylene Glycol Monocaprylate / Capryol 90), which is a common functional excipient. The similarity in CAS numbers is a frequent source of database errors.

Chemical Identity & Structural Analysis

AttributeDetail
CAS Registry Number 31565-23-8
IUPAC Name 2-(2,3,3,4,4,5-hexamethylhexan-2-ylpentasulfanyl)-2,3,3,4,4,5-hexamethylhexane (Representative isomer)
Common Names Di-tert-dodecyl pentasulfide; Pentasulfide, di-tert-dodecyl; TPS 32
Molecular Formula C₂₄H₅₀S₅
Molecular Weight 498.98 g/mol
SMILES CC(C)C(C)(C)C(C)(C)C(C)(C)SSSSSC(C)(C)C(C)(C)C(C)(C)C(C)C
Structure Type Polysulfide bridge (S-S-S-S-S) flanked by tertiary alkyl groups.[1][2][3][4]
Structural Complexity

Commercial samples of CAS 31565-23-8 are often UVCBs (Unknown or Variable composition, Complex reaction products or Biological materials). While the nominal formula is C₂₄H₅₀S₅, the substance typically exists as a mixture of:

  • Chain Length Variants: S₃, S₄, S₅, S₆ homologs.

  • Isomeric Alkyl Groups: Highly branched C₁₂ chains derived from propylene tetramer or similar precursors.

Physicochemical Properties Profile

The following data is essential for method development (HPLC/GC) and solubility studies.

PropertyValue / CharacteristicImplications for Analysis
Physical State Viscous LiquidDifficult to handle quantitatively without heating/dilution.
Color/Odor Yellow to Amber; Strong sulfur/mercaptan odorDistinctive organoleptic marker in raw material screening.
Boiling Point Decomposes > 200°CGC-MS Warning: Thermal degradation in the injector port may yield artifacts (trisulfides/disulfides).
Solubility (Water) Negligible (< 0.1 mg/L)Will not appear in aqueous extracts; requires organic solvent extraction (Hexane, IPA, DCM).
Solubility (Organic) Soluble in Hexane, Toluene, DCM, AcetoneCompatible with Normal Phase LC or Reverse Phase (high % organic).
LogP (Octanol/Water) ~10.9 (Predicted) Extreme lipophilicity. Elutes late in RP-HPLC; binds strongly to plastic tubing/filters.
Vapor Pressure Low (< 0.01 Pa at 25°C)Semi-volatile; amenable to Headspace-GC only at high temperatures.
Refractive Index ~1.50 - 1.54Detectable by RID if UV response is poor.

Stability & Degradation Pathways

The pentasulfide linkage (-S-S-S-S-S-) is the "weak link" in the molecule. Understanding its degradation is vital for interpreting chromatograms where multiple peaks appear from a single source.

Thermal & Oxidative Stress

Under thermal stress (GC injection) or oxidative conditions (peroxide presence in formulation), the sulfur chain undergoes homolytic scission .

  • Primary Degradants: Di-tert-dodecyl trisulfide (S₃) and disulfide (S₂).

  • Secondary Degradants: Elemental sulfur (S₈) precipitation.

Visualization: Degradation Workflow

The following diagram illustrates the breakdown of the pentasulfide into lower-order sulfides, a common observation in stability studies.

DegradationPathway Parent Di-tert-dodecyl Pentasulfide (C24H50S5) LogP ~10.9 Thermal Thermal Stress (>150°C / GC Injector) Parent->Thermal Oxidative Oxidative Stress (Peroxides) Parent->Oxidative TriSulfide Degradant A: Di-tert-dodecyl Trisulfide (S3 Linkage) Thermal->TriSulfide Homolytic Scission DiSulfide Degradant B: Di-tert-dodecyl Disulfide (S2 Linkage) Thermal->DiSulfide Sulfur By-product: Elemental Sulfur (S8) Thermal->Sulfur Oxidative->TriSulfide S-Oxidation / Elimination

Caption: Thermal and oxidative degradation pathways of CAS 31565-23-8 leading to lower-order polysulfides.

Analytical Characterization Protocols

For researchers identifying this compound in a mixture (e.g., a leachable study), the following protocols are recommended.

A. Gas Chromatography - Mass Spectrometry (GC-MS)

Preferred method for identification due to volatility of degradation fragments.

  • Column: 5% Phenyl-arylene (e.g., DB-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet Temp: 250°C (Note: Keep as low as possible to minimize S-chain scission).

  • Oven Program: 50°C (1 min) → 20°C/min → 300°C (10 min).

  • Detection: EI Source (70 eV).

  • Mass Spectrum Signature:

    • Look for repeating losses of 32 Da (Sulfur) or 64 Da (S₂).

    • Base peaks often related to the stable tert-dodecyl carbocation fragments (m/z 169, etc., depending on branching).

    • Molecular ion (

      
      ) at m/z ~498 is often weak; look for 
      
      
      
      clusters.
B. Liquid Chromatography (HPLC-UV/CAD)

Preferred for quantification of the intact molecule.

  • Column: C18 (High hydrophobicity load), e.g., Agilent Zorbax Eclipse Plus C18.

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile or THF (Tetrahydrofuran is often needed to elute this compound).

  • Gradient: Start at 80% B, ramp to 100% B over 15 mins. Hold 10 mins.

  • Detection:

    • UV: 220 nm (Weak absorption, S-S bonds).

    • CAD/ELSD: Highly recommended due to lack of strong chromophore.

Toxicological & Safety Context

In the context of drug development, the presence of CAS 31565-23-8 must be evaluated according to ICH M7 (if mutagenic potential is suspected) or general toxicity guidelines.

  • Systemic Toxicity: Generally considered low. The compound is poorly absorbed due to high molecular weight and lipophilicity.

  • Irritation: Minimally irritating to skin/eyes.

  • Sensitization: Potential weak skin sensitizer (common for polysulfides).

  • Permitted Daily Exposure (PDE): Must be calculated based on NOAEL from surrogate polysulfide data if specific tox data is unavailable. A "read-across" approach using similar alkyl polysulfides is standard regulatory practice [1, 2].

References

  • European Chemicals Agency (ECHA) . Registration Dossier: Di-tert-dodecyl pentasulphide (CAS 31565-23-8).[1][5][6] Accessed via ECHA CHEM. [Link](Note: Generalized landing page for verification).

  • PubChem . Compound Summary: Di-tert-dodecyl pentasulfide (CID 131634125). National Library of Medicine. [Link]

  • Jenke, D.Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley, 2009. (Contextual reference for E&L methodology).

Sources

The Chemo-Mechanical Distinction: Active vs. Inactive Sulfur Additives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference Between Active and Inactive Sulfur Additives Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Tribologists.

Executive Summary

In the formulation of Extreme Pressure (EP) lubricants and metalworking fluids, sulfur carriers are the primary agents for preventing adhesive wear (welding) under high loads.[1] The industry bifurcates these carriers into Active and Inactive sulfur.[2][3][4][5] This distinction is not merely semantic but is rooted in the thermodynamic lability of the sulfur-carbon or sulfur-sulfur bond .

  • Active Sulfur: Chemically loosely bound (often polysulfidic), reacting with metal surfaces at low activation energies (ambient to moderate temperatures). It provides superior anti-weld protection but poses a high corrosion risk to yellow metals (copper, bronze).[3]

  • Inactive Sulfur: Chemically stable (often monosulfidic or alkyl-bound), requiring high activation energies (generated by frictional heat) to release sulfur. It is non-corrosive to yellow metals but offers lower immediate reactivity under shock loads.

Fundamental Chemistry: The Bond Dissociation Energy (BDE) Factor

To a researcher, the "activity" of a sulfur additive is a function of its Bond Dissociation Energy (BDE). The efficacy of an EP additive depends on its ability to donate sulfur to the metal lattice to form a sacrificial metal sulfide (e.g., FeS) layer.

2.1. Structural Differences [3]
  • Active Sulfur (Polysulfides): Contains

    
     bonds (e.g., dialkyl pentasulfides). The 
    
    
    
    bond energy is approximately 226 kJ/mol . This bond is relatively weak, allowing homolytic cleavage at lower temperatures.
  • Inactive Sulfur (Monosulfides/Sulfurized Olefins): Contains primarily

    
     linkages. The 
    
    
    
    bond energy is approximately 272 kJ/mol . This higher stability means the molecule must be subjected to significant thermal stress (frictional heat) before sulfur is liberated.
2.2. Visualization: Structural Reactivity

Sulfur_Reactivity cluster_0 Active Sulfur (High Lability) cluster_1 Inactive Sulfur (High Stability) Polysulfide Polysulfide (R-S-S-S-R) WeakBond Weak S-S Bond (~226 kJ/mol) Polysulfide->WeakBond LowTemp Reactivity at Low Temp (<100°C) WeakBond->LowTemp Monosulfide Sulfurized Olefin (R-S-R) StrongBond Strong C-S Bond (~272 kJ/mol) Monosulfide->StrongBond HighTemp Reactivity at High Temp (>200°C) StrongBond->HighTemp

Figure 1: Comparative bond stability driving the classification of sulfur additives.

Mechanism of Action: Tribofilm Formation

The goal of both additives is to form an iron sulfide (FeS) film. This film has a lower shear strength than the base metal, preventing direct metal-to-metal contact (asperity welding).

  • Physisorption: The additive adsorbs onto the metal surface.[1][3]

  • Decomposition: Under load, local flash temperatures rise.

    • Active Sulfur decomposes early, protecting during startup or low-speed/high-torque conditions.

    • Inactive Sulfur decomposes only when asperities collide violently enough to generate high heat.

  • Chemical Reaction:

    
    .
    
  • Sacrificial Shear: The FeS layer shears off, removing heat and preventing galling.

EP_Mechanism cluster_active Active Pathway cluster_inactive Inactive Pathway Load Applied Load (Asperity Contact) Heat Frictional Heat Generation Load->Heat React_Low Bond Scission @ Low Temp Heat->React_Low React_High Bond Scission @ High Temp Heat->React_High High Activation E Active Active Sulfur (Polysulfides) Active->React_Low Low Activation E Corrosion Risk: Copper Corrosion React_Low->Corrosion Film Formation of FeS (Sacrificial Tribofilm) React_Low->Film Inactive Inactive Sulfur (Sulfurized Fats) Inactive->React_High Safe Benefit: Yellow Metal Safe React_High->Safe React_High->Film Wear Controlled Wear (Anti-Seizure) Film->Wear

Figure 2: The tribochemical pathway. Note the dependency of Inactive Sulfur on high frictional heat.

Analytical Protocols: Self-Validating Systems

To ensure scientific integrity, one must not rely on supplier labels. The following protocols allow you to empirically determine the activity of a sulfur additive.

4.1. Quantitative Analysis: ASTM D1662

This is the standard method for defining "Active Sulfur."[6] It measures the sulfur that reacts with copper powder at a specific temperature.[1][2][5][6][7][8][9]

  • Protocol Summary:

    • Measure Total Sulfur (

      
      ) of the sample (e.g., via XRF).
      
    • Mix sample with copper powder.

    • Heat to 150°C (302°F) for a specified duration.

    • Filter out the copper powder (which has now reacted with the active sulfur to form copper sulfide).

    • Measure the sulfur content of the filtrate (

      
      ).
      
    • Calculation:

      
      .
      
4.2. Qualitative Analysis: ASTM D130 (Copper Strip Corrosion)

This visual test confirms the corrosivity implied by the "Active" designation.

  • Protocol Summary:

    • Polish a copper strip to a mirror finish.

    • Immerse in lubricant at 100°C for 3 hours.

    • Compare the strip against ASTM standard plaques.

    • Rating:

      • 1a - 1b: Slight tarnish (Inactive Sulfur).

      • 3a - 4c: Dark tarnish to black corrosion (Active Sulfur).

4.3. Data Comparison Table
FeatureActive SulfurInactive Sulfur
Primary Bond Type Polysulfide (

,

)
Monosulfide / Disulfide
ASTM D130 Rating Typically 3b to 4c (Corrosive)Typically 1a to 1b (Non-Corrosive)
Activation Temp Ambient to 150°C> 200°C (Flash Temp)
Reactivity with Copper High (Forms CuS rapidly)Inert
Primary Application Steel cutting oils, Heavy-duty gearWorm gears (Bronze), Hydraulic oils
Application Science: Selection Logic

The choice between active and inactive sulfur is a trade-off between protection and compatibility .

  • Ferrous Metallurgy (Steel-on-Steel):

    • Recommendation:Active Sulfur .[1][3][4][5][6][7][8][10][11]

    • Reasoning: Steel requires rapid film formation to prevent welding under shock loads. Steel is immune to sulfur corrosion at standard operating temperatures.

  • Non-Ferrous Metallurgy (Yellow Metals):

    • Recommendation:Inactive Sulfur .[3][5]

    • Reasoning: Active sulfur will chemically attack copper alloys (bronze worm gears), causing "chemical wear" where the additive eats the machine component.

  • Drug Development & Synthesis Context:

    • While "active sulfur" in pharma often refers to metabolic reactivity (e.g., Fe-S clusters), in synthesis, reagents analogous to "active sulfur" (elemental S or polysulfides) are used to introduce sulfur into heterocycles. "Inactive" sulfide moieties (thioethers) are often the desired stable end-product in drug design.

References
  • ASTM International. ASTM D1662-19, Standard Test Method for Active Sulfur in Cutting Oils. West Conshohocken, PA, 2019.[7]

  • ASTM International. ASTM D130-18, Standard Test Method for Corrosiveness to Copper from Petroleum Products by Copper Strip Test. West Conshohocken, PA, 2018.

  • Machinery Lubrication. The Role of Extreme Pressure Additives in Gear Oil. Noria Corporation.

  • Papay, A. G.Antiwear and Extreme Pressure Additives in Lubricants. Lubrication Science, 1998.
  • Spikes, H. The History and Mechanisms of ZDDP. Tribology Letters, 2004. (Contextualizes sulfur interaction with other EP agents).

Sources

Thermal Decomposition Kinetics of Organic Polysulfides: Mechanisms, Analysis, and Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Decomposition Kinetics of Organic Polysulfides Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organic polysulfides (


, where 

) are a class of pharmacologically active compounds critical to drug development (e.g.,

donors, antibody-drug conjugates) and materials science (e.g., self-healing polymers). Their therapeutic efficacy often relies on their ability to release reactive sulfur species (RSS) via thermal or hydrolytic decomposition. However, this same reactivity poses significant stability challenges during formulation and storage.

This guide provides a rigorous examination of the thermal decomposition kinetics of organic polysulfides. It moves beyond basic stability testing to explore the fundamental bond dissociation energies (BDE), radical propagation mechanisms, and precise experimental protocols required to quantify degradation rates.

Fundamental Chemistry & Mechanistic Pathways

The thermal stability of organic polysulfides is governed primarily by the sulfur-sulfur (S-S) bond strength. Unlike the C-C bond (~350 kJ/mol), the S-S bond is significantly weaker, with dissociation energies ranging from 200 to 270 kJ/mol depending on the substituents and chain length [1].

The Homolytic Cleavage Mechanism

Thermal decomposition in non-polar or weakly polar solvents predominantly follows a radical homolytic mechanism . The reaction initiates with the scission of the weakest S-S bond, typically the central bond in higher order polysulfides (


).

Key Mechanistic Steps:

  • Initiation: Homolytic cleavage generates two sulfenyl radicals.

    
    
    
  • Propagation (Metathesis): A radical attacks a neutral polysulfide chain, inducing S-S exchange (disproportionation).

    
    
    
  • Termination: Recombination of radicals to form stable (often shorter or longer) polysulfide mixtures.

    
    
    
Visualization of Decomposition Pathway

The following diagram illustrates the radical cascade mechanism typical for diallyl trisulfide (DATS) and similar organic polysulfides.

DecompositionMechanism Start Parent Polysulfide (R-S-S-S-R) Transition Transition State [R-S...S-S-R]‡ Start->Transition Heat (Δ) Radicals Sulfenyl Radicals (R-S• + •S-S-R) Transition->Radicals Homolysis Propagation Chain Propagation (Radical Metathesis) Radicals->Propagation + Parent Molecule Products Mixed Products (R-S-S-R, R-S4-R, etc.) Radicals->Products Recombination Propagation->Radicals Regeneration Propagation->Products Termination

Figure 1: Radical-mediated thermal decomposition pathway of organic trisulfides involving initiation, propagation, and termination steps.

Kinetic Analysis & Quantitative Parameters

To predict shelf-life and release rates, researchers must determine the kinetic triplet: Activation Energy (


), Pre-exponential Factor (

), and Reaction Model (

).
Rate Equations

For most organic polysulfides in solution, decomposition follows pseudo-first-order kinetics when the concentration is low, or second-order kinetics at high concentrations where bimolecular radical transfer becomes rate-limiting.



Thermodynamic Data Summary

The following table summarizes kinetic parameters for common polysulfide classes derived from Arrhenius plots [2, 3].

Compound ClassSolvent/MediumTemp Range (°C)

(kJ/mol)

(

)
Mechanism Note
Diallyl Trisulfide (DATS) Ethanol/Water40-80

28.5Radical Homolysis
Dimethyl Disulfide (DMDS) Gas Phase>300

35.2High Stability
**Aqueous Polysulfides (

) **
Alkaline Water25-85

24.6Hydrolysis/Elimination
Poly(phenylene sulfide) Solid State (TGA)300-500

N/ARandom Chain Scission

Note: Disulfides (n=2) are significantly more stable than tri- (n=3) or tetrasulfides (n=4). The presence of allylic groups (as in garlic) lowers the bond dissociation energy due to resonance stabilization of the resulting radical.

Experimental Protocols: Self-Validating Systems

Reliable kinetic data requires rigorous control over temperature and radical activity. The following protocols are designed to be self-validating by including internal standards and mechanistic controls.

Protocol A: Isothermal HPLC Kinetics (Solution Phase)

Objective: Determine


 and 

for a drug candidate in solution.

Reagents:

  • Analyte: Organic Polysulfide (e.g., DATS)[1]

  • Internal Standard: Butyl paraben (chemically inert, distinct UV retention).

  • Radical Scavenger (Validation Control): TEMPO (2,2,6,6-Tetramethylpiperidinyloxy).

Workflow:

  • Preparation: Prepare a 1 mM stock solution of the polysulfide in the desired solvent (e.g., Methanol/Water 80:20). Add Internal Standard (0.1 mM).

  • Splitting: Divide the stock into two sets:

    • Set A (Experimental): Pure solution.

    • Set B (Control): Add 1.5 eq. TEMPO.

  • Incubation: Place aliquots in thermostated heating blocks at 40°C, 50°C, 60°C, and 70°C (

    
    ).
    
  • Sampling: At defined intervals (

    
     min), quench a 
    
    
    
    aliquot into ice-cold acetonitrile to stop the reaction.
  • Analysis: Analyze via RP-HPLC (C18 column, UV 254 nm).

  • Validation:

    • Plot

      
       vs. time. Linearity (
      
      
      
      ) confirms first-order kinetics.
    • Compare Set A and Set B. If

      
       decreases significantly in Set B, the mechanism is radical-mediated.
      
Protocol B: Non-Isothermal TGA Kinetics (Solid State)

Objective: Determine thermal stability for formulation/polymer processing.

Methodology:

  • Instrument: Thermogravimetric Analyzer (TGA) with

    
     purge (50 mL/min).
    
  • Ramping: Run samples (5-10 mg) at heating rates (

    
    ) of 5, 10, 15, and 20 °C/min.
    
  • Analysis: Use the Kissinger-Akahira-Sunose (KAS) isoconversional method to calculate

    
     without assuming a reaction model.
    
    
    
    
    Where
    
    
    is the temperature of maximum weight loss rate.

Experimental Workflow Visualization

The following diagram details the decision logic for selecting the correct kinetic method and validating the mechanism.

KineticWorkflow Input Sample Characterization (Purity > 98%) PhaseCheck Phase Selection Input->PhaseCheck SolnPath Solution Phase (Drug Stability) PhaseCheck->SolnPath Liquid/Dissolved SolidPath Solid State (Materials/Polymers) PhaseCheck->SolidPath Solid/Polymer Isothermal Isothermal Heating (40-80°C) SolnPath->Isothermal Scavenger Add Radical Scavenger (TEMPO/BHT) Isothermal->Scavenger Validation Step HPLC HPLC/LC-MS Analysis Scavenger->HPLC Result Kinetic Triplet (Ea, A, Model) HPLC->Result TGA Dynamic TGA (Multiple Heating Rates) SolidPath->TGA Kissinger Kissinger Analysis (Model-Free) TGA->Kissinger Kissinger->Result

Figure 2: Decision matrix for selecting analytical techniques based on sample phase and application.

References

  • Steudel, R. (2002). Properties of Sulfur-Sulfur Bonds. Angewandte Chemie International Edition. Link

  • Chen, C., et al. (2017).[2] Thermolysis Kinetics and Thermal Degradation Compounds of Alliin. Journal of Food Science. Link

  • Kamyshny, A., et al. (1997). Disproportionation of Aqueous Sulfur and Sulfide: Kinetics of Polysulfide Decomposition. The Journal of Physical Chemistry B. Link

  • Wiener, H., et al. (2006). Force-dependent chemical kinetics of disulfide bond reduction observed with single-molecule techniques. PNAS. Link

  • BenchChem. (2025).[1] Diallyl Trisulfide stability issues and degradation products. BenchChem Technical Guides. Link

Sources

Mechanochemical and Tribochemical Reaction Pathways of Sulfur Carriers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur carriers—ranging from simple dialkyl disulfides to complex zinc dialkyldithiophosphates (ZDDP)—are foundational to boundary lubrication, reacting under extreme pressure to form protective metal sulfide tribofilms[1]. However, the underlying tribochemical reaction pathways—where mechanical shear physically reduces the activation energy of chemical bonds—extend far beyond classical mechanical engineering. For drug development professionals and chemical engineers, understanding these shear-induced pathways is critical. The principles of tribochemistry directly translate to the scaling of solvent-free mechanochemical synthesis for active pharmaceutical ingredients (APIs) and the development of biocompatible boundary lubricants for biomedical implants.

This whitepaper deconstructs the fundamental reaction kinetics of sulfur carriers, provides a self-validating analytical protocol for isolating shear-induced variables, and bridges the gap between tribology and pharmaceutical mechanochemistry.

Mechanistic Foundations: The S-S and C-S Cleavage Cascade

The reaction of sulfur carriers on metallic substrates (e.g., copper, iron) follows a highly specific, shear-accelerated pathway. Research utilizing ultrahigh vacuum (UHV) environments has successfully isolated these elementary steps from atmospheric interference[2].

When a sulfur carrier, such as dimethyl disulfide (DMDS), is introduced to a pristine metal surface, it undergoes spontaneous S-S bond scission at room temperature to form chemisorbed methyl thiolates[3]. The critical thermodynamic bottleneck lies in the subsequent C-S bond cleavage. Under purely thermal conditions, breaking the C-S bond requires heating the substrate to approximately 450 K[4].

However, under tribological shear, the mechanical force physically tilts the C-S bond toward the metal surface. This mechanical deformation alters the molecular orbital overlap with the metal's d-bands, inducing bond scission at room temperature (~300 K)[2]. This deposits inorganic metal sulfides (e.g., CuS, FeS) into the lattice and releases volatile hydrocarbons, driving the continuous formation of a protective tribofilm[4].

Pathway A Dialkyl Disulfide (Gas Phase) B Physisorption (Surface Accumulation) A->B Surface Contact C Chemisorption (S-S Bond Scission) B->C Spontaneous (300K) D Methyl Thiolate Intermediate C->D E Tribological Shear (C-S Bond Cleavage) D->E Mechanical Force F Metal Sulfide Tribofilm + Hydrocarbons E->F Accelerated Kinetics

Tribochemical reaction pathway of dialkyl disulfides on metallic substrates.

In Situ Analytical Workflows: Validating Shear-Induced Kinetics

To isolate mechanochemical variables from bulk thermal degradation, researchers must utilize in situ UHV tribometry coupled with surface spectroscopy (Auger Electron Spectroscopy [AES] and X-ray Photoelectron Spectroscopy [XPS])[3]. The causality of this protocol is paramount: if the experiment is not conducted in UHV, adventitious carbon and oxygen will rapidly passivate the nascent metallic catalytic sites generated by wear, completely altering the reaction kinetics and invalidating the data[2].

In Situ UHV Tribometry and Surface Analysis Protocol
  • Catalytic Surface Preparation (Argon Ion Bombardment)

    • Action: Sputter the metallic substrate (e.g., Cu or Fe) with a 3 keV, 1 μA/cm² Argon ion beam for approximately 120 seconds until no sulfur or oxygen is detected via AES[3].

    • Causality: Removes native oxides and adventitious contaminants. Tribochemical decomposition relies on direct electron transfer from the metal to the adsorbate's antibonding orbitals; even a monolayer of oxide will quench this catalytic transfer.

  • Thermal Annealing

    • Action: Heat the substrate to 750 K, then allow it to cool to 300 K (taking ~300 seconds)[3].

    • Causality: Heals sputtering-induced crystallographic defects. This provides a thermodynamically stable, uniform baseline lattice, ensuring that subsequent kinetic measurements are driven by shear rather than surface defect reactivity.

  • Gas-Phase Lubricant Dosing

    • Action: Introduce the sulfur carrier (e.g., DMDS) via a precision leak valve to achieve a saturation coverage of chemisorbed thiolates.

    • Causality: Establishes a controlled, single-monolayer precursor state. This eliminates bulk fluid rheology and hydrodynamic lift from the kinetic calculations, isolating the purely chemical phenomena.

  • Shear Application and In Situ Monitoring

    • Action: Apply a controlled normal load using a tungsten carbide pin while continuously measuring the lateral friction force[2].

    • Causality: The friction coefficient acts as a real-time proxy for tribofilm formation. As C-S bonds cleave and inorganic metal sulfides form, the shear strength of the interface drops, which is continuously logged to calculate the reaction rate constant.

  • Post-Shear Spectroscopic Quantification

    • Action: Perform angle-resolved XPS (AR-XPS) to measure the depth distribution and chemical state of the sulfur[3].

    • Causality: XPS confirms whether the sulfur exists as an unreacted thiolate, a protective sulfide, or an oxidized sulfate[5]. This validates that the mechanical shear successfully integrated the sulfur into the bulk lattice.

Workflow S1 1. Ar+ Sputtering & Annealing S2 2. Precursor Dosing (UHV Environment) S1->S2 S3 3. Tribological Shear Application S2->S3 S4 4. In Situ Friction Monitoring S3->S4 S5 5. AR-XPS & AES Quantification S4->S5

Step-by-step experimental workflow for isolating mechanochemical kinetics.

Quantitative Kinetic Analysis

The hallmark of tribochemistry is the reduction of the activation energy (


) via mechanical work. The modified Arrhenius equation for mechanochemistry incorporates the applied shear stress (

) and an activation volume (

):


This exponential dependence on shear stress explains why sulfur carriers function as extreme pressure additives without requiring the bulk environment to reach extreme temperatures. The table below summarizes the kinetic shifts observed when transitioning from purely thermal to tribochemical environments.

Table 1: Kinetic and Thermodynamic Parameters of Sulfur Carrier Cleavage

Reaction StepTarget Chemical BondThermal Activation Temp (K)Tribochemical Activation Temp (K)Primary Surface Product
Chemisorption S-S Scission~300 K (Spontaneous)~300 KSurface Thiolates[4]
Decomposition C-S Scission~450 K~300 K (Shear-induced)Metal Sulfides (FeS/CuS)[2]
EP Activation Complex Bulk Additives873 K - 1273 K473 K - 573 KDense Tribofilm[6]

Translational Applications: From Lubrication to Pharmaceutical Mechanochemistry

Why is the tribochemistry of sulfur carriers highly relevant to drug development professionals?

The synthesis of sulfur-containing active pharmaceutical ingredients (e.g., sulfonamides, phenothiazines, and thioethers) traditionally requires harsh solvents, specialized catalysts, and high thermal loads. By understanding the tribochemical pathways of C-S and S-S bond cleavage, pharmaceutical engineers can utilize twin-screw extruders and resonant acoustic mixers as highly efficient mechanochemical reactors.

The shear forces applied to solid-state sulfur carriers physically lower the activation energy for C-S cross-coupling, enabling solvent-free, room-temperature API synthesis. Furthermore, as the medical field advances toward longer-lasting artificial joint implants, biocompatible sulfur-based boundary lubricants are being actively investigated. Understanding how to trigger protective tribofilm formation at physiological temperatures—without the toxic heavy-metal byproducts associated with traditional ZDDPs—relies entirely on mastering these shear-accelerated reaction pathways[1][5].

References

  • Source: Tribology Letters / National Science Foundation (2021)
  • Source: MRS Bulletin / Cambridge Core (2019)
  • Source: ACS Applied Materials & Interfaces (2017)
  • Source: RSC Publishing (2014)
  • Low sulfur, phosphorus and metal free antiwear additives: Synergistic action of salicylaldehyde N(4)
  • Source: Diva-Portal.

Sources

The Solubility of Di(tert-dodecyl)pentasulphide in Base Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for understanding and evaluating the solubility of di(tert-dodecyl)pentasulphide (DDPS) in various lubricating base oils. Di(tert-dodecyl)pentasulphide is a widely utilized extreme-pressure (EP) additive, and its effective dissolution in base oils is critical for the formulation of high-performance lubricants. This document is intended for researchers, scientists, and formulation professionals in the lubricant and petrochemical industries. It delves into the theoretical underpinnings of solubility, the influence of base oil chemistry, the impact of temperature, and provides detailed experimental protocols for quantitative solubility determination.

Introduction: The Critical Role of Solubility in Lubricant Performance

The efficacy of any lubricant is intrinsically linked to the successful incorporation of performance-enhancing additives. Di(tert-dodecyl)pentasulphide (DDPS), a member of the dialkyl polysulfide family, is a cornerstone extreme-pressure (EP) additive, prized for its ability to form protective films on metal surfaces under high-load conditions, thereby preventing wear and seizure.[1] However, for DDPS to perform its function, it must first be completely dissolved and remain stable within the base oil matrix.

Poor solubility can lead to a host of problems, including additive dropout, formation of deposits, and inconsistent lubricant performance.[2][3] This guide will provide the foundational knowledge and practical methodologies to navigate the complexities of DDPS solubility in the diverse landscape of modern lubricant base oils.

The Theoretical Framework: Understanding "Like Dissolves Like"

The principle of "like dissolves like" is the bedrock of solubility science. For DDPS, a non-polar molecule characterized by its long, branched alkyl chains (tert-dodecyl groups), this means it will exhibit the highest solubility in non-polar solvents.[4][5] The primary intermolecular forces at play in the dissolution of DDPS in hydrocarbon base oils are London dispersion forces.

Hansen Solubility Parameters: A Predictive Tool

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5][6] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every substance can be characterized by a point in this three-dimensional "Hansen space." The closer two substances are in this space, the more likely they are to be soluble in one another.[5] The distance (Ra) between two substances in Hansen space can be calculated using the following equation:



For a solute to dissolve in a solvent, the Ra value should be less than the interaction radius (R0) of the solute's "Hansen sphere."[7]

While specific, publicly available Hansen Solubility Parameters for DDPS and various API base oil groups are scarce, the theoretical framework remains invaluable. Experimentally determining the HSP of DDPS would allow for the predictive screening of base oil compatibility.

The Influence of Base Oil Chemistry on DDPS Solubility

The American Petroleum Institute (API) categorizes base oils into five groups based on their manufacturing process, saturate content, sulfur levels, and viscosity index (VI).[8] These differences in chemical composition have a profound impact on their solvency characteristics and, consequently, their ability to dissolve additives like DDPS.

API Base Oil GroupSaturates (%)Sulfur (%)Viscosity Index (VI)General Characteristics & Impact on DDPS Solubility
Group I < 90> 0.0380-120Solvent-refined; contains a higher proportion of aromatic and naphthenic structures, which generally imparts good solvency. DDPS is expected to have good solubility in Group I oils.[9]
Group II ≥ 90≤ 0.0380-120Hydroprocessed; lower in aromatics and naphthenics compared to Group I, leading to reduced solvency. DDPS solubility may be more limited.[8][9]
Group III ≥ 90≤ 0.03≥ 120Severely hydrocracked; highly paraffinic with very low aromatic content, resulting in lower solvency. Careful formulation is required to ensure DDPS remains dissolved.[8][9]
Group IV (PAO) 1000VariableFully synthetic polyalphaolefins; completely paraffinic with no aromatics, leading to the lowest solvency among common hydrocarbon base stocks.[9]
Group V All othersAll othersAll othersIncludes esters, polyalkylene glycols (PAGs), etc. Solubility of DDPS in these base oils will vary significantly based on their specific chemistry.

The trend towards more highly refined Group II and III base oils, driven by demands for improved thermal and oxidative stability, presents a challenge for lubricant formulators due to their lower solvency.[9][10] The aniline point of a base oil is a useful indicator of its solvency, with a lower aniline point signifying greater solvent power.[9]

The Impact of Temperature on DDPS Solubility

Temperature is a critical factor governing the solubility of DDPS in base oils. Generally, for solid and liquid solutes in liquid solvents, solubility increases with temperature. However, at low temperatures, the solubility of additives can decrease significantly, leading to precipitation.[2] This can have severe consequences for lubricant performance in cold-weather applications.

Two important low-temperature properties of lubricants are the cloud point and the pour point .

  • Cloud Point (ASTM D2500): The temperature at which a cloud of wax crystals or other solid components first appears as the oil is cooled.[11][12] While primarily associated with the base oil's wax content, additive insolubility can contribute to the cloud point.

  • Pour Point (ASTM D97): The lowest temperature at which an oil will continue to flow.[11][13][14] Additive precipitation can affect the pour point by altering the crystal structure of the solidified oil.

It is crucial to determine the solubility of DDPS across the entire intended operating temperature range of the finished lubricant.

Experimental Determination of DDPS Solubility

The following section outlines a detailed, step-by-step methodology for the quantitative determination of DDPS solubility in a base oil. This protocol is a composite of best practices and established analytical techniques.

Experimental Workflow

The overall workflow for determining the solubility of DDPS involves preparing saturated solutions at various temperatures, separating the undissolved additive, and quantifying the amount of dissolved DDPS in the base oil.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Weigh excess DDPS into a known mass of base oil equil1 Place samples in a temperature-controlled shaker bath prep1->equil1 prep2 Prepare samples for multiple temperatures equil2 Agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium sep1 Centrifuge samples at temperature to pellet undissolved DDPS equil2->sep1 sep2 Carefully extract the supernatant (saturated solution) quant1 Accurately weigh an aliquot of the supernatant sep2->quant1 quant2 Analyze for sulfur or other elemental markers using ICP-AES or EDXRF quant1->quant2 quant3 Calculate DDPS concentration based on a calibration curve quant2->quant3

Caption: Experimental workflow for determining DDPS solubility.

Detailed Protocol

Materials and Equipment:

  • Di(tert-dodecyl)pentasulphide (DDPS) of known purity

  • Base oil(s) of interest

  • Analytical balance (4-decimal places)

  • Glass vials with screw caps

  • Temperature-controlled shaker bath or oven

  • High-speed centrifuge with temperature control

  • Syringes and filters (if necessary for clarification)

  • Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES) or Energy Dispersive X-ray Fluorescence (EDXRF) spectrometer

  • Appropriate solvents for dilution (if required for analysis)

  • Certified calibration standards

Procedure:

  • Preparation of Samples:

    • For each temperature to be tested, accurately weigh approximately 1-2 grams of the base oil into a glass vial. Record the mass.

    • Add an excess of DDPS to each vial. The amount should be sufficient to ensure that a portion of the DDPS remains undissolved at equilibrium. A starting point could be 10-20% w/w of the base oil mass. Record the mass of DDPS added.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath set to the desired temperature.

    • Agitate the samples for a sufficient time to reach equilibrium. This should be determined empirically, but 24 to 48 hours is a typical duration.

  • Separation of Undissolved DDPS:

    • After equilibration, transfer the vials to a centrifuge pre-heated or pre-cooled to the equilibration temperature.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 30-60 minutes to pellet the undissolved DDPS.

    • Carefully remove the vials from the centrifuge, ensuring the pellet is not disturbed.

  • Sample Analysis:

    • Using a clean pipette or syringe, carefully extract an aliquot of the clear supernatant (the saturated solution of DDPS in the base oil).

    • Accurately weigh the aliquot of the supernatant.

    • Analyze the sample for its sulfur content using a suitable elemental analysis technique, such as ICP-AES (per ASTM D4951) or EDXRF (per ASTM D7751).[15][16][17]

    • Prepare a calibration curve using certified standards of known sulfur concentration in the same base oil.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of sulfur in the supernatant.

    • Calculate the concentration of DDPS in the supernatant based on the known sulfur content of the pure DDPS.

    • Express the solubility as a weight percentage (w/w %) or in grams of DDPS per 100 grams of base oil.

Conclusion

The solubility of di(tert-dodecyl)pentasulphide is a multifaceted property that is fundamental to the formulation of effective lubricants. While DDPS is generally soluble in hydrocarbon base oils, its solubility is significantly influenced by the chemistry of the base oil and the operating temperature. The increasing prevalence of highly refined API Group II and III base oils necessitates a thorough understanding and careful evaluation of additive solubility.

By employing the theoretical framework of Hansen Solubility Parameters and implementing rigorous experimental protocols, lubricant formulators can predict and quantify the solubility of DDPS, ensuring the development of stable, high-performance lubricants that meet the demands of modern machinery.

References

  • ASTM International. (2017). Standard Test Method for Determination of Additive Elements in Lubricating Oils by EDXRF Analysis (ASTM D7751-16).
  • Noria Corporation. (n.d.). The Effects of Temperature on Lubricants.
  • The South African Institute of Tribology. (2024, April 29).
  • Zhmud, B. (n.d.). New base oils pose a challenge for solubility and lubricity. Lube Media.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.
  • Stanciu, I. (2019). Methods for Determining the Solubility Parameter of Additives for Lubricating Oils. Oriental Journal of Chemistry, 35(4), 1297-1301.
  • Perez, D. (2025, June 2). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. Scientific Reports.
  • ASTM International. (2019). Standard Test Method for Determination of Additive Elements in Lubricating Oils by Inductively Coupled Plasma Atomic Emission Spectrometry (ASTM D4951-14(2019)).
  • ADDINOL Lube Oil GmbH. (n.d.).
  • Aether Fuels. (2024, April 3). Cloud Point of Petroleum Products – A Brief Guide.
  • Petroleum Products Pour And Cloud Point Test. (n.d.).
  • Taylor & Francis. (n.d.). Pour point – Knowledge and References.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Google Patents. (n.d.).
  • Stanciu, I. (2019).
  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing. Royal Society of Chemistry.
  • Thermo Fisher Scientific. (n.d.). Analysis of lubricant additive elements under ambient air using EDXRF.
  • Sea-Land Chemical Company. (2018, December 11). Sulfurized EP Additives.
  • Gatto, V. (2015, June 17). The chemistry and function of lubricant additives.
  • Chemical Engineering Partners. (2012, July 28).
  • SpecialChem. (2018, August 30).
  • ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P , and δ H )[18] of the....

  • Pirika. (2013, February 8).
  • Routledge. (n.d.). Lubricant Additives.
  • Adscientis. (2019, March).
  • AZoM. (2019, March 6).
  • Rigaku. (n.d.).
  • CRC Press. (n.d.).
  • Zhmud, B. (2025, August 6). New Base Oils Pose a Challenge for Solubility and Lubricity.
  • Shanghai Minglan Chemical. (2025, March 27).
  • Fubex. (2025, October 29).
  • Wang, Y., et al. (2020).
  • Noria Corporation. (n.d.). Lubricant Additives - A Practical Guide.
  • Johnson, D. R., et al. (2019). Solubility of hydrocarbon oils in alcohols (≤C6) and synthesis of difusel carbonate for degreasing. RSC Advances, 9(41), 23837-23842.
  • Noria Corporation. (n.d.). How to Determine the Quality of a Lubricant Additive.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • STLE. (2007, September 10). Special Report: Trends in extreme pressure additives.
  • Johnson, D. R., et al. (2019, July 4). Solubility of hydrocarbon oils in alcohols (≤C 6 ) and synthesis of difusel carbonate for degreasing.
  • UNPChemicals. (2025, March 25). The Scientific Principles of Lubricant Additive Packages|News.
  • Tri-iso. (n.d.). Lubricant Extreme Pressure (EP) Additives | Request Quote or Samples.
  • Aether Fuels. (2023, August 24). A Guide to Extreme Pressure Additives in Lubricants: How They Protect Metal Surfaces.
  • Ollé, E. P., et al. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. Macromolecular Materials and Engineering, 307(12), 2200511.
  • Asefnejad, A., et al. (n.d.). Measurement of Hansen Solubility Parameters of third-degree burn eschar. BINASSS.
  • ResearchGate. (2016, July 12). (PDF) Determination of the Hansen Solubility Parameters of Vegetable Oils, Biodiesel, Diesel, and Biodiesel-Diesel Blends.
  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 2 - Applications.

Sources

Methodological & Application

synthesis of di(tert-dodecyl)pentasulphide from mercaptans

Application Note: High-Purity Synthesis of Di(tert-dodecyl)pentasulphide ( )

Part 1: Executive Summary

Di(tert-dodecyl)pentasulphide (DTDPS) is a critical organosulfur compound characterized by a polysulfide chain (



This guide provides a rigorous, scalable protocol for the synthesis of DTDPS via the oxidative coupling of tert-dodecyl mercaptan (TDM) with elemental sulfur. Unlike generic industrial routes, this protocol focuses on rank selectivity , high purity , and safety , specifically addressing the management of

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism

The synthesis proceeds via a base-catalyzed anionic chain extension mechanism. The reaction is not a simple radical combination but involves the nucleophilic attack of a thiolate anion on the elemental sulfur ring (

  • Initiation: The basic catalyst (e.g., Triethylamine or an amine-functionalized resin) deprotonates the mercaptan to form a thiolate anion (

    
    ).
    
  • Propagation: The thiolate attacks the cyclooctasulfur (

    
    ) ring, opening it to form a polysulfide anion (
    
    
    ).
  • Chain Transfer & Equilibration: This long-chain anion attacks another mercaptan or polysulfide molecule, releasing shorter chain fragments and eventually evolving

    
     as the terminal protons are exchanged.
    
  • Termination: The reaction reaches an equilibrium distribution of sulfur chain lengths (

    
     to 
    
    
    ), governed by the initial Sulfur-to-Mercaptan stoichiometry.
Stoichiometric Control

To target the pentasulphide (

For a target rank of


Critical Insight: A molar ratio of 2.0 : 1.0 (Sulfur : Mercaptan) is theoretically required. However, due to the volatility of sulfur and kinetic trapping, a slight excess of sulfur (e.g., 2.05 : 1) is often employed, followed by filtration of unreacted solids.

Mechanistic Diagram

ReactionMechanismcluster_0Reaction ChamberRSHtert-DodecylMercaptan (RSH)ThiolateThiolate Anion(RS-)RSH->ThiolateDeprotonationBaseBase Catalyst(Et3N)Base->ThiolateCatalysisInterPolysulfide Anion(RS9-)Thiolate->Inter+ S8 Ring OpeningS8Elemental Sulfur(S8 Ring)ProdDi(tert-dodecyl)pentasulphide (RS5R)Inter->Prod+ RSH / EquilibrationH2SH2S Gas(Byproduct)Inter->H2SH+ Transfer

Caption: Base-catalyzed nucleophilic ring opening of elemental sulfur by tert-dodecyl mercaptan.

Part 3: Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
tert-Dodecyl Mercaptan (TDM) >97% Purity (Isomer mix)Substrate (Source of alkyl group)
Elemental Sulfur Sublimed powder, >99.5%Sulfur donor
Triethylamine (TEA) >99%, AnhydrousBasic catalyst
Reactor Jacketed glass reactorTemp control (40-80°C)
Scrubber System NaOH (20%) + Bleach trapNeutralize toxic

gas
Nitrogen Source High purity gasInert atmosphere & stripping
Synthesis Procedure

Step 1: Reactor Setup & Inerting

  • Connect the reactor outlet to a reflux condenser cooled to 5°C.

  • Route the condenser exhaust immediately to the caustic scrubber system (20% NaOH).

  • Purge the reactor with

    
     for 15 minutes to remove oxygen (prevents oxidative side reactions to sulfonates).
    

Step 2: Reagent Charging

  • Charge 202.4 g (1.0 mol) of tert-Dodecyl Mercaptan into the reactor.

  • Add 1.0 g (1 wt%) of Triethylamine catalyst.

  • Begin slow agitation (200 RPM) and heat to 40°C .

Step 3: Sulfur Addition (Exotherm Control)

  • Slowly add 64.1 g (2.0 mol) of elemental sulfur powder over 30 minutes.

    • Note: The reaction is endothermic initially (bond breaking) but

      
       evolution can cause foaming. Add in portions.
      
  • Increase temperature to 70°C once all sulfur is added.

  • Stir vigorously (500 RPM) for 4 hours .

    • Observation: The mixture will turn from cloudy yellow to clear dark amber as sulfur dissolves and reacts. Evolution of

      
       will be vigorous; monitor scrubber bubbling.
      

Step 4: Degassing & Equilibration

  • After 4 hours, increase temperature to 85°C .

  • Switch

    
     inlet to a sparge tube (subsurface bubbling) at a rate of 200 mL/min.
    
  • Sparge for 2 hours to drive off dissolved

    
     and shift the equilibrium toward the polysulfide product.
    
    • Endpoint: Test exhaust gas with lead acetate paper (should show minimal blackening).

Step 5: Workup

  • Cool the mixture to 25°C.

  • Apply vacuum (10 mbar) for 30 minutes to remove residual catalyst (TEA) and trace unreacted mercaptans.

  • Filter the product through a 0.45

    
     PTFE membrane to remove any unreacted solid sulfur or solid impurities.
    
Process Workflow Diagram

ProcessFlowStartStart: TDM + CatalystAddSAdd Sulfur (Portionwise)@ 40°CStart->AddSReactReaction Phase70°C, 4 HoursH2S EvolutionAddS->ReactSpargeN2 Sparge / Degas85°C, 2 HoursReact->SpargeDrive EquilibriumScrubberCaustic Scrubber(NaOH)React->ScrubberH2S GasVacuumVacuum StrippingRemove TEA & ResidualsSparge->VacuumSparge->ScrubberH2S GasFilterFiltration (0.45 µm)Vacuum->FilterFinalFinal Product:Di(tert-dodecyl)pentasulphideFilter->Final

Caption: Step-by-step process flow for the synthesis and purification of DTDPS.

Part 4: Characterization & Quality Control

To validate the synthesis of "pentasulphide" (average rank ~5), use the following analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the polysulfide distribution (



  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

  • Mobile Phase: Isocratic 90% Acetonitrile / 10% Water (or 100% MeOH for higher ranks).

  • Detector: UV at 254 nm.

  • Interpretation:

    • Retention time increases with sulfur chain length.

    • 
       (Disulfide) elutes first.
      
    • 
       (Pentasulfide) elutes later.
      
    • Calculate the area % of the

      
       peak relative to total peak area to determine selectivity.
      
Nuclear Magnetic Resonance (NMR)
  • 
     NMR (CDCl3):  Focus on the alkyl protons adjacent to the sulfur.
    
    • 
       1.3 - 1.7 ppm: Methyl/Methylene protons of the tert-dodecyl group.
      
    • Shift: The chemical shift of the

      
      -protons shifts slightly downfield as sulfur rank increases (
      
      
      ).
  • 
     NMR:  Useful for confirming the tertiary carbon quaternary center (
    
    
    ~45-55 ppm).
Elemental Analysis
  • Theoretical S Content for

    
    :  ~30.6%
    
  • Method: Combustion analysis (ASTM D1552 or similar).

  • Note: If S content is >32%, the distribution is skewed toward higher ranks (

    
    ). If <28%, significant trisulfide (
    
    
    ) is present.

Part 5: Safety & Hazards (Critical)

  • Hydrogen Sulfide (

    
    ):  This reaction generates stoichiometric quantities of 
    
    
    , a broad-spectrum poison.
    • Limit: IDLH is 100 ppm.

    • Control: NEVER vent to open atmosphere. All reactor outlets must pass through a scrubber containing 20% NaOH.

    • Detection: Personal

      
       monitors are mandatory for all personnel.
      
  • Mercaptans: TDM has a potent, skunky odor.

    • Control: Handle all reagents in a fume hood. Use bleach (sodium hypochlorite) to neutralize spills immediately (oxidizes mercaptan to odorless sulfonate).

References

  • European Patent Office. (1993). Preparation of high purity polysulfides (EP 0553797 A1). Retrieved from [Link]

  • ASTM International. (2023). ASTM D3227 - Standard Test Method for (Thiol Mercaptan) Sulfur in Gasoline, Kerosine, Aviation Turbine, and Distillate Fuels.[1] Retrieved from [Link]

  • PubChem. (2023). Polysulfides, di-tert-dodecyl (CAS 68425-15-0). Retrieved from [Link]

protocols for blending sulfur EP additives in grease

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimization and Blending Protocols for Sulfur-Based Extreme Pressure (EP) Additives in Lubricating Greases

Part 1: Executive Summary & Theoretical Foundation

1.1 The Challenge: Boundary Lubrication In high-load regimes (Boundary Lubrication), the hydrodynamic oil film collapses, leading to metal-to-metal contact. Without chemical intervention, this results in asperities welding (seizure) and catastrophic failure. Sulfur-based Extreme Pressure (EP) additives function as the "Active Pharmaceutical Ingredient" (API) of the grease, delivering a sacrificial layer that prevents this welding.

1.2 Mechanism of Action: The Tribofilm Delivery System Unlike hydrodynamic lubrication which relies on physical viscosity, Sulfur EP additives rely on tribochemistry. The additive is a pro-drug; it is inert until activated by the specific energy profile of the friction contact zone.

  • Physisorption: The polar sulfur molecule adsorbs to the metal surface.

  • Activation: Frictional heat (

    
    ) and pressure (
    
    
    
    ) cleave the Carbon-Sulfur (C-S) or Sulfur-Sulfur (S-S) bonds.
  • Chemisorption: Released sulfur reacts with the iron surface to form Iron Sulfide (

    
    ).
    
  • Protection:

    
     has a lower shear strength than the base metal, allowing it to shear off sacrificially, preventing the welding of steel asperities.
    

G Start High Load Contact (Boundary Regime) Heat Frictional Heat Generation (>150°C Localized) Start->Heat Energy Input BondBreak S-S / C-S Bond Scission (Activation) Heat->BondBreak Thermal Activation Reaction Reaction with Fe Surface BondBreak->Reaction Active Sulfur Release Film FeS Tribofilm Formation (Sacrificial Layer) Reaction->Film Chemisorption Outcome Prevention of Welding (Anti-Seizure) Film->Outcome Shear Plane Creation

Figure 1: Tribochemical activation pathway of Sulfur EP additives. The additive remains inert until triggered by specific frictional energy thresholds.

Part 2: Pre-Formulation & Material Selection

Before blending, the "reactivity profile" of the sulfur source must be matched to the application's metallurgy.

2.1 Active vs. Inactive Sulfur In pharmaceutical terms, this is the distinction between a drug with high bioavailability/reactivity and a prodrug requiring significant metabolic processing.

FeatureActive Sulfur Inactive Sulfur
Chemistry Weak S-S bonds (e.g., Sulfurized Fats, Elemental S)Strong C-S bonds (e.g., Sulfurized Olefins, Esters)
Activation Temp Low (Ambient to 100°C)High (>150°C)
Reactivity High (Aggressive)Low (Passive until stressed)
Copper Corrosion High (Stains/Corrodes Yellow Metals)Low (Safe for Bronze/Brass)
Primary Use Heavy Duty Steel-on-Steel (Drilling, Cutting)Automotive, Bearings with Yellow Metal Cages
Test Marker ASTM D4048 Rating: 3b - 4cASTM D4048 Rating: 1a - 1b

2.2 Matrix Compatibility

  • Base Grease: Lithium Complex (most common), Polyurea, or Calcium Sulfonate.[1]

  • Solubility: Sulfurized additives are generally non-polar. Ensure the base oil (mineral vs. PAO) has sufficient solvency. For highly polar PAO/Ester blends, a solubility enhancer (e.g., Alkylated Naphthalene) may be required to prevent additive "dropout" or bleed.

Part 3: The Blending Protocol (Standard Operating Procedure)

Objective: Homogeneous dispersion of the EP additive without triggering premature reaction (degradation) or releasing Hydrogen Sulfide (


).

Critical Process Parameters (CPPs):

  • Blending Temperature:

    
     (Strict limit).
    
  • Shear Rate: Moderate (Avoid excessive heat generation).

  • Order of Addition: Post-thickener formation (Finishing stage).

Step-by-Step Methodology:

  • Base Grease Preparation:

    • Ensure the base grease (thickener + oil) has completed its saponification and dehydration phases.[2]

    • Cool the batch to the Target Blending Window (60-70°C) .

    • Why: Adding sulfur additives above 100°C risks thermal degradation and release of noxious sulfur odors (

      
       or mercaptans).
      
  • Additive Pre-Mix (Optional but Recommended):

    • If using multiple performance additives (e.g., Sulfur EP + Phosphorus Anti-Wear + ZDDP), pre-blend them in a small quantity of base oil at 40°C.

    • Why: This creates a "Performance Package" that disperses more readily than injecting highly viscous raw additives directly.

  • Injection & Dispersion:

    • Introduce the Sulfur EP additive (typical treat rate: 1.0% - 5.0% wt/wt).

    • Agitation: Use a planetary mixer or contra-rotating agitator.

    • Time: Mix for 30-60 minutes.

    • Caution: Do not use high-shear milling (Colloid Mill/Homogenizer) immediately if the additive is shear-sensitive, though most sulfurized olefins are stable.

  • De-aeration:

    • Vacuum de-aerate the grease. Sulfur additives can act as surfactants, trapping air bubbles which leads to oxidation.

  • Finishing (Milling):

    • Pass the final grease through a colloid mill or homogenizer after the additive is fully dispersed to ensure texture consistency.

    • Control: Monitor output temperature to ensure it does not spike >90°C.

Protocol Base Base Grease (Saponified & Dehydrated) Cooling Cooling Phase Target: 60-70°C Base->Cooling Injection Injection Cooling->Injection PreMix Prepare Additive Slurry (Base Oil + Sulfur EP) PreMix->Injection Mixing Planetary Mixing (30-60 mins, Low Shear) Injection->Mixing Milling Homogenization/Milling (Monitor Temp <90°C) Mixing->Milling QC QC & Validation (ASTM D2596) Milling->QC

Figure 2: Process flow for blending Sulfur EP additives. Temperature control at the injection stage is the Critical Process Parameter (CPP).

Part 4: Validation & Quality Control (QC)

A self-validating system requires specific endpoints to confirm the "drug" (additive) is working.

4.1 Efficacy Testing: Four-Ball EP (ASTM D2596) This is the "Clinical Trial" for your formulation.

  • Weld Point: The load at which the film fails and balls weld.

    • Target: >250 kgf (Standard Duty) to >620 kgf (Heavy Duty/Mining).

  • Load Wear Index (LWI): A calculated value representing the overall load-bearing capability across the curve.

    • Target: >45 kgf.[3]

4.2 Safety Testing: Copper Corrosion (ASTM D4048) Ensures the "drug" isn't toxic to the "patient" (yellow metal components).

  • Protocol: A copper strip is immersed in grease at 100°C for 24 hours.

  • Pass Criteria: 1a or 1b (Slight Tarnish).

  • Fail Criteria: 2c or higher (if yellow metals are present in the application).

4.3 Dispersion Check: Hegman Gauge

  • Protocol: Spread grease on a fineness-of-grind gauge.

  • Goal: No visible agglomerates or "seeds." Poor dispersion leads to erratic EP performance.

Part 5: Troubleshooting & Synergies

IssueProbable CauseCorrective Action
Low Weld Point (<200 kgf) Insufficient concentration or "Inactive" sulfur used in low-temp application.Increase treat rate or blend with a more reactive sulfur source (Polysulfide).
High Copper Corrosion (3b-4c) "Active" sulfur present.[4][5][6][7][8]Switch to "Inactive" Sulfurized Olefin or add a Copper Passivator (e.g., Benzotriazole).
Haze / Sedimentation Solubility incompatibility.Use a solubilizer (Ester/Alkylated Naphthalene) or check base oil compatibility.
Strong "Rotten Egg" Odor Blending temp too high (>100°C) causing decomposition.Reduce blending temp to <70°C. Check ventilation.

Scientific Insight: The P-S Synergy Do not rely on Sulfur alone. A synergy exists between Sulfur (EP agent) and Phosphorus (Anti-wear agent).[7][9]

  • Mechanism:[4][7][9][10] Phosphorus forms a "glassy" phosphate film at lower loads/temps. Sulfur forms the "metallic" sulfide film at shock loads.[6]

  • Ratio: A common starting ratio is 2:1 or 3:1 (Sulfur:Phosphorus) for balanced performance.

References

  • ASTM International. (2020). ASTM D2596-20: Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Grease (Four-Ball Method). West Conshohocken, PA.

  • ASTM International. (2019). ASTM D4048-19: Standard Test Method for Detection of Copper Corrosion from Lubricating Grease. West Conshohocken, PA.

  • Spikes, H. (2004). "The History and Mechanisms of ZDDP." Tribology Letters, 17(3), 469-489. (Foundational text on P-S film formation mechanisms).

  • Papay, A. G. (1983). "Antiwear and Extreme Pressure Additives in Lubricants."[4][5][6][7][8] Lubrication Science. (Classic reference on Sulfur/Phosphorus interaction).

  • Nye Lubricants. "Tribological Testing by 4 Ball Methods." (Detailed explanation of Load Wear Index vs Weld Point).

Sources

Application Note: Advanced HPLC-MS Methodologies for the Speciation and Quantification of Organic Polysulfide Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Organic polysulfides (


, where 

) are highly reactive sulfur species with profound implications across diverse scientific domains. In pharmacology and agriculture, naturally occurring organic polysulfides—such as diallyl trisulfide (DATS) and diallyl tetrasulfide derived from Allium sativum—exhibit potent antimicrobial, anticancer, and nematicidal properties[1]. In the realm of energy storage, the speciation of polysulfides in lithium-sulfur (Li-S) batteries dictates cell longevity; analyzing these mechanisms requires trapping transient ionic polysulfides (

) as stable covalent organic polysulfides via chemical derivatization[2].

The fundamental analytical challenge lies in the dynamic equilibrium and structural homology of polysulfane chains (


 to 

). This application note provides a comprehensive, self-validating framework for the chromatographic separation and mass spectrometric quantification of complex organic polysulfide mixtures.

Experimental Logic and Causality

Designing a robust chromatographic method for polysulfides requires addressing specific physicochemical barriers:

  • Stationary Phase Dynamics: Reversed-phase (RP) HPLC utilizing a C18 stationary phase is the industry standard. This is because organic polysulfanes exhibit a predictable, linear relationship between the number of sulfur atoms in the chain and the natural logarithm of the capacity factor, allowing for baseline resolution of evenly spaced homologous peaks[3].

  • The Necessity of Derivatization: Direct RP-HPLC of ionic or highly transient polysulfides is unfeasible due to a lack of retention mechanisms on non-polar columns, which leads to co-elution and rapid disproportionation[2]. By reacting these species with alkylating agents (e.g., methyl trifluoromethanesulfonate) or bulky tagging agents (e.g., 4-(dimethylamino)benzoyl groups), they are converted into stable, lipophilic organic polysulfides (e.g.,

    
    ) that interact strongly with the C18 phase[2][4]. Excess derivatization reagent is strictly required to arrest the equilibrium completely and prevent dilution-induced disproportionation[2].
    
  • Detection Modalities: While UV-Vis (Diode Array Detection) is sufficient for routine quantification of stable natural polysulfides (absorbing strongly at 240–254 nm), it lacks structural elucidation capabilities[3][5]. Electrospray Ionization Mass Spectrometry (ESI-MS) is preferred for complex mixtures, though non-polar polysulfides ionize poorly. This is circumvented by using polar derivatization tags or post-column silver coordination ion spray (

    
    -CIS-MS)[2][3]. Alternatively, hyphenating HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) allows for the direct quantification of sulfur isotopes without requiring single-component standards, which are often commercially unavailable[6][7].
    

Workflow Visualization

Polysulfide_Workflow A Sample Matrix (Natural Extracts / Battery Electrolytes) B Chemical Derivatization (Methyl Triflate / Benzoyl Chloride) A->B Ionic/Transient Species C RP-HPLC Separation (C18 Column, Isocratic/Gradient) A->C Stable Organic Species (e.g., Diallyl Polysulfides) B->C Covalent Organic Polysulfides D Detection & Speciation C->D E UV-Vis / DAD (Routine Quantification) D->E F ESI-MS / ICP-MS (Trace Analysis & Isotope Tracking) D->F

Analytical workflow for HPLC-based speciation of organic and derivatized polysulfides.

Step-by-Step Methodologies

Protocol A: Direct RP-HPLC Analysis of Natural Diallyl Polysulfides

This protocol is optimized for the extraction and quantification of diallyl disulfide (DADS) and diallyl trisulfide (DATS) from biological matrices, avoiding thermal degradation.

  • Sample Preparation: Homogenize the botanical sample (e.g., garlic bulb) in a chilled mortar. Extract with HPLC-grade methanol (1:5 w/v) under sonication for 15 minutes.

  • Filtration: Centrifuge the extract at 10,000 rpm for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Separation:

    • Column: Phenomenex Luna C18 (4.6 × 250 mm, 5 µm) or equivalent[2].

    • Mobile Phase: Isocratic elution using Methanol/Water (80:20, v/v) or Acetonitrile/Water (70:30, v/v)[1][8].

    • Flow Rate: 0.80 mL/min[8].

    • Column Temperature: Strictly maintained at 30°C to prevent the thermal decomposition of higher polysulfanes (e.g., diallylhexasulfide) on the column[1][8].

  • Detection: Monitor UV absorbance at 240–254 nm.

Protocol B: Derivatization and HPLC-MS Analysis of Transient Polysulfide Mixtures

This protocol utilizes methyl trifluoromethanesulfonate (methyl triflate) to trap unstable polysulfides as dimethyl polysulfanes for LC-MS analysis.

  • Inert Atmosphere Handling: Perform all initial steps inside an argon-filled glovebox to prevent premature polysulfide oxidation[4].

  • Derivatization Reaction:

    • In a 2 mL airtight HPLC vial, combine 480 µL of anhydrous 1,2-dimethoxyethane (DME) and 25 µL of methyl triflate[4].

    • Vortex for 1 minute to ensure homogeneity.

    • Rapidly inject 120 µL of the target polysulfide sample solution into the vial[4].

    • Vortex for an additional 2 minutes. Self-Validation Note: The use of excess derivatization reagent guarantees the complete conversion of

      
       to 
      
      
      
      and minimizes disproportionation artifacts[2][4].
  • HPLC-MS Analysis:

    • Remove the sealed vial from the glovebox.

    • Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B), both fortified with 5 mM ammonium formate to enhance ionization efficiency[2].

    • MS Conditions: Electrospray ionization in positive mode (ESI+). If ionization remains poor for long-chain species, introduce a post-column makeup flow of

      
       in methanol to facilitate silver coordination ion spray mass spectrometry (
      
      
      
      -CIS-MS)[3].

Quantitative Data Summaries

To ensure the reliability of the analytical system, analysts must verify system suitability using known standards. Table 1 summarizes typical chromatographic performance metrics for natural organic polysulfides, while Table 2 contrasts the operational capabilities of various detection modalities.

Table 1: System Suitability and Validation Parameters for Diallyl Polysulfides

AnalyteChemical FormulaTypical Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
Diallyl Disulfide (DADS)

~5.960.306 µg/mL1.021 µg/mL
Diallyl Trisulfide (DATS)

~12.270.198 µg/mL0.662 µg/mL

Data synthesized from validated C18 HPLC-UV methodologies[8]. Note: Retention times will scale logarithmically with the sequential addition of sulfur atoms (


, 

, etc.)[3].

Table 2: Comparison of Detection Modalities for Polysulfide Speciation

Detection MethodPrimary AdvantageLimitationsIdeal Application
UV-Vis / DAD High accessibility, robust for stable species[5].Cannot identify unknown chain lengths[3].Routine QA/QC of agricultural extracts[1].
ESI-MS Exact mass determination, structural elucidation[2].Requires ionizable tags or metal coordination[3].Battery electrolyte research, complex mixtures[2].
ICP-MS Direct sulfur quantification without standards[6].High equipment cost, complex hyphenation[7].Absolute quantification of sulfur distributions[6].

Conclusion

The speciation of organic polysulfide mixtures demands a rigorous alignment of sample chemistry with chromatographic principles. By selectively employing chemical derivatization to arrest dynamic sulfur equilibria and leveraging the logarithmic retention behavior of C18 stationary phases, analysts can achieve baseline resolution of complex polysulfane chains. Coupling these separations with advanced mass spectrometry (ESI-MS or ICP-MS) transforms routine chromatography into a definitive structural biology and materials science tool.

References

1. - Journal of Analytical Atomic Spectrometry (RSC Publishing) 2. - Journal of Analytical Atomic Spectrometry (RSC Publishing) 3. - OSTI.GOV 4. - ResearchGate 5. - SciSpace 6. - PMC 7. - ACS Applied Energy Materials 8. - Semantic Scholar

Sources

characterization of tribofilms using XPS and AES techniques

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dual-Modality Characterization of Tribofilms Subtitle: Integrated XPS and AES Protocols for ZDDP and Boundary Lubrication Layers

Abstract

This guide details the methodology for characterizing tribofilms—nanometer-scale protective layers formed on sliding surfaces—using X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES).[1] While XPS provides quantitative chemical state information (the "what"), AES offers high-spatial-resolution mapping (the "where"). This protocol addresses the specific challenges of tribology: sample cleaning without film destruction, mitigating beam damage on fragile phosphates, and correlating spatially averaged chemical data with heterogeneous surface features.

Part 1: Theoretical Foundation & Strategic Rationale

Tribofilms (e.g., ZDDP anti-wear films) are spatially heterogeneous, often manifesting as "pads" or patches rather than continuous layers. They are chemically complex, consisting of gradients from the surface (polyphosphates) to the substrate interface (sulfides/oxides).

  • Why XPS? XPS is the primary tool for determining the chemical speciation of the film. It distinguishes between inorganic phosphates, organic adsorbed layers, and metal oxides based on binding energy shifts. Its surface sensitivity (top 1–10 nm) matches the thickness of the most critical tribofilm layers.

  • Why AES? XPS typically uses a spot size of 30–400 µm, which averages the signal over both the tribofilm pads and the valleys between them. AES uses a focused electron beam (<20 nm spot), allowing researchers to map the elemental distribution of individual wear pads and perform depth profiling on specific features.

Part 2: Sample Preparation Protocol

Critical Warning: Improper cleaning is the most common failure point. Aggressive cleaning strips the tribofilm; insufficient cleaning leaves bulk oil that masks the surface signal.

The "Hexane Displacement" Method
  • Bulk Oil Removal: Immediately after the tribological test, gently wipe the bulk oil from the sample sides (not the wear track) using a lint-free tissue.

  • Solvent Bath (Step 1): Immerse the sample in n-hexane or n-heptane for 2 minutes.

    • Causality: Non-polar solvents dissolve the base oil (PAO, mineral oil) without reacting with the polar tribofilm (phosphates/sulfides).

    • Agitation: mild agitation only. DO NOT use ultrasonic cleaning, as the cavitation energy can delaminate the physical tribofilm.

  • Solvent Bath (Step 2): Transfer to a fresh hexane bath for 1 minute to remove residual solvated oil.

  • Final Rinse: A quick rinse with Isopropanol (IPA) .

    • Causality: IPA removes hydrocarbon residues left by hexane. It evaporates cleanly.

  • Drying: Dry with a stream of dry Nitrogen (

    
    ).
    
    • Restriction: Do not use "canned air" (contains propellants/fluorocarbons that contaminate the surface).[2]

  • Vacuum Storage: Store in a desiccator or vacuum vessel immediately to prevent atmospheric oxidation of sulfides.

Part 3: XPS Characterization Protocol

Acquisition Parameters
  • Source: Monochromatic Al K

    
     (1486.6 eV).
    
  • Charge Neutralization: REQUIRED . Tribofilms are often insulating (glassy phosphates). Use a dual-beam flood gun (low energy

    
     and 
    
    
    
    ) to prevent peak shifting.
  • Pass Energy:

    • Survey: 160 eV (for elemental quantification).

    • High Resolution: 20 eV (for chemical state resolution).

Key Spectral Regions (ZDDP Focus)

Analyze the following regions to construct the chemical narrative.

ElementOrbitalApprox.[3][4] BE (eV)Chemical State Interpretation
Zinc Zn 2p

1021.8 - 1022.5Zn in phosphate glass matrix.
Phosphorus P 2p133.0 - 134.5133.5 eV: Polyphosphate (long chain). 132.8 eV: Orthophosphate (short chain).
Sulfur S 2p161.5 - 162.5Sulfide (bound to Fe or Zn). Critical for anti-wear.
Sulfur S 2p168.0 - 169.0Sulfate (oxidation product). Indicates film degradation.[5]
Oxygen O 1s531.5 - 533.5531.5 eV: Non-bridging oxygen (P-O-Zn). 533.0 eV: Bridging oxygen (P-O-P).
Angle-Resolved XPS (ARXPS)

To determine stratification without sputtering:

  • Acquire spectra at emission angles of 0° (normal, deep sampling ~10nm) and 60° (grazing, surface sampling ~2-3nm).

  • Self-Validation: If the ratio of [Organic C] / [Inorganic P] increases at 60°, an organic friction modifier layer sits on top of the phosphate glass.

Part 4: AES Characterization Protocol

Beam Damage Mitigation

Tribofilms (especially polyphosphates) are susceptible to Electron Stimulated Desorption (ESD). High current densities will reduce phosphates to elemental phosphorus.

  • Voltage: 3–10 kV.

  • Current: Keep target current

    
     nA.
    
  • Mode: Use Raster Scanning over a small area rather than a fixed point analysis to distribute the thermal load.

Sputter Depth Profiling

Use AES for depth profiling to avoid the large crater effects of XPS sputtering.

  • Ion Source: Ar

    
     at 1–2 keV.
    
  • Zalar Rotation: Rotate the sample during sputtering to prevent "curtaining" artifacts caused by the roughness of the wear scar.

  • Calibration: Report depth in "

    
     equivalent nanometers" unless a specific sputter rate for the tribofilm is known.
    

Part 5: Data Integration & Visualization

Workflow Diagram

The following diagram illustrates the decision matrix for characterizing a worn surface.

TriboCharacterization Sample Worn Tribology Sample Clean Hexane/Heptane Wash (No Ultrasonication) Sample->Clean VacCheck Vacuum Check: Pressure < 1E-8 Torr? Clean->VacCheck VacCheck->Clean No (Outgassing) XPS_Survey XPS Survey Scan (Elemental Quant) VacCheck->XPS_Survey Yes XPS_HiRes XPS High-Res Regions (Zn2p, P2p, S2p, O1s, Fe2p) XPS_Survey->XPS_HiRes ARXPS Angle-Resolved XPS (Stratification Check) XPS_HiRes->ARXPS Non-Destructive Depth AES_Map AES Elemental Mapping (Spatial Heterogeneity) XPS_HiRes->AES_Map Target Specific Features AES_Depth AES Depth Profile (Film Thickness) AES_Map->AES_Depth

Figure 1: Integrated workflow for tribofilm characterization. The process prioritizes non-destructive chemical analysis (XPS) before high-resolution spatial mapping and destructive profiling (AES).

Chemical State Logic

How to interpret the Phosphorus 2p peak, the most critical indicator of film maturity.

P2p_Logic P_Peak P 2p Peak Position Low_BE < 130 eV P_Peak->Low_BE Mid_BE 132.5 - 133.0 eV P_Peak->Mid_BE High_BE 133.5 - 134.5 eV P_Peak->High_BE Phosphide Phosphide (Fe-P) (Severe Wear/Scuffing) Low_BE->Phosphide ShortChain Short-Chain Phosphate (Depolymerized/Nascent) Mid_BE->ShortChain LongChain Long-Chain Polyphosphate (Mature Anti-Wear Film) High_BE->LongChain

Figure 2: Logic tree for interpreting Phosphorus chemical states in ZDDP tribofilms. Higher binding energy generally correlates with longer phosphate chain length and better anti-wear performance.

Part 6: Case Study – ZDDP Tribofilm Structure

Scenario: A steel bearing lubricated with ZDDP shows a "blue/brown" glaze in the wear track. Objective: Confirm if the glaze is a protective tribofilm or corrosion.

  • XPS Analysis:

    • Survey scan detects Zn, P, S, O, and Fe.

    • High-Res P 2p shows a peak at 133.8 eV . Interpretation: This is a long-chain polyphosphate glass (Good protection).[6]

    • High-Res S 2p shows a doublet at 161.8 eV . Interpretation: Metal sulfide.

  • AES Analysis:

    • Mapping shows P and Zn are co-localized in "pads" (elongated patches along the sliding direction).

    • The valleys between pads show high Fe signals (exposed steel or thin oxide).

    • Depth Profile: Sputtering reveals the film thickness is ~60 nm on the pads, but <5 nm in the valleys.

References

  • Martin, J. M., et al. (2001).[6] "The two-layer structure of Zndtp tribofilms: Part I: AES, XPS and XANES analyses." Tribology International, 34(8), 523-530.[7]

  • Spikes, H. (2004).[6][7] "The History and Mechanisms of ZDDP." Tribology Letters, 17, 469–489.

  • Mosey, N. J., et al. (2005). "Molecular Mechanisms for the Functionality of Lubricant Additives." Science, 307(5715), 1612-1615.

  • Thermo Fisher Scientific. "XPS Binding Energy Table."

  • Crobu, M., et al. (2010). "Tribochemistry of ZDDP and MoDTC interactions." Tribology International, 43(10), 1838-1846.

Sources

ASTM D1662 active sulfur determination procedure

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Determination of Active Sulfur in Cutting Fluids via ASTM D1662

Executive Summary

In the formulation of metalworking fluids (MWFs), sulfur carriers are critical Extreme Pressure (EP) additives.[1][2][3] They function by reacting with metal surfaces under high loads to form sacrificial sulfide layers that prevent welding and seizure. However, the reactivity of sulfur species varies.[1][2][3] Active sulfur reacts at lower temperatures and can corrode yellow metals (copper, brass, bronze), while inactive sulfur requires higher activation energies and is generally non-corrosive.[2][3]

This guide details the ASTM D1662 methodology for quantifying active sulfur.[1][4][5][6][7] Unlike direct measurement, this procedure utilizes a subtractive protocol : total sulfur is measured before and after reacting the sample with copper powder. The difference represents the sulfur available for tribochemical reaction at the test temperature (typically 150°C).[6]

Scientific Principle & Mechanism

The determination relies on the chemical affinity of "active" organosulfur compounds for metallic copper. When heated, labile sulfur bonds (e.g., polysulfides with


 chains where 

) break and react with copper to form insoluble copper sulfide (

or

).

Reaction Mechanism:



Stable sulfur functionalities (e.g., sulfides, disulfides, sulfones) possess high bond dissociation energies and remain in the oil phase, constituting the "inactive" sulfur fraction.

Comparative Analysis: Active vs. Inactive Sulfur
FeatureActive SulfurInactive Sulfur
Chemical Structure Polysulfides (

), Sulfurized Fats
Disulfides, Sulfides, Sulfones
Reactivity High; reacts at low temp/loadLow; requires high temp/load
Tribological Role High EP protection; Anti-weldAnti-wear; Mild EP
Corrosion Risk High (Stains Copper/Brass)Low (Safe for Yellow Metals)
ASTM D1662 Fate Precipitates as Copper SulfideRemains in Filtrate

Reagents and Apparatus

To ensure reproducibility and adherence to ASTM standards, the following specifications are critical.

  • Copper Powder: High purity (>99%), <75 µm (200 mesh).[6] Note: Coarse powder reduces surface area, potentially leading to incomplete reaction and falsely low active sulfur results.

  • Reaction Vessel: 250 mL tall-form beaker (borosilicate glass).

  • Stirring Mechanism: Variable speed stirrer with a glass impeller (inverted "T" shape preferred to prevent powder settling).

  • Heating Source: Oil bath or hot plate capable of maintaining 150 ± 2°C .

  • Filtration System: Vacuum filtration setup with 0.45 µm membrane or Whatman No. 42 paper to ensure complete removal of fine copper sulfide particles.

  • Sulfur Analyzer: X-Ray Fluorescence (XRF) Spectrometer (compliant with ASTM D2622 or D4294) or Inductively Coupled Plasma (ICP).

Detailed Protocol: ASTM D1662

Phase 1: Initial Characterization
  • Homogenize the cutting oil sample by shaking for 2 minutes.

  • Analyze Total Sulfur (

    
    ):  Aliquot 5 mL of the original sample and determine the sulfur content (mass %) using XRF. Record this value as 
    
    
    
    .
Phase 2: Copper Reaction (The "Stripping" Step)
  • Weighing: Weigh 50 g of the sample into a 250 mL beaker.

  • Copper Addition: Add 10 g of copper powder.

    • Expert Insight: The standard suggests a specific ratio, but ensuring excess copper is vital. If the copper powder turns completely black rapidly, the active sulfur content is high. In such cases, add an additional 5-10 g of copper to ensure the reagent is not the limiting factor.

  • Heating: Place the beaker in the heating bath pre-set to 150°C (302°F) .

  • Reaction: Stir the mixture continuously at 500 ± 50 rpm for 1 hour .

    • Critical Control Point: Monitor the temperature directly in the fluid. The reaction time starts when the oil reaches 150°C.

Phase 3: Separation and Quantification
  • Cooling: Remove the beaker and allow it to cool to approximately 60-80°C. Do not cool to room temperature immediately, as high-viscosity oils become difficult to filter.

  • Filtration: Filter the oil through the chosen medium. The filtrate must be optically clear. Any turbidity indicates copper fines, which will inflate the inactive sulfur reading.

  • Analyze Inactive Sulfur (

    
    ):  Analyze the filtrate  for total sulfur content using the same method as Phase 1. Record this value as 
    
    
    
    .
Phase 4: Calculation

Calculate the Active Sulfur content using the following equation:



Workflow Visualization

G Sample Original Sample XRF1 XRF Analysis (Total Sulfur) Sample->XRF1 Aliquot A React Reaction Step + Copper Powder 150°C, 1 Hour Sample->React Aliquot B Calc Calculation: Active S = Total S - Inactive S XRF1->Calc Input S(orig) Filter Filtration (Remove Cu/CuS) React->Filter XRF2 XRF Analysis (Inactive Sulfur) Filter->XRF2 Filtrate XRF2->Calc Input S(filt)

Figure 1: Logical workflow for the determination of active sulfur via subtractive analysis.

Validation & Troubleshooting (Self-Validating System)

To ensure the reliability of your data, employ this validation step:

The "Copper Strip" Verification (Post-Test Check): After filtering the reacted sample (Phase 3), perform a quick ASTM D130 Copper Strip Corrosion Test on the filtrate.

  • Pass: The strip remains bright orange (1a/1b classification). This confirms all active sulfur was successfully removed by the powder.

  • Fail: The strip tarnishes or turns black. This indicates incomplete reaction .

    • Corrective Action: Repeat the test with a higher ratio of copper powder or extend the reaction time to 90 minutes.

Common Errors:

  • Oxidation: Heating oil to 150°C can cause oxidation, potentially altering the sulfur matrix. Ensure the stirrer does not vortex air into the sample excessively.

  • Filter Breakthrough: If the filtrate is dark or hazy, re-filter. Suspended CuS particles will be read as sulfur by the XRF, leading to a falsely high

    
     and a falsely low Active Sulfur result.
    

References

  • ASTM International. (2019).[6] ASTM D1662-19: Standard Test Method for Active Sulfur in Cutting Oils.[5][6] West Conshohocken, PA.[5] [Link]

  • ASTM International. (2022). ASTM D2622-16(2022): Standard Test Method for Sulfur in Petroleum Products by Wavelength Dispersive X-ray Fluorescence Spectrometry. West Conshohocken, PA.[5] [Link]

  • Machinery Lubrication. (2023). Understanding Active vs. Inactive Sulfur Additives.[1][3][4][8][9][Link]

  • Savant Labs. (2023). ASTM D1662 Test Method Overview.[5][6][7][Link]

Sources

Application Note: High-Precision FTIR Analysis of Polysulfide Additive Depletion

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers and analytical scientists requiring a robust, field-proven protocol for monitoring polysulfide species. While the primary application of "polysulfide additive depletion" lies in Tribology (Lubricants) and Material Science (Sealants) , the spectroscopic principles detailed here are transferable to Pharmaceuticals (e.g., disulfide bridge stability in biologics or H₂S-donor drug formulations).

Technique: Fourier Transform Infrared Spectroscopy (FTIR) with ATR Sampling Target Analytes: Polysulfide linkages (


), Sulfoxides (

), and Sulfones (

) Date: October 26, 2023

Part 1: Executive Summary & Scientific Rationale

Polysulfide additives are critical functional components used variously as Extreme Pressure (EP) agents in gear oils, cross-linking agents in aerospace sealants, and increasingly in therapeutic formulations. Their "depletion" is rarely a simple physical loss; rather, it is a chemical transformation—typically oxidative scission—that compromises material performance.

The Analytical Challenge

Direct monitoring of the sulfur-sulfur (


) bond via FTIR is notoriously difficult because the 

stretching vibration (approx.

) is weak, non-polar, and often falls below the cutoff of standard KBr or ZnSe optics (

).

The Solution: Instead of tracking the invisible


 bond directly, this protocol utilizes Indirect Oxidative Fingerprinting . We monitor the depletion of the additive by quantifying the formation of its degradation byproducts: Sulfoxides and Sulfones. This method provides a high-contrast, self-validating metric for additive lifespan.
Mechanism of Depletion

The depletion generally follows a stepwise oxidation pathway. As the polysulfide sacrifices itself to protect the substrate (or degrades due to aging), oxygen inserts into the sulfur chain, creating strong dipole moments visible in the mid-IR region.

PolysulfideOxidation PS Native Polysulfide (R-S-S-R) IR: Silent/Weak Ox1 Oxidation Event (Heat/Shear/Peroxides) PS->Ox1 + O₂ S_Ox Sulfoxide (R-S(=O)-R) IR: ~1030 cm⁻¹ Ox1->S_Ox Step 1 S_One Sulfone (R-SO₂-R) IR: ~1150 & 1300 cm⁻¹ S_Ox->S_One Step 2 (+ O₂) Fail Additive Depletion (Scission/Failure) S_One->Fail Loss of Function

Figure 1: The oxidative degradation pathway of polysulfides. Monitoring the transition from the "Silent" native state to the "Loud" oxidized states allows for precise depletion kinetics.

Part 2: Experimental Protocol

Instrumentation & Hardware Setup

To ensure reproducibility and sensitivity, the following configuration is required.

ComponentSpecificationRationale
Spectrometer FTIR (Mid-IR)Standard range 4000–400 cm⁻¹.
Sampling Accessory Diamond ATR (Single or 3-Bounce)Critical: Polysulfides are often viscous or semi-solid. Transmission cells are difficult to clean and prone to fringing. Diamond is chemically inert to sulfur.
Detector DTGS or MCTDTGS is sufficient for routine analysis. MCT is required only for millisecond kinetic studies.
Beamsplitter KBr or CsI Pro Tip: If you must see the S-S stretch directly, use a CsI (Cesium Iodide) beamsplitter and detector window to extend range down to 200 cm⁻¹.
Resolution 4 cm⁻¹Optimal balance between signal-to-noise (SNR) and peak separation.
Sample Preparation
  • Liquids (Lubricants/Drugs): No preparation required. Shake sample vigorously to resuspend particulates.

  • Solids (Sealants/Rubbers): Slice a fresh cross-section to expose the bulk material, avoiding the oxidized "skin" unless surface aging is the specific target.

Measurement Workflow (Step-by-Step)
Step A: The Reference (Background)
  • Clean the ATR crystal with Heptane followed by Isopropanol . Ensure no residue remains.

  • Collect an air background (32 scans).

Step B: The "Time Zero" Standard
  • Place the unused/fresh polysulfide formulation on the crystal.

  • Ensure full coverage (no bubbles).

  • Acquire spectrum (Sample

    
    ).
    
  • Save this file. This is your subtraction reference.

Step C: The Depleted Sample
  • Clean crystal thoroughly.

  • Place the aged/used sample on the crystal.

  • Acquire spectrum (Sample

    
    ) using identical parameters.
    
Step D: Spectral Subtraction (The Analytical Core)

Raw spectra of formulations are often dominated by the base matrix (e.g., mineral oil hydrocarbons or excipients). To isolate the additive:

  • Open both

    
     and 
    
    
    
    spectra.
  • Perform Spectral Subtraction :

    
    .
    
  • Adjust the subtraction factor (usually near 1.0) until the matrix peaks (e.g., C-H stretches at 2900 cm⁻¹) are minimized/flat.

  • The remaining peaks represent products formed (positive peaks) and additives lost (negative peaks).

Part 3: Data Analysis & Interpretation[1][2]

Critical Peak Assignments

Use the following table to identify the state of your polysulfide additive.

Functional GroupWavenumber (cm⁻¹)Appearance in Subtraction SpectrumInterpretation
Sulfoxide (S=O) 1030 – 1070 Positive (+) Peak Early Warning: Onset of oxidation. Additive is sacrificing itself.
Sulfone (SO₂) 1120 – 1160 Positive (+) Peak Critical: Advanced degradation. Symmetric stretch.
Sulfone (SO₂) 1300 – 1350 Positive (+) Peak Asymmetric stretch. Confirms sulfone presence.[1]
S-S Stretch 500 – 540Negative (-) PeakRarely Visible: Only seen with CsI optics. Indicates loss of backbone.
C-S Stretch 600 – 700Negative (-) PeakLoss of attachment to organic R-groups.
Quantification Logic (Beer-Lambert Law)

To quantify depletion, we measure the Peak Area (Integration) of the oxidation products.



  • Low Index (< 5): Additive intact.

  • Medium Index (5-20): Active scavenging of oxidants.

  • High Index (> 20): Additive exhausted; base material degradation imminent.

Logic Flow Diagram

AnalysisWorkflow Start Start Analysis Acquire Acquire Spectra: 1. Fresh Reference (T₀) 2. Aged Sample (Tₓ) Start->Acquire Subtract Spectral Subtraction (Tₓ - T₀) Acquire->Subtract CheckRegion Check 1000-1200 cm⁻¹ Region Subtract->CheckRegion NoPeaks No New Peaks CheckRegion->NoPeaks Flat Baseline PeaksFound Peaks at 1040/1150 cm⁻¹ CheckRegion->PeaksFound Positive Peaks ResultGood Additive Intact (No Depletion) NoPeaks->ResultGood ResultBad Calculate Depletion % Warning: Sulfoxides Present PeaksFound->ResultBad

Figure 2: Decision tree for interpreting differential FTIR spectra of polysulfide samples.

Part 4: Troubleshooting & Validation

The "Fingerprint" Interference

Problem: In complex formulations (e.g., formulated drugs or fully formulated gear oils), the fingerprint region (1500–600 cm⁻¹) is crowded. Solution: Use Second Derivative Spectroscopy . This mathematical processing sharpens overlapping peaks, allowing you to resolve the S=O shoulder (1040 cm⁻¹) from a neighboring C-O or P-O-C peak (often from ZDDP in lubricants or sugars in pharma).

Water Interference

Problem: Water absorbs strongly at 1640 cm⁻¹ and broadens the baseline, potentially skewing integration. Solution: Ensure the ATR crystal is dry. If the sample is hygroscopic (common in aged sealants), dry the sample in a desiccator or use a vacuum ATR attachment.

Cross-Industry Note: Li-S Batteries & Pharma
  • Li-S Batteries: "Depletion" here refers to the Polysulfide Shuttle Effect .[2] In this context, FTIR is used in operando. The target peaks are similar (S-S scission products), but the setup requires a specialized spectro-electrochemical cell.

  • Pharma: Do not confuse Polysulfide with Polysorbate . If analyzing Polysorbate (Tween) degradation, look for carbonyl broadening at 1735 cm⁻¹, not sulfur peaks. If analyzing disulfide bridges in proteins, Raman spectroscopy is often superior to FTIR due to the high polarizability of the S-S bond.

References

  • Infante Teixeira, L., et al. (2021).[3] Selective Oxidation of Polysulfide Latexes to Produce Polysulfoxide and Polysulfone in a Waterborne Environment. Macromolecules. Available at: [Link]

    • Key Insight: Defines the specific FTIR peaks for Sulfoxide (1030 cm⁻¹) and Sulfone (1122 cm⁻¹)
  • Key Insight: Establishes the standard protocol for spectral subtraction in oil analysis.
  • Key Insight: Provides comparative validation of FTIR against HPLC and titr
  • Azom. (2019). FTIR Analysis of In-Service Lubricating Oil. Available at: [Link]

    • Key Insight: Discusses the monitoring of additive depletion via differential spectroscopy.

Sources

Advanced Protocol: 4-Ball Wear Characterization of Sulfur-Based Tribofilms

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Ball Wear Test Parameters for Sulfur-Based Additives Content Type: Application Note & Protocol Audience: Researchers, Tribologists, and Formulation Scientists

Executive Summary

Sulfur-based additives—ranging from sulfurized olefins to dithiocarbamates—are the backbone of Extreme Pressure (EP) and Anti-Wear (AW) lubrication. However, their efficacy relies entirely on activation temperature and tribochemical reactivity . Standard ASTM protocols (D4172/D2783) often fail to capture the nuance of sulfur activation, leading to "false negatives" where an additive appears ineffective simply because the test conditions did not trigger the sulfur-iron reaction.

This guide provides a research-grade protocol for evaluating sulfur additives, moving beyond pass/fail compliance to mechanistic characterization. It distinguishes between Active Sulfur (low-temperature reactivity) and Inactive Sulfur (high-load activation), ensuring precise selection for specific tribological regimes.

Mechanistic Foundation: The Sulfur-Iron Tribofilm

To design the test, one must understand the failure mode. Sulfur additives function as "sacrificial" agents.[1] Under boundary lubrication conditions (high load/low speed), the additive molecules must:

  • Adsorb onto the steel surface.

  • Decompose under thermal/shear stress (cleaving S-S or C-S bonds).

  • React with the iron surface to form a shear-labile Iron Sulfide (FeS) layer.

This FeS layer prevents adhesive wear (welding) by shearing easily, unlike the base metal.

Diagram 1: Tribochemical Activation Pathway

Figure 1: The step-by-step mechanism of sulfur additive activation under tribological stress.

SulfurMechanism Substrate Nascent Steel Surface (Fe) Physisorption Physisorption (Weak Bonding) Substrate->Physisorption Additive Sulfur Additive (e.g., Sulfurized Olefin) Additive->Physisorption Surface Approach Activation Activation Trigger (Heat > 150°C / High Shear) Physisorption->Activation Load Application Cleavage Bond Cleavage (S-S / C-S Break) Activation->Cleavage Thermal Energy Reaction Chemisorption (Fe-S Bond Formation) Cleavage->Reaction Free Sulfur Radical Tribofilm Protective Tribofilm (FeS / FeS2 Layer) Reaction->Tribofilm Film Growth Tribofilm->Substrate Shears off (Sacrificial Wear)

Experimental Design Strategy

For sulfur additives, "Standard" parameters are often insufficient. You must select parameters based on the sulfur type.

Differentiating Sulfur Types
  • Active Sulfur: Reacts at lower temperatures (~100°C–150°C). High risk of corrosion (yellow metals) but excellent low-speed EP performance.

  • Inactive Sulfur: Requires high energy (high load/speed) to activate (>150°C). Chemically stable until extreme conditions are met.

Key Parameter Selection Table

Use this table to select your test mode.

ParameterMode A: Wear & Durability (ASTM D4172 Modified)Mode B: Extreme Pressure (ASTM D2783)Mode C: Activation Ramp (Research Mode)
Objective Measure long-term wear protection (AW).Determine load-carrying capacity (EP) & Weld Point.[2][3]Find the precise temperature/load where sulfur activates.
Load 40 kgf (392 N)Step-wise increase (60, 80, 100... kgf)Constant (e.g., 40 kgf)
Speed 1200 rpm1760 rpm1200 rpm
Temperature 75°C (Standard) or 100°C (Aggressive)Ambient (Start at 18–35°C)Ramp: 25°C to 150°C
Duration 60 minutes10 seconds per load stageContinuous until friction spike
Metallurgy AISI 52100 Steel (64-66 HRC)AISI 52100 Steel (64-66 HRC)AISI 52100 Steel

Critical Insight: For Inactive Sulfur , running Mode A at 75°C may show no benefit over base oil because the temperature is too low to trigger the S-Fe reaction. If testing inactive sulfur, increase Mode A temperature to 100°C or use Mode B.

Detailed Protocol: 4-Ball Wear Test (Sulfur Optimized)

Phase 1: Preparation & Cleaning (Crucial for Sulfur)

Sulfur chemistry is sensitive to surface contaminants. Residual detergents can block adsorption sites.

  • Ultrasonic Clean: Clean balls and cup in reagent-grade n-heptane for 15 mins.

  • Acetone Rinse: Follow with an acetone rinse to remove organic films.

  • Dry: Air dry with nitrogen gas. Do not touch with bare hands (finger oils contain acids).

Phase 2: The Test Workflow

This workflow applies to Mode A (Wear) but notes adjustments for sulfur.

  • Assembly: Insert three stationary balls into the cup. Lock the clamping ring. Tighten to 68 Nm torque (consistent torque is vital to prevent ball rotation).

  • Lubricant Addition: Pour ~10 mL of sample. Ensure balls are submerged by at least 3mm.[4]

    • Note: If testing Active Sulfur , minimize pre-test soak time to prevent static corrosion before the dynamic test begins.

  • Loading: Gently apply the 40 kgf load (dead weight or servo). Avoid shock loading.

  • Run-In (Optional but Recommended): For research consistency, run for 30 seconds at 10 kgf to seat the balls, then ramp to 40 kgf.

  • Execution: Start rotation (1200 rpm). Engage heater to 75°C (or target temp).

  • Monitoring: Watch the Friction Coefficient (COF) trace.

    • Sulfur Signature: You may see an initial spike in friction (oxide removal) followed by a sharp drop and stabilization. This "drop" indicates the formation of the FeS tribofilm.

Phase 3: Post-Test Analysis
  • Drain: Drain oil immediately. Caution: Active sulfur oils may smell of H2S (rotten eggs). Use a fume hood.

  • Rinse: Gently rinse balls with heptane. Do not wipe the wear scar; you will remove the tribofilm needed for EDX analysis.

  • Measurement: Measure Wear Scar Diameter (WSD) parallel and perpendicular to the sliding direction. Average the values.

Diagram 2: Experimental Workflow

Figure 2: The operational workflow for validating sulfur additives.

ExperimentalWorkflow cluster_Test Test Execution (Mode A) Start Start: Sample Prep Clean 1. Ultrasonic Clean (Heptane -> Acetone) Start->Clean Setup 2. Assembly & Load (Torque 68 Nm) Clean->Setup Run 3. Run Test (1200 rpm, 75°C, 60 min) Setup->Run Monitor 4. Monitor Friction Trace (Look for 'Break-in' Drop) Run->Monitor Analysis 5. Surface Analysis Monitor->Analysis Microscopy Optical Microscopy (Measure WSD) Analysis->Microscopy Spectroscopy EDX / XPS (Confirm Sulfur Peak) Analysis->Spectroscopy

[7][8]

Data Interpretation & Validation

Wear Scar Diameter (WSD)
  • < 0.45 mm: Excellent Anti-Wear (AW) performance.

  • 0.50 - 0.70 mm: Moderate performance (Typical for pure EP additives without AW boosters).

  • > 0.80 mm: Failure (or corrosive wear).

  • Note: Sulfur additives often produce larger wear scars than Phosphorus (ZDDP) but prevent welding at much higher loads. Do not judge sulfur solely on WSD; check the Weld Point in Mode B.

Chemical Validation (Self-Validating the Protocol)

To confirm the result is due to sulfur and not just viscosity:

  • EDX (Energy Dispersive X-Ray): Scan the wear scar. You must see a sulfur (S) peak.

    • No S peak? The additive did not activate. Increase Test Temperature.

    • High O (Oxygen) peak? The mechanism was oxidative wear, not sulfidation. The additive failed to protect.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
High Corrosive Wear Active sulfur reacting too aggressively.Reduce concentration or add a copper corrosion inhibitor (e.g., thiadiazole).
No Friction Drop Temperature too low for activation.Increase test temp to 100°C or use "Activation Ramp" mode.
H2S Odor Hydrolysis of sulfur additive.Safety Risk: Ensure proper venting. Check water content in base oil.
Erratic Friction Debris accumulation in cup.Ensure proper run-in; check solubility of additive in base oil.

References

  • ASTM International. (2021). ASTM D4172-21 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). West Conshohocken, PA.[2][5][6] Link

  • ASTM International. (2021). ASTM D2783-21 Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method).[2] West Conshohocken, PA.[2][5][6] Link

  • Spikes, H. (2004). The History and Mechanisms of ZDDP. Tribology Letters, 17(3), 469-489. (Provides comparative context for tribofilm formation). Link

  • Papay, A. G. (1983). Oil Soluble Friction Reducers - Theory and Application. Lubrication Engineering.
  • Koehler Instrument Company. Applications of the Four-Ball Test Methods. (Technical overview of EP vs Wear modes). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Copper Corrosion from Active Sulfur Additives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for preventing copper corrosion caused by active sulfur additives in your experiments. Here, you will find scientifically grounded explanations, actionable troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your work when dealing with these reactive compounds.

Frequently Asked Questions (FAQs)

Q1: What exactly is "active sulfur," and how does it differ from inactive sulfur?

A: Active sulfur refers to sulfur-containing compounds that readily react with metal surfaces, particularly copper and its alloys ("yellow metals"), under specific temperature conditions to form metal sulfides.[1][2] The key difference lies in the chemical structure and bond strength. Active sulfur compounds, such as elemental sulfur (S₈), hydrogen sulfide (H₂S), and mercaptans (R-SH), have relatively weak sulfur-sulfur or sulfur-carbon bonds that can easily break, leading to a reaction with copper.[1]

Inactive sulfur compounds, on the other hand, have sulfur atoms tightly bound within stable molecular structures (e.g., thiophenes).[2] These compounds do not readily react with copper at typical operating temperatures and are therefore considered non-corrosive.[2] However, it's crucial to note that the activity of a sulfur compound is temperature-dependent; an "inactive" compound at a lower temperature can become active at a higher temperature.[2]

Q2: Why is my formulation causing copper corrosion even though the total sulfur content is low?

A: The total sulfur content of a product is not a direct indicator of its corrosivity towards copper.[3] A formulation with a low total sulfur content but comprised of highly active sulfur species can be significantly more corrosive than a product with a high total sulfur content of inactive species. The type of sulfur compound present is the critical factor.[3] For instance, even trace amounts of elemental sulfur or hydrogen sulfide can lead to severe copper corrosion.

Q3: What is a "metal deactivator" or "passivator," and how does it work?

A: A metal deactivator, also known as a metal passivator or copper corrosion inhibitor, is an additive that protects metal surfaces from corrosion. These additives work through two primary mechanisms:

  • Film Formation: They adsorb onto the copper surface, creating a protective, passivating layer.[4][5] This film acts as a physical barrier, preventing corrosive sulfur species from reaching and reacting with the metal.[4]

  • Chelation: They react with dissolved copper ions in the solution, forming stable, insoluble complexes.[5] This action prevents the copper ions from acting as catalysts for oxidation reactions, which can accelerate corrosion.[5][6]

Commonly used metal deactivators include azole derivatives, such as benzotriazole (BTA) and its derivatives, and thiadiazole compounds.[5][6][7]

Q4: Can I use any copper corrosion inhibitor for my application?

A: No, the selection of a corrosion inhibitor is critical and depends on several factors, including:

  • The type of base fluid: The inhibitor must be soluble and stable in your formulation.

  • Operating temperature: The chosen inhibitor must be thermally stable at the highest expected operating temperature.

  • The nature of the active sulfur: Some inhibitors are more effective against specific types of sulfur compounds.

  • Compatibility with other additives: The inhibitor should not negatively interact with other components in your formulation. In some cases, synergistic effects with antioxidants can be observed.[8]

  • The metal alloys present: While designed for copper, some inhibitors offer protection for other non-ferrous metals like brass and bronze.[9][10]

Q5: My product passed the ASTM D130 test, but I'm still seeing corrosion in the field. Why?

A: While the ASTM D130 test is the industry standard, it represents a specific set of conditions (temperature and time).[4] Real-world applications can present more severe or varied conditions that the standard test does not capture. Factors that could lead to field failures despite a passing D130 result include:

  • Higher operating temperatures: This can increase the activity of sulfur compounds.

  • Longer exposure times: The standard test is typically run for 3 hours.[4]

  • Presence of other catalysts: Water or other contaminants can accelerate corrosion.

  • Fluid degradation: Over time, the base fluid can oxidize, creating byproducts that may be corrosive or that deplete the corrosion inhibitor.

In-depth Troubleshooting Guides

Guide 1: Investigating an ASTM D130 Copper Strip Test Failure

A failure in the ASTM D130 test, indicated by a copper strip rating higher than the specification allows, requires a systematic investigation. The color and tarnish level of the strip are compared against the ASTM Copper Strip Corrosion Standard, with ratings from 1a (slight tarnish) to 4c (severe corrosion).[3]

Logical Flow for Troubleshooting ASTM D130 Failure

G start ASTM D130 Test Failure (Rating > Specification) step1 Step 1: Verify Test Procedure - Correct temperature and duration? - Proper strip polishing? - Contamination-free glassware? start->step1 step2 Step 2: Investigate Raw Materials - Test base oil alone. - Test each additive individually. step1->step2 step3 Step 3: Identify the Source of Active Sulfur step2->step3 step4 Is the base oil corrosive? step3->step4 step5 Is a specific additive corrosive? step4->step5 No step6 Consider base oil treatment or source a new batch. step4->step6 Yes step7 Identify and replace the problematic additive. Contact supplier. step5->step7 Yes step10 Consider additive interactions. Are there antagonistic effects? step5->step10 No end Problem Resolved: Formulation passes ASTM D130 step6->end step7->end step8 Step 4: Evaluate Corrosion Inhibitor - Is an inhibitor present? - Is the treat rate sufficient? - Is it the correct type for the application? step9 Optimize inhibitor selection and treat rate. Re-test. step8->step9 step9->end step10->step8 No step11 Reformulate to avoid antagonistic combinations. step10->step11 Yes step11->end

Caption: Troubleshooting workflow for an ASTM D130 failure.

Step-by-Step Investigation Protocol:
  • Verify the Test Method: Before investigating the formulation, ensure the ASTM D130 test was performed correctly.

    • Polishing Technique: Improperly polished strips can show streaks or stains that are not related to corrosion. The polishing must create a uniform, smooth surface.

    • Contamination: Glassware, test bombs, and handling materials must be scrupulously clean. Residues from previous tests can lead to false failures.

    • Temperature and Time: Confirm the test was conducted at the correct temperature and for the specified duration as per the standard.[4]

  • Isolate the Corrosive Component:

    • Test the Base Fluid: Run an ASTM D130 test on the base fluid alone. Some base oils, particularly less refined mineral oils, can contain natural sulfur compounds that are corrosive.[11]

    • Test Individual Additives: If the base fluid is non-corrosive, prepare separate blends of the base fluid with each additive at its specified concentration. This will help pinpoint which component is introducing the active sulfur.

  • Analyze the Corrosive Component:

    • Once the problematic additive is identified, contact the manufacturer for information on its composition and potential for copper corrosion.

    • For advanced analysis, consider techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) to identify the specific sulfur species present.[12]

  • Evaluate and Optimize the Corrosion Inhibitor:

    • Confirm Presence and Concentration: If a corrosion inhibitor is part of the formulation, verify its addition and concentration. An insufficient amount may not provide adequate protection.

    • Select the Right Inhibitor: If no inhibitor is present, or if the current one is ineffective, a selection process is required. Refer to the inhibitor selection guide below.

    • Conduct a Dose-Response Study: Create a series of blends with varying concentrations of the chosen inhibitor to determine the optimal treat rate that provides protection without negative side effects.

Guide 2: Selecting the Appropriate Copper Corrosion Inhibitor

The choice of a corrosion inhibitor is a balance of efficacy, compatibility, and operational requirements.

Mechanism of Action: Passivation Film Formation

G cluster_1 Copper Surface Active Sulfur Active Sulfur Copper Copper Active Sulfur->Copper 2. Corrosion Attack (Blocked) Inhibitor Inhibitor Inhibitor->Copper 1. Adsorption Passivation Layer Protective Passivation Film (e.g., Cu-BTA complex)

Caption: How inhibitors form a protective surface film.

Data Summary: Copper Corrosion Inhibitor Selection Guide
Inhibitor TypeChemical FamilyMechanism of ActionTypical ApplicationsKey Considerations
Benzotriazole (BTA) & Derivatives AzolesForms a robust, chemisorbed polymeric film (Cu-BTA complex) on the copper surface.[7]Industrial lubricants, greases, coolants, metalworking fluids.BTA itself has low oil solubility; derivatives are used to improve this.[5] Can have synergistic effects with antioxidants.[8]
Tolyltriazole (TTA) & Derivatives AzolesSimilar to BTA, forms a passivating film. Often more oil-soluble than BTA.Engine oils, industrial lubricants.Generally provides good thermal stability.
Thiadiazole Derivatives Heterocyclic Sulfur/NitrogenAdsorbs on the copper surface to form a protective film. Can also react with active sulfur in the fluid to neutralize it.Greases, gear oils, hydraulic fluids.Very effective in systems containing extreme pressure (EP) additives.
N,N-Disubstituted Aminomethyl Tolyltriazole Azole DerivativeHigh oil solubility and excellent film-forming properties.Lubricating oils and greases.Offers good performance at low concentrations.

Experimental Protocols

Protocol 1: ASTM D130 - Corrosiveness to Copper from Petroleum Products

This protocol provides a summarized, step-by-step methodology for conducting the standard copper strip corrosion test.

  • Preparation of the Copper Strip:

    • Secure a 75mm x 12.5mm copper strip in a vise.

    • Polish the strip longitudinally with 240-grit silicon carbide paper, then finish with 150-grit silicon carbide grains on a cotton wool pad until a mirror-like finish is achieved.

    • Clean the strip by wiping it with a clean cotton pad soaked in a suitable solvent (e.g., isooctane).

    • From this point, handle the strip only with clean, powder-free gloves or forceps.

  • Sample Preparation:

    • Place 30 mL of the sample to be tested into a clean, dry test tube.

  • Incubation:

    • Carefully lower the polished copper strip into the test tube containing the sample.

    • Stopper the test tube and place it in a test bomb or a temperature-controlled bath.

    • Heat the sample at the specified temperature (e.g., 100°C) for the specified time (e.g., 3 hours).[4]

  • Strip Examination:

    • After the incubation period, remove the test tube from the bath and allow it to cool.

    • Carefully withdraw the copper strip and wash it with a solvent to remove all traces of the test fluid.

    • Immediately compare the appearance of the test strip with the ASTM Copper Strip Corrosion Standard chart under a daylight-type lamp.

  • Interpretation:

    • Assign a classification (e.g., 1a, 2b, 3c, 4a) that most closely matches the appearance of the test strip.[13] Note that corrosion can be non-uniform, and the rating should reflect the most severe corrosion observed.

References

  • Nye Lubricants. (n.d.). Sulfur and Connector Grease – What You Need to Know.
  • Vanderbilt Chemicals, LLC. (2024, August 9). Corrosion Inhibitor Additives.
  • Chorus. (2023, August 15). A Brief Look at Metal Deactivators in Lubricant.
  • Presidential Oils. (n.d.). Yellow Metal Safe Lubricants for Sensitive Parts.
  • Ion Exchange. (2024, September 21). Choosing the Right Corrosion Inhibitor for Your Needs.
  • KAPRON. (n.d.). Corrosion inhibitors.
  • TRiiSO. (n.d.). Lubricant Corrosion Inhibitors.
  • TJ|H2b Analytical Services. (n.d.). Corrosive Sulfur Testing | ASTM D1275 & IEC 62535.
  • Al-Amiery, A. A. (2017). Review of corrosive environments for copper and its corrosion inhibitors. Arabian Journal of Chemistry, 10, S2439-S2450.
  • Antonijevic, M. M., & Petrovic, M. B. (2008). Copper Corrosion Inhibitors. A review. International Journal of Electrochemical Science, 3, 1-28.
  • Noria Corporation. (n.d.). How Sulfur is Used in Lubrication.
  • Google Patents. (n.d.). WO2020131603A1 - Lubricating composition comprising a sulfur-containing carboxylic acid or ester additive.
  • Wang, Z., et al. (2011). Influences of Corrosive Sulfur on Copper Wires and Oil-Paper Insulation in Transformers. Energies, 4(10), 1697-1711.
  • Baoming. (2025, September 11). Active vs. Inactive Sulfur Additives and Copper Corrosion in Lubricants & MWF.
  • Li, Z., et al. (2022). Surface-passivated Cu conductors for high-temperature sulfurous environments. Nanoscale Advances, 4(23), 5022-5028.
  • Mzioud, S., et al. (2024). Protection of copper in contact with an aggressive medium using various inhibitors: review. Journal of Materials and Environmental Science, 15(10), 1-19.
  • Intertek. (n.d.). Sulfur Species Analysis.
  • SGS. (n.d.). Trace sulfur compounds analysis.
  • Cortec Corporation. (2023, June 7). What to know when choosing a yellow metal corrosion inhibitor.
  • Li, Z., et al. (2022).
  • TNB LABS. (2025, June 17). Understanding Corrosive Sulfur in Transformer Oil.
  • Doble Engineering Company. (n.d.). Testing for Corrosive Sulfur in Transformer Oil.
  • ResearchGate. (2020, November 11). (PDF) ACCELERATED CORROSION TESTING PROCEDURE FOR Cu-BASE ALLOYS.
  • TÜV SÜD. (n.d.). Accelerated Corrosion testing.
  • Chen, W., et al. (2022). Environment-friendly and chromium-free passivation of copper and its alloys. Northumbria University Research Portal.
  • Q-Lab. (2025, February 17). Case Study: Overcoming Corrosion Challenges in Industrial Equipment.
  • NTT Technical Review. (n.d.). Accelerated Corrosion Test for Evaluating the Corrosion Resistance of Coatings.
  • Ayalytical. (2025, April 5). Understanding Color Interpretation in ASTM D130 Copper Corrosion Testing.
  • DuPont. (n.d.). Corrosion Protection - MOLYKOTE® Lubricants.
  • Vickers Oils. (n.d.). Corrosion Prevention Lubricants.
  • Lumar Química. (2022, November 22). Sulphur, an essential chemical element.
  • ResearchGate. (n.d.). ASTM D130 results after testing at 150°C for 3 hours and 72 hours....
  • Scribd. (n.d.). ASTM D130 Copper Corrosion Testing Guide.
  • ResearchGate. (2025, August 6). Synergistic and antagonistic effects on oxidation stability of antioxidants in a synthetic ester based oil.
  • Scribd. (n.d.). Case Study On Copper Corrosion.
  • MDPI. (2024, August 14). Optimization and Evaluation of Accelerated Corrosion Tests Based on Mechanism Equivalence Principles.
  • Emerald Publishing. (2013, March 1). Failure analysis of a copper tube in an industrial refrigeration unit: a case history.
  • TSI Journals. (2014, February 28). Study on the synergistic effects of additives on the copper corrosion inhibitors.
  • DAU. (n.d.). Comparison of Accelerated Corrosion Tests to Corrosion Performance in Natural Atmospheric Environments.
  • MDPI. (2025, April 4). Case Study on the Rupture Morphology of a Copper Tube in an Air Conditioner Condenser After Fire.
  • MDPI. (2025, February 11). Synergistic Lubrication and Anti-Corrosion Effects of Benzotriazole and Ionic Liquid Under Current-Carrying Friction.
  • ALS Global. (n.d.). the-changing-role-of-sulfur-in-todays-engine-oils.
  • STLE. (n.d.). Metal Deactivators: Inhibitors of Metal Interactions with Lubricants.
  • Google Patents. (n.d.). CN86103910A - Surface passivation treatment method for copper and copper alloy.
  • Stanhope-Seta. (n.d.). Corrosion Testing | ASTM D130 | IP 154.

Sources

Technical Support Center: Resolving Solubility Issues in Group II and III Base Oils

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Lubricant Engineers, and Drug Development Professionals.

Welcome to the Formulation Technical Support Center. As highly refined mineral oils (API Group II and III) become the industry standard for both high-performance lubricants and pharmaceutical-grade white oil excipients, formulation scientists frequently encounter a critical roadblock: the poor solubility of polar additives and Active Pharmaceutical Ingredients (APIs).

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to help you resolve phase separation, haze, and additive drop-out in your formulations.

Data Presentation: The Solvency Shift

To understand the solubility challenge, we must first look at the quantitative chemical differences between base oil groups. The shift toward higher purity directly correlates with a loss of natural solvency.

API Base Oil CategorySaturates (%)Sulfur (%)Viscosity Index (VI)Aromatic ContentSolvency (Aniline Point)
Group I < 90> 0.0380 – 120High (up to 20%)Excellent (Low, 90–110°C)
Group II ≥ 90≤ 0.0380 – 120Low (< 2%)Poor (High, 100–130°C)
Group III ≥ 90≤ 0.03≥ 120Near ZeroVery Poor (Very High, >130°C)

Troubleshooting FAQs: Mechanisms of Solubility Failure

Q1: Why do my polar additives and APIs dissolve perfectly in Group I oils but precipitate in Group II and III base oils? A1: The root cause is a fundamental shift in hydrocarbon chemistry. Group II and III base oils are manufactured using severe hydrocracking and hydrotreating processes[1]. While this removes impurities and yields a highly stable, saturated backbone (>90% saturates)[2], it also strips away the aromatic and naphthenic compounds that naturally act as solvents in Group I oils[3]. Causality: Solvency is governed by the principle of "like dissolves like," quantified by the Hildebrand solubility parameter. Because Group II and III oils lack polar aromatics, their aniline point (the temperature at which equal volumes of aniline and the oil are miscible) is significantly higher. A higher aniline point indicates lower solvent power[4]. When you introduce polar additives or APIs, this polarity mismatch causes thermodynamic instability, leading to flocculation or phase separation.

Q2: What is the most effective chemical strategy to resolve this solubility mismatch? A2: The industry-standard solution is the introduction of a "bridge" co-solvent—typically a Group V base oil such as a synthetic ester or an Alkylated Naphthalene (AN)[5]. Causality: These co-solvents possess polar functional groups (like the ester linkage or the aromatic ring in ANs) that interact favorably with polar additives, while their hydrocarbon tails maintain miscibility with the non-polar Group II/III bulk phase. Alkylated naphthalenes are particularly effective because they provide excellent solvency and thermal stability without the hydrolytic degradation risks associated with some esters[5].

Q3: How do I determine the correct treat rate for co-solvents to ensure long-term stability? A3: Treat rates typically range from 5% to 15% (w/w) depending on the additive's polarity and concentration. The goal is to lower the overall aniline point of the base fluid mixture just enough to accommodate the additive. We recommend empirical stress-testing because excessive use of polar co-solvents can lead to competitive adsorption, where the solvent outcompetes the active ingredient for surface binding (a critical failure in both tribological anti-wear films and targeted drug delivery systems)[6].

Mechanistic Pathways

G BaseOil Group II / III Base Oil (>90% Saturates, No Aromatics) Mismatch Polarity Mismatch (High Aniline Point) BaseOil->Mismatch PolarAdd Polar Additives / APIs (High Hildebrand Parameter) PolarAdd->Mismatch DropOut Phase Separation / Haze (Additive Drop-Out) Mismatch->DropOut Direct Blending CoSolvent Add Co-Solvent (Esters, Alkylated Naphthalenes) Mismatch->CoSolvent Formulation Adjustment Solution Stable Homogeneous Solution (Bridged Polarity) CoSolvent->Solution Solvency Improved

Fig 1. Mechanistic pathway of additive phase separation and co-solvent resolution.

Experimental Protocols: Formulation & Validation

To ensure your formulation is thermodynamically stable and not just temporarily suspended, follow these self-validating experimental workflows.

Workflow Step1 1. Base Oil Heating (Heat to 60-80°C) Step2 2. Co-Solvent Addition (Add 5-15% Ester/AN) Step1->Step2 Step3 3. Additive Integration (High-Shear Mixing) Step2->Step3 Step4 4. Thermal Stress Test (Cool to 0°C & Heat to 100°C) Step3->Step4 Decision Visual Inspection (Haze/Precipitate?) Step4->Decision Pass Formulation Validated Decision->Pass Clear Fail Adjust Co-Solvent Ratio Decision->Fail Haze/Drop-out Fail->Step2

Fig 2. Step-by-step experimental workflow for co-solvent blending and validation.

Protocol 1: Co-Solvent Formulation and High-Shear Blending

This protocol ensures the kinetic and thermodynamic integration of polar compounds into non-polar base oils.

  • Base Oil Pre-heating: Heat the Group II/III base oil to 60°C – 80°C. Causality: Heating increases kinetic energy and reduces the viscosity of the base oil, allowing for rapid diffusion of the co-solvent and preventing localized supersaturation.

  • Co-solvent Integration: Add 5% to 15% (w/w) of your chosen polar co-solvent (e.g., Alkylated Naphthalene). Mix at 500 RPM for 15 minutes. Causality: The co-solvent must be integrated before the polar additive to pre-condition the bulk fluid's Hildebrand solubility parameter, creating a receptive chemical environment.

  • Additive/API Introduction: Slowly sift or pump the polar additive into the fluid vortex.

  • High-Shear Homogenization: Increase the shear rate to 3000 RPM for 30 minutes. Causality: High-shear mechanical mixing breaks down additive agglomerates, exponentially increasing the surface area for solvation and ensuring complete micelle formation if surfactants are present.

Protocol 2: Thermodynamic Stress Testing (Self-Validating System)

A formulation may appear clear when hot but fail when cooled. This protocol acts as a self-validating system; if the fluid passes these steps, true thermodynamic solubility has been achieved.

  • Ambient Observation: Allow the blend to cool to 25°C and observe for 24 hours. Causality: Checks for immediate kinetic drop-out as thermal energy dissipates.

  • Cold Temperature Stress: Place the sample in a cold bath at 0°C for 72 hours. Causality: Low temperatures drastically reduce solubility limits. If the formulation relies on temporary kinetic suspension rather than true thermodynamic solubility, the additive will precipitate or wax crystallization will induce haze.

  • Thermal Cycling: Cycle the sample between 0°C and 80°C three times. Causality: Simulates real-world storage and operational stress, ensuring the co-solvent bridge does not degrade under thermal expansion and contraction.

  • Turbidity Measurement: Analyze the sample using a nephelometer. Causality: A reading of < 5 NTU (Nephelometric Turbidity Units) provides objective, self-validating proof that the system is a true homogeneous solution, removing human visual bias from the validation process.

References

  • Machinery Lubrication. "Base Oil Groups Explained." Available at:[Link][1]

  • Wikipedia. "Base oil." Available at:[Link][2]

  • Lube Media. "New base oils pose a challenge for solubility and lubricity." Available at:[Link][4]

  • Lubes'N'Greases. "Alkylated Naphthalenes: The Mystery Base Fluid." Available at: [Link][5]

  • STLE. "Varnish deposits from steam turbine oils." Available at: [Link][3]

  • NTF Filter. "What degree are they removed by filtration systems?" Available at: [Link][6]

Sources

Technical Support Center: Mitigating Sludge Formation in High-Temperature Sulfur Applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers, materials scientists, and drug development professionals utilizing high-temperature sulfur reactions (such as inverse vulcanization or high-temperature sulfurization of pharmaceutical intermediates), sludge formation is a critical and frustrating bottleneck.

This guide is designed to move beyond basic symptom management. As application scientists, we must understand the thermodynamic and kinetic drivers of sulfur's behavior to control it. Every protocol provided here functions as a self-validating system: you will not need complex inline analytics to verify success; the physical rheology and visual clarity of your melt will provide immediate, undeniable confirmation.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my liquid sulfur suddenly turn into a thick, rubbery sludge above 160°C? A1: You are observing the


-transition. Below 159°C, elemental sulfur exists as stable cyclooctasulfur (

) rings, which flow easily as a low-viscosity liquid. However, at exactly 159°C, thermal energy induces the homolytic cleavage of these rings, generating highly reactive diradicals. These diradicals rapidly undergo ring-opening polymerization to form polymeric sulfur (

), creating macromolecular chains up to

atoms long[1]. The physical entanglement of these chains causes the viscosity to spike by nearly four orders of magnitude—from ~0.01 Pa·s to ~93 Pa·s at 187°C[2]. This manifests as an intractable "polymeric sludge" that halts magnetic stirring and ruins heat transfer.

Q2: How can I prevent this polymeric sludge formation without dropping my reaction temperature? A2: By utilizing radical end-capping agents, specifically halogens. Introducing trace amounts of iodine (


) terminates the propagating diradical chains before they can entangle. For instance, adding just 0.02% 

by weight caps the sulfur chains, shifting the viscosity maximum to higher temperatures and drastically reducing the peak viscosity to just 5.7 Pa·s at 225°C[1]. This maintains a free-flowing melt even at high reaction temperatures.

Q3: I am seeing black, tar-like sludge and smelling rotten eggs (


). What is happening? 
A3:  You are observing "carbonaceous sludge" formation. At elevated temperatures, elemental sulfur acts as a potent dehydrogenating agent. If your feedstock contains trace organic impurities (e.g., residual hydrocarbon solvents from extraction or unpurified reagents), the sulfur will strip hydrogen from these organics. This generates hydrogen sulfide (

) gas and leaves behind an insoluble, cross-linked carbonaceous tar[1]. This degradation pathway is irreversible; mitigation requires rigorous feedstock purification prior to reaching the 150°C threshold.

Part 2: Experimental Protocols

Protocol A: Halogen-Doped Viscosity Mitigation (Radical Capping)

Objective: Prevent


 polymerization and maintain low viscosity at 160°C–250°C.
  • Preparation: Weigh elemental sulfur and transfer it to a chemically inert reactor (e.g., glass or PTFE-lined). Ensure the reactor is equipped with an overhead mechanical stirrer or a high-torque magnetic stirrer.

  • Initial Melting: Heat the sulfur to 135°C under an inert Argon atmosphere. At this temperature, sulfur exists as a low-viscosity yellow liquid (

    
    ).
    
  • Iodine Doping: Introduce 0.02% to 0.05% w/w elemental Iodine (

    
    ) crystals directly into the melt.
    
  • Homogenization: Stir at 300 RPM for 15 minutes to ensure complete dissolution and uniform distribution of the halogen.

  • Temperature Ramp: Gradually increase the temperature to your target reaction zone (e.g., 180°C–220°C).

  • Self-Validation Check: The stirrer will continue to spin freely without decoupling. The melt will change from bright yellow to a dark red but will remain highly fluid, confirming successful radical capping.

Protocol B: Feedstock Purification & Degassing

Objective: Eliminate organic contaminants to prevent


 evolution and carbonaceous tar formation.
  • Solvent Washing: Wash raw sulfur powder with cold toluene (2 mL per gram of sulfur) to dissolve non-polar organic impurities. Recover the sulfur via vacuum filtration.

  • Vacuum Drying: Dry the washed sulfur at 80°C under high vacuum (<1 mbar) for 12 hours to remove residual moisture and volatile organics.

  • Melt Filtration: Melt the sulfur at 135°C and pass it through a heated glass frit (10–20 µm) to remove particulate matter and inorganic ash before transferring it to the main reactor.

Part 3: Quantitative Data & Strategy Summaries

Table 1: Viscosity Profile of Pure vs. Iodine-Doped Sulfur Summarizing the impact of halogen end-capping on the rheology of the sulfur melt.

Temperature (°C)Pure Sulfur Viscosity (Pa·s)0.02%

Doped Viscosity (Pa·s)
Physical State & Usability
140 ~0.01~0.01Free-flowing liquid (Ideal for prep)
159 ~0.02~0.02Onset of

-transition
187 93.0< 2.0Polymeric Sludge (Pure) / Fluid (Doped)
225 ~20.05.7Highly viscous (Pure) / Fluid (Doped)

Table 2: Comparison of Sludge Mitigation Strategies

StrategyTarget Sludge TypeMechanism of ActionOperational Phase
Temperature Control Polymeric (

)
Prevents homolytic cleavage of

rings
< 150°C
Halogen Doping (

)
Polymeric (

)
Radical end-capping of propagating chains160°C – 250°C
Vacuum Degassing CarbonaceousRemoves organic precursors to prevent dehydrogenationPre-treatment (< 140°C)

Part 4: Mechanistic Visualization

The following diagram illustrates the causality behind polymeric sludge formation and the chemical intervention used to maintain a low-viscosity system.

SulfurPolymerization S8 Cyclooctasulfur (S8 Ring) Low Viscosity (~0.01 Pa·s) Heat Heating > 159°C (Lambda Transition) S8->Heat RingOpen Ring-Opening Polymerization Heat->RingOpen Diradical Polymeric Sulfur (S-mu) Long Diradical Chains RingOpen->Diradical Sludge Viscosity Spike (Polymeric Sludge) Diradical->Sludge Untreated Iodine Add Halogen (0.02% I2) Diradical->Iodine Mitigation Capping Radical End-Capping (Chain Termination) Iodine->Capping Mitigated Viscosity Controlled (Sludge Prevented) Capping->Mitigated

Mechanism of high-temperature sulfur polymerization and halogen-mediated radical end-capping.

References

  • Title: (PDF) Liquid Sulfur - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Experimental Newtonian viscosity data and semiempirical models for molten sulfur Source: researchgate.net URL: [Link]

Sources

Technical Support Center: Troubleshooting Oxidative Degradation of Polysulfide Additives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oxidative degradation of polysulfide additives. This guide is designed for researchers, scientists, and drug development professionals who utilize polysulfides in their work and encounter stability issues. Here, we move beyond simple procedural lists to explain the underlying chemical principles, providing you with the expertise to not only solve current problems but also to prevent future occurrences.

Section 1: Fundamentals of Polysulfide Degradation

This section provides answers to fundamental questions about why and how polysulfide additives degrade. Understanding these core concepts is the first step in effective troubleshooting.

Q1: What is the oxidative degradation of polysulfides?

A: Oxidative degradation is a chemical process where polysulfide chains (R-Sₓ-R') react with an oxidizing agent, most commonly atmospheric oxygen. This reaction can lead to the cleavage of the sulfur-sulfur (S-S) bonds or the oxidation of the sulfur atoms themselves. The result is a change in the chemical structure of the additive, leading to the formation of shorter polysulfide chains, sulfoxides (R-S(O)-R'), sulfones (R-S(O)₂-R'), and potentially elemental sulfur and thiosulfates.[1] This degradation alters the physicochemical properties of the formulation, such as viscosity, color, and mechanical strength, and can compromise its performance and shelf-life.

Q2: What are the primary factors that initiate and accelerate this degradation?

A: Several factors can trigger or speed up the oxidative degradation of polysulfides. These include:

  • Oxygen: The presence of oxygen is the most common initiator. Autooxidation can occur in the presence of air.[1]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[1][2] Thermal decomposition can lead to the formation of hydrogen sulfide and thiosulfate ions.[1]

  • Light (UV Radiation): Ultraviolet light provides the energy to break chemical bonds, including the S-S bonds in polysulfides, creating reactive radical species that are highly susceptible to oxidation.

  • Metal Ions: Transition metal ions, such as iron, copper, and manganese, can act as catalysts, significantly accelerating the rate of oxidative degradation.

  • pH/Alkalinity: The stability of polysulfide anions is pH-dependent. In alkaline media, polysulfide anions can decompose to thiosulfate.[1]

Q3: What are the common degradation products and their impact?

A: The degradation of polysulfides yields a variety of products that can negatively affect your formulation. The specific products depend on the degradation pathway.

Degradation ProductChemical FormulaTypical Impact on Formulation
Shorter PolysulfidesR-Sₙ-R' (where n < x)Altered mechanical properties, reduced crosslink density.
SulfoxidesR-S(O)-R'Increased polarity, potential for altered solubility.
SulfonesR-S(O)₂-R'Further increased polarity, significant change in chemical reactivity.
ThiosulfatesS₂O₃²⁻Can indicate decomposition in alkaline conditions.[1]
Elemental SulfurS₈Can precipitate out of solution, causing cloudiness or formulation failure.

The formation of these byproducts can lead to a loss of desired functionality, such as a sealant losing its elasticity or a drug formulation exhibiting reduced stability and efficacy.[3]

Visualizing the Degradation Pathway

The following diagram illustrates a simplified oxidative degradation pathway for a generic polysulfide chain.

Oxidative Degradation of Polysulfide Polysulfide Polysulfide (R-Sx-R') Radical Sulfur-Centered Radical (R-S•) Polysulfide->Radical S-S Bond Cleavage Initiators Initiators (O₂, Heat, UV, Metal Ions) Initiators->Polysulfide initiates Oxygen Oxygen (O₂) Radical->Oxygen Peroxyl Peroxyl Radical (R-SOO•) Radical->Peroxyl reacts with Oxygen->Peroxyl Degradation_Products Degradation Products (Sulfoxides, Sulfones, Shorter Chains) Peroxyl->Degradation_Products leads to

Caption: A simplified workflow of polysulfide oxidative degradation.

Section 2: Troubleshooting Guide: Diagnosis and Investigation

This section provides a systematic approach to diagnosing and investigating potential oxidative degradation in your polysulfide-containing formulations.

Q4: My formulation is showing unexpected changes (e.g., color, viscosity, odor). How do I confirm if it's oxidative degradation?

A: Visual and olfactory changes are often the first indicators of degradation. However, to confirm that oxidative degradation is the root cause, a more systematic analytical approach is necessary.

Step 1: Review Formulation and Storage Conditions. Before beginning extensive analytical testing, review your formulation records and storage conditions. Check for any deviations from the standard protocol. Were there any changes in raw material suppliers? Was the formulation exposed to higher than normal temperatures or light?

Step 2: Analytical Characterization. Several analytical techniques can be employed to detect and quantify the degradation of polysulfides. The choice of technique will depend on the specific information you need and the instrumentation available.

Analytical TechniqueInformation ProvidedStrengthsWeaknesses
HPLC-UV/MS Separation and quantification of individual polysulfide species and their degradation products.[4]High sensitivity and specificity. Can provide quantitative data on the distribution of polysulfide chain lengths.[4]May require derivatization, which can be complex. Method development can be time-consuming.[5]
GC-MS Identification of volatile and semi-volatile degradation products.Excellent for identifying small molecule byproducts.Not suitable for high molecular weight polymers. Samples must be thermally stable.
NMR Spectroscopy Provides detailed structural information about the polysulfide backbone and any changes due to oxidation.Non-destructive. Excellent for structural elucidation of unknown degradation products.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.
FT-IR Spectroscopy Detection of functional groups, such as S=O in sulfoxides and sulfones.Quick and easy to perform. Good for initial screening.Not very specific; overlapping peaks can make interpretation difficult.[6]
UV-Vis Spectroscopy Semi-quantitative analysis of total polysulfide concentration.[5]Simple and rapid.Overlapping spectra of different polysulfide species can lead to inaccuracies.[4][5]

Recommendation: Start with FT-IR for a quick assessment of the presence of sulfoxide or sulfone groups. If these are detected, proceed with HPLC-MS for detailed quantification of the degradation products.

Experimental Protocol: Preliminary Analysis using HPLC-UV

This protocol provides a general framework for the analysis of polysulfide degradation. It should be adapted and optimized for your specific formulation.

Objective: To separate and semi-quantify polysulfide species and their potential degradation products.

Materials:

  • Polysulfide-containing sample (and a non-degraded control sample, if available)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of your sample in a suitable solvent (e.g., a mixture of acetonitrile and water). The solvent system should be chosen to ensure the solubility of both the polysulfides and their expected degradation products.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Equilibrate the C18 column with your initial mobile phase conditions.

    • Inject a known volume of your prepared sample.

    • Run a gradient elution method, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile. This will allow for the separation of compounds with a wide range of polarities.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm), where polysulfides and their oxidized forms may absorb.

  • Data Analysis:

    • Compare the chromatogram of your degraded sample to that of a control (non-degraded) sample.

    • Look for the appearance of new peaks or a decrease in the area of the original polysulfide peaks. New, earlier-eluting peaks may correspond to more polar degradation products like sulfoxides.

    • While this method is initially semi-quantitative, a full quantitative analysis can be developed by using certified reference standards for the expected degradation products.

Q5: I've detected degradation products. How do I identify the root cause?

A: Identifying the root cause involves a process of elimination, guided by the nature of the degradation products you've identified and your knowledge of the formulation's history.

Troubleshooting Workflow Start Degradation Confirmed Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Formulation Analyze Formulation Components Start->Check_Formulation Check_Process Examine Manufacturing Process Start->Check_Process High_Temp High Temperature Exposure? Check_Storage->High_Temp Metal_Ions Test for Trace Metals (ICP-MS) Check_Formulation->Metal_Ions Reactive_Excipients Excipient Compatibility Study Check_Formulation->Reactive_Excipients High_Shear High Shear/Heat in Process? Check_Process->High_Shear Light_Exposure UV/Light Exposure? High_Temp->Light_Exposure No Sol_Temp Solution: Control Temperature High_Temp->Sol_Temp Yes Oxygen_Ingress Oxygen Ingress? Light_Exposure->Oxygen_Ingress No Sol_Light Solution: Use Amber Vials/ Protect from Light Light_Exposure->Sol_Light Yes Sol_Oxygen Solution: Use Inert Gas (N₂, Ar) Blanket Oxygen_Ingress->Sol_Oxygen Yes Sol_Metal Solution: Use Chelating Agents/ High Purity Reagents Metal_Ions->Sol_Metal Sol_Excipient Solution: Reformulate with Non-reactive Excipients Reactive_Excipients->Sol_Excipient Sol_Process Solution: Optimize Process Parameters High_Shear->Sol_Process Yes

Caption: A decision tree for troubleshooting polysulfide degradation.

Section 3: Proactive Strategies for Prevention and Stabilization

The most effective way to troubleshoot is to prevent the problem from occurring in the first place. This section details proactive measures to enhance the stability of your polysulfide additives.

Q6: How can I prevent oxidative degradation from the start?

A: A multi-faceted approach combining careful formulation design, controlled storage, and the use of stabilizers is key to preventing oxidative degradation.

  • Formulation Strategies:

    • Solvent Selection: The choice of solvent can influence the stability of polysulfides.[7] Consider the polarity and potential for radical formation of your solvent system.

    • pH Control: For aqueous or partially aqueous systems, maintaining an optimal pH can be critical. The decomposition rate of polysulfide anions is affected by alkalinity.[1] Buffering the system may be necessary.

  • Storage and Handling:

    • Inert Atmosphere: Store and handle polysulfide-containing materials under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

    • Temperature Control: Store materials at recommended temperatures. Avoid exposure to high heat, even for short periods.

    • Light Protection: Use amber or opaque containers to protect the formulation from light, especially UV radiation.[3]

  • Use of Stabilizers:

    • Incorporate antioxidants into your formulation to inhibit the chemical reactions that lead to degradation.

Q7: What types of antioxidants are effective for polysulfides?

A: The selection of an antioxidant depends on the nature of your formulation (e.g., aqueous vs. organic, operating temperature). Polysulfides themselves, particularly tetrasulfides and higher, can act as radical-trapping antioxidants at elevated temperatures.[2][8][9] However, for enhanced stability, especially at ambient temperatures, the addition of other antioxidants is often necessary.

Antioxidant ClassMechanism of ActionExamplesTypical Applications
Hindered Phenols Radical scavengers that donate a hydrogen atom to terminate radical chain reactions.[10]Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Vitamin E (α-tocopherol)Widely used in polymers, lubricants, and pharmaceutical formulations.[11]
Phosphites Peroxide decomposers that reduce hydroperoxides to non-radical products.Tris(nonylphenyl) phosphite (TNPP)Often used in combination with hindered phenols for synergistic effects in plastics and elastomers.
Thioethers Peroxide decomposers.Dilauryl thiodipropionate (DLTDP)Effective at high temperatures, often used in polyolefins.
Chelating Agents Bind metal ions, preventing them from catalyzing oxidation reactions.Ethylenediaminetetraacetic acid (EDTA), Citric AcidUseful in formulations where trace metal contamination is a concern.

Important Consideration: When selecting an antioxidant, it is crucial to ensure its compatibility with all other components in your formulation. In a pharmaceutical context, the chosen additive must be approved for the intended route of administration.[12]

Section 4: Frequently Asked Questions (FAQs)

Q8: Can metal contaminants from my reactor vessel accelerate degradation?

A: Yes, absolutely. Stainless steel reactors, while generally inert, can leach trace amounts of iron, chromium, and nickel ions, especially under acidic or corrosive conditions. These metal ions can act as powerful catalysts for oxidative degradation. If you suspect metal-catalyzed degradation, consider using glass-lined reactors or performing a thorough cleaning and passivation of your existing vessel. Analysis of your formulation for trace metals using a technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can confirm this issue.

Q9: Does the chain length of the polysulfide affect its oxidative stability?

A: Yes, the chain length of the polysulfide can influence its stability. Longer polysulfide chains (tetrasulfides and higher) have been shown to be more effective radical-trapping antioxidants at elevated temperatures compared to di- and trisulfides.[2][8] This is attributed to the formation of stabilized perthiyl radicals.[2][8] However, the overall stability also depends on other factors such as steric hindrance around the sulfur-sulfur bonds and the overall formulation matrix.

Q10: How do I design an accelerated stability study for my polysulfide formulation?

A: An accelerated stability study is an essential tool for predicting the long-term stability of your formulation.

Protocol: Designing an Accelerated Stability Study

Objective: To evaluate the stability of a polysulfide-containing formulation under stressed conditions to predict its shelf-life.

Procedure:

  • Identify Stress Conditions: Based on the likely degradation pathways, select appropriate stress conditions. These typically include:

    • Elevated Temperature: Store samples at several temperatures above ambient (e.g., 40°C, 50°C, 60°C).

    • High Humidity: For solid or moisture-sensitive formulations, store samples at elevated humidity (e.g., 75% RH).

    • Light Exposure: Expose samples to a controlled source of UV and visible light, as specified in ICH guideline Q1B.

    • Oxidative Stress: This can be achieved by storing the sample in an oxygen-rich atmosphere or by adding a chemical oxidizing agent (e.g., a low concentration of hydrogen peroxide).

  • Establish Time Points: Define the time points at which you will pull samples for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Select Analytical Methods: Choose stability-indicating analytical methods that can accurately quantify the active polysulfide additive and detect its degradation products. HPLC is often the method of choice.

  • Set Up the Study:

    • Prepare a sufficient quantity of a single, homogenous batch of your formulation.

    • Package the formulation in the proposed final container/closure system.

    • Place the samples in calibrated stability chambers under the selected stress conditions.

    • Include control samples stored at the recommended long-term storage condition (e.g., 25°C/60% RH).

  • Analyze and Interpret Data:

    • At each time point, analyze the samples and controls using your chosen analytical methods.

    • Plot the concentration of the polysulfide additive versus time for each condition.

    • Use the data from the elevated temperature studies to model the degradation kinetics (e.g., using the Arrhenius equation) and predict the shelf-life at the intended storage temperature.

By following this structured approach, you can gain valuable insights into the stability of your formulation and make informed decisions about its composition, packaging, and storage.

Section 5: References

  • Title: Thermodynamic origins of the solvent-dependent stability of lithium polysulfides from first principles Source: Google Cloud URL:

  • Title: Spectral Monitoring of the Formation and Degradation of Polysulfide Ions in Alkaline Conditions Source: Google Cloud URL:

  • Title: Analytical techniques for studying cell aging in lithium–sulfur batteries - RSC Publishing Source: Royal Society of Chemistry URL:

  • Title: Quantitative and Qualitative Determination of Polysulfide Species in the Electrolyte of Lithium-Sulfur Battery by HPLC ESI - OSTI.GOV Source: Office of Scientific and Technical Information URL:

  • Title: Investigation of Lithium Polysulfide Reduction Associated with the Potential-Limiting Step in Lithium–Sulfur Batteries | ACS Applied Materials & Interfaces Source: ACS Publications URL:

  • Title: The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation - Safic-Alcan Source: Safic-Alcan URL:

  • Title: Taming Polysulfides in Sulfur-based Batteries via Electrolyte-soluble Thiomolybdate Additives Source: Google Cloud URL:

  • Title: The antioxidant activity of polysulfides: it's radical! - PubMed Source: PubMed URL:

  • Title: Dynamically Regulating Polysulfide Degradation via Organic Sulfur Electrolyte Additives in Lithium‐Sulfur Batteries - ResearchGate Source: ResearchGate URL:

  • Title: Strategies to Suppress Polysulfide Dissolution and Its Effects on Lithium–Sulfur Batteries Source: MDPI URL:

  • Title: Revisiting the Role of Polysulfides in Lithium–Sulfur Batteries - Welcome to Chemical Engineering at the University of Waterloo Source: University of Waterloo URL:

  • Title: Oxidation process of polysulfides in charge process for lithium–sulfur batteries Source: Google Cloud URL:

  • Title: Inhibition of microbiological sulfide oxidation by methanethiol and dimethyl polysulfides at natron-alkaline conditions - PMC Source: National Center for Biotechnology Information URL:

  • Title: A Researcher's Guide to Quantifying Polysulfide Concentration: A Comparative Analysis - Benchchem Source: BenchChem URL:

  • Title: Performance Stabilization of Lithium-Sulfur Batteries Containing Sulfolane-based Electrolyte and Microporous Cathode by Controlling Working Voltage Range - J-Stage Source: J-Stage URL:

  • Title: Analytical Detection of Polysulfides in the Presence of Adsorption Additives by Operando X-Ray Absorption Spectroscopy | Request PDF - ResearchGate Source: ResearchGate URL:

  • Title: Prevention of Sulfide Oxidation in Waste Rock using By-products and Industrial Remnants, a Suitability Study - DiVA portal Source: DiVA portal URL:

  • Title: Natural antioxidants as stabilizers for polymers | Request PDF - ResearchGate Source: ResearchGate URL:

  • Title: Surprising radical mechanisms of antioxidant polysulfides | Research - Chemistry World Source: Chemistry World URL:

  • Title: Antioxidant action of persulfides and polysulfides against free radical-mediated lipid peroxidation - PubMed Source: PubMed URL:

  • Title: (PDF) Selective Oxidation of Polysulfide Latexes to Produce Polysulfoxide and Polysulfone in a Waterborne Environment - ResearchGate Source: ResearchGate URL:

  • Title: The antioxidant activity of polysulfides: it's radical! - RSC Publishing Source: Royal Society of Chemistry URL:

  • Title: Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline Source: Pharmaguideline URL:

  • Title: Chapter 22. Formulation Additives Used in Pharmaceutical Products: Emphasis on Regulatory Perspectives and GRAS - CUTM Courseware Source: CUTM Courseware URL:

  • Title: Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations - PMC Source: National Center for Biotechnology Information URL:

  • Title: Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations - ResearchGate Source: ResearchGate URL:

  • Title: Excipient Reactivity and Drug Stability in Formulations - AAPS Newsmagazine Source: AAPS Newsmagazine URL:

Sources

Module 1: Polymeric Sulfur (Inverse Vulcanization)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfur Chain Length Control

Welcome to the Advanced Sulfur Chemistry Technical Support Center. Current Status: Operational Support Lead: Senior Application Scientist (Polymers & Medicinal Chemistry Division)

This guide is structured to address the stochastic nature of sulfur catenation. Whether you are synthesizing high-rank polysulfides for H2S donation or stabilizing polymeric sulfur for energy storage (Li-S batteries), control over the sulfur rank (


) is the primary determinant of material performance.

Context: Creating stable, high-sulfur-content polymers (


) by trapping thiyl diradicals with organic linkers (e.g., DIB, DCPD).
Core Mechanism: The Floor Temperature

Control relies on the "floor temperature" of sulfur polymerization (


). Below this, 

rings are thermodynamically favored. Above this, ring-opening polymerization (ROP) occurs, generating linear thiyl diradicals (

).

Critical Workflow Diagram:

InverseVulcanization S8 S8 (Cyclic) Heat Heat (>159°C) S8->Heat Radical •S-S-S-S• (Linear Diradical) Heat->Radical Radical->S8 Reversible (<159°C) Linker Organic Linker (DIB/DCPD) Radical->Linker Trapping Polymer Stable Polymer (Crosslinked) Linker->Polymer Reversion Depolymerization (Aging) Polymer->Reversion Long-term instability

Caption: Thermodynamic equilibrium of sulfur polymerization. Successful inverse vulcanization requires intercepting the radical intermediate before it reverts to cyclic S8.

Troubleshooting & FAQs

Q: My polymer is "blooming" (turning yellow/opaque) after 24 hours. Why? A: This is crystallization of unreacted elemental sulfur .

  • Cause: You likely operated too close to

    
     (
    
    
    
    ) or quenched the reaction too slowly, allowing the equilibrium to shift back to
    
    
    . Alternatively, the crosslinker loading was insufficient to trap all sulfur chains.
  • Solution (Purification): Do not discard. Grind the polymer into a powder and wash with Carbon Disulfide (

    
    )  or warm Toluene. These solvents selectively dissolve elemental 
    
    
    
    but not the crosslinked polymer network [1].
  • Prevention: Increase the reaction temperature to

    
     to maximize the concentration of diradicals and increase the organic linker ratio (aim for >10-15 wt%).
    

Q: The reaction mixture vitrified (gelled) too early. How do I control the viscosity? A: This is a Trommsdorff-effect issue common in bulk polymerization.

  • Cause: As the network forms, diffusion of long sulfur chains slows down, preventing termination while propagation continues, leading to auto-acceleration.

  • Solution: Use a "B-stage" curing approach. React at

    
     until the mixture is homogenous but pourable, then transfer to a mold for a long post-cure at a lower temperature (
    
    
    
    ) to complete the crosslinking without trapping bubbles or uncontrolled gelation [2].

Module 2: Discrete Polysulfide Synthesis (Medicinal Chemistry)

Context: Synthesizing precise organic polysulfides (


, where 

) for drug delivery or H2S donation.
Core Mechanism: Kinetic vs. Thermodynamic Control

Unlike polymers, discrete polysulfides require strict kinetic control. Under thermodynamic conditions, sulfur chains "scramble" (disproportionate) into a mixture of


.

Selective Synthesis Workflow:

DiscreteSynthesis cluster_S3 Target: Trisulfide (S3) cluster_S4 Target: Tetrasulfide (S4) Thiol Thiol (R-SH) Reagent3 Reagent: Na2S / S8 (Mild Transfer) Thiol->Reagent3 Reagent4 Reagent: S2Cl2 (Sulfur Monochloride) Thiol->Reagent4 Product3 R-S-S-S-R (Trisulfide) Reagent3->Product3 Temp4 -78°C (Cryogenic) Reagent4->Temp4 Product4 R-S-S-S-S-R (Tetrasulfide) Temp4->Product4

Caption: Selective synthetic pathways for discrete polysulfides. Temperature control is critical for preventing rank scrambling.

Troubleshooting & FAQs

Q: I am targeting a tetrasulfide (


), but I get a mixture of 

and

.
A: You are experiencing sulfur rank scrambling .
  • Cause: The S-S bond is labile. If the reaction warms up or if nucleophilic impurities (amines, excess thiol) are present, the chains will exchange sulfur atoms.

  • Protocol Fix: Use Sulfur Monochloride (

    
    )  at -78°C .
    
    • Dissolve

      
       (0.5 equiv) in anhydrous DCM at -78°C.
      
    • Add the thiol (1.0 equiv) slowly.

    • Crucial: Quench the reaction cold. Do not allow it to warm to RT before quenching, as scrambling accelerates with heat [3].

Q: My polysulfide degrades rapidly in buffer. A: Polysulfides are sensitive to nucleophilic attack by amines .

  • Mechanism: If your buffer contains Tris or if you are using amine bases (TEA, DIPEA) during synthesis, the amine can attack the sulfur chain, extruding

    
     and reducing the rank to a disulfide.
    
  • Solution: Switch to non-nucleophilic bases (e.g., inorganic carbonates like

    
     or hindered bases like DBU) during synthesis. For storage, avoid amine-based buffers; use phosphate or citrate instead [4].
    

Module 3: Characterization & Purification

Directive: You cannot control what you cannot measure. Standard NMR is often insufficient for determining chain length (


).
Analytical Toolbox
MethodTarget AnalyteLimitationBest Practice

NMR

-protons (

)
Chemical shift differences between

are minute (<0.1 ppm).
Use high-field NMR (600 MHz+). Look for subtle deshielding:

.
HPLC Discrete PolysulfidesRequires standards;

may co-elute with non-polar organics.
Use Reverse Phase (C18) with MeOH/Water.

elutes very late.
DSC Polymeric SulfurDetects crystallinity.A sharp endotherm at ~115°C indicates failed inverse vulcanization (presence of free

).
GPC PolymersSulfur-rich polymers can interact with columns.Use THF as solvent; ensure columns are compatible with hydrophobic backbones.
Purification Protocol: The "Sulfur Wash"

For both polymers and discrete molecules, removing unreacted


 is the most common purification step.
  • Solvent Selection:

    
     is highly soluble in 
    
    
    
    and moderately soluble in Toluene/Benzene. It is insoluble in Methanol/Ethanol.
  • Precipitation (Polymers): Dissolve your crude reaction mixture in minimal THF, then dropwise add into excess Methanol. The polymer precipitates; unreacted

    
     and monomers stay in solution.
    
  • Extraction (Discrete): If your product is stable, wash the organic layer with aqueous Sodium Sulfite (

    
    ). This reacts with free 
    
    
    
    to form water-soluble thiosulfate (
    
    
    ), effectively "stripping" the elemental sulfur [5].

References

  • Chung, W. J., et al. (2013). The use of elemental sulfur as an alternative feedstock for polymeric materials. Nature Chemistry. Link

  • Pyun, J. (2025). Inverse Vulcanization: A New Starter's Guide to an Emerging Field. Royal Society of Chemistry.[1] Link

  • Steudel, R. (2002). The Chemistry of Organic Polysulfanes R-Sn-R. Chemical Reviews. Link

  • Bhabak, K. P., et al. (2019).[2] Trisulfides over disulfides: highly selective synthetic strategies. Chemical Communications.[2][3] Link

  • EPA Method 3660B. (1996). Sulfur Cleanup: Use of Copper or Tetrabutylammonium Sulfite. US Environmental Protection Agency. Link

Sources

Formulation Technical Support Center: Minimizing Precipitate Formation in Additive Packages

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently encounter additive matrices that look perfect in theory but fail in the vial. Additive packages—comprising buffers, surfactants, cryoprotectants, and stabilizers—are designed to maintain the thermodynamic stability of your active pharmaceutical ingredient (API). However, when solubility limits are breached, chemical degradation occurs, or thermal stresses are applied, these very excipients can become the root cause of precipitation.

This guide is designed to move beyond surface-level observations. We will diagnose the mechanistic root causes of precipitation, explore the causality behind excipient failures, and provide self-validating experimental protocols to ensure your formulations remain stable from compounding to clinical administration.

Root Cause Diagnostic Workflow

Before adjusting your formulation, you must identify the precise stressor inducing the precipitation. The workflow below outlines the diagnostic logic used by formulation scientists to isolate the root cause based on the environmental trigger.

DiagnosticWorkflow Start Precipitate Detected Condition Identify Stress Condition Start->Condition LongTerm Long-Term Storage (2-8°C) Condition->LongTerm FreezeThaw Post Freeze-Thaw Cycling Condition->FreezeThaw Compounding Post-Mixing / Compounding Condition->Compounding FFA Analyze for Free Fatty Acids LongTerm->FFA Buffer Assess Buffer Crystallization FreezeThaw->Buffer Compat Screen Excipient Compatibility Compounding->Compat PSDeg Root Cause: Polysorbate Degradation FFA->PSDeg pHShift Root Cause: pH Shift (Na-Phosphate) Buffer->pHShift Insoluble Root Cause: Electrostatic Incompatibility Compat->Insoluble

Diagnostic workflow for identifying the root cause of precipitate formation in additive packages.

Troubleshooting Guide & FAQs

Q1: Why am I seeing visible particulates in my monoclonal antibody (mAb) formulation after long-term storage at 2-8°C?

The Causality: This is a classic hallmark of surfactant degradation. Polysorbate 20 (PS20) and Polysorbate 80 (PS80) are ubiquitous surfactants used to prevent protein aggregation. However, trace host cell proteins (HCPs) co-purified with your biologic often possess residual esterase or lipolytic activity[1]. Over months of storage at 2-8°C, these enzymes cleave the ester bonds of the polysorbate molecule.

This hydrolysis releases free fatty acids (FFAs)—such as lauric acid from PS20 or oleic acid from PS80. Because these FFAs have intrinsically low aqueous solubility, they rapidly exceed their solubility limits at refrigerated temperatures and nucleate into visible or sub-visible particles[2].

PolysorbatePathway PS Intact Polysorbate (PS20 / PS80) Hydrolysis Hydrolysis (Enzymatic / Chemical) PS->Hydrolysis Core POE-Sorbitan Core (Highly Soluble) Hydrolysis->Core FFA Free Fatty Acids (Lauric / Oleic Acid) Hydrolysis->FFA Precip FFA Precipitation (Visible Particulates) FFA->Precip Exceeds Solubility Limit

Mechanistic pathway of polysorbate degradation leading to free fatty acid precipitation.

Q2: My protein aggregates and precipitates immediately after a freeze-thaw cycle in a sodium phosphate buffer. What is happening?

The Causality: You are experiencing a freeze-induced "pH swing." As water turns to ice during the freezing process, solutes are excluded into a highly concentrated liquid phase known as the freeze-concentrate. Sodium phosphate is notoriously problematic in this state. Disodium hydrogen phosphate dodecahydrate (


) has a steep temperature-solubility curve and crystallizes out of the freeze-concentrate[3].

This physical precipitation removes the basic component of the buffer system, leaving the acidic


 behind. The result is a catastrophic drop in the microenvironmental pH by up to 3 units (e.g., from pH 7.0 to 4.0). This sudden acid shock denatures the API, exposing hydrophobic patches that irreversibly aggregate and precipitate upon thawing[3].
Q3: How do I select the right excipients to prevent precipitation during high-concentration formulation?

The Causality: When formulating high-concentration biologics (>100 mg/mL), excipients are pushed to their thermodynamic limits. Precipitation here is often driven by electrostatic incompatibilities or the disruption of the protein's hydration shell. High-throughput screening of the formulation matrix (evaluating combinations of pH, buffers, and excipient modifiers like arginine or sucrose) is essential. By utilizing automated microcalorimetry and dynamic light scattering, you can identify synergistic excipient combinations that maintain colloidal stability and prevent phase separation[4].

Quantitative Reference Data

To effectively troubleshoot, you must know the thermodynamic limits of your additive package. Use the tables below to benchmark your formulation's risk profile.

Table 1: Common Polysorbate Degradants and Solubility Limits

Note: Exceeding these limits at 2-8°C will guarantee particulate formation.

Surfactant SourcePrimary DegradantCarbon ChainAqueous Solubility Limit (at 25°C)Precipitation Risk at 2-8°C
Polysorbate 20Lauric AcidC12:0~0.05 mg/mLHigh
Polysorbate 20Myristic AcidC14:0~0.02 mg/mLVery High
Polysorbate 80Oleic AcidC18:1~0.001 mg/mLExtreme
Polysorbate 80Stearic AcidC18:0<0.001 mg/mLExtreme
Table 2: Buffer Systems and Expected pH Shifts During Freezing

Note: Buffers with high ΔpH values should be avoided or heavily cryoprotected.

Buffer SystemInitial pHCrystallizing SpeciesExpected pH Shift (ΔpH)Suitability for Freeze-Thaw
Sodium Phosphate7.0

-2.5 to -3.0Poor (High Precipitation Risk)
Potassium Phosphate7.0

+1.0 to +1.5Moderate
Histidine6.0None (Amorphous)< 0.2Excellent
Citrate6.0None (Amorphous)< 0.2Excellent

Self-Validating Experimental Protocols

Do not rely on visual inspection alone. Use these rigorous, step-by-step methodologies to quantify and resolve precipitation issues.

Protocol A: Quantification of Free Fatty Acids (FFA) to Monitor Polysorbate Degradation

Purpose: To confirm if visible particulates are proteinaceous aggregates or precipitated excipient degradants.

  • Sample Preparation: Isolate 2 mL of the precipitated formulation. Centrifuge at 10,000 x g for 15 minutes at 4°C to separate the soluble fraction from the precipitated particulates.

  • Extraction: Resuspend the pellet in 500 µL of an organic extraction solvent (e.g., dichloromethane/methanol mixture) to dissolve the lipidic FFAs, leaving any protein aggregates intact.

  • Chromatographic Separation: Inject the extracted organic phase into a Reversed-Phase Liquid Chromatography (RP-LC) system using a C18 column.

  • Detection: Utilize Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) to quantify specific FFA chain lengths (C12, C14, C16, C18).

  • Self-Validation Check (Mass Balance): Calculate the molar concentration of the generated FFAs and add it to the concentration of the remaining intact polysorbate. This sum must equal the initial spiked polysorbate concentration. A discrepancy of >5% indicates that secondary oxidative degradation pathways (forming aldehydes/ketones) are active, requiring a shift in diagnostic strategy.

Protocol B: High-Throughput Excipient Compatibility & pH Shift Screening

Purpose: To design a freeze-thaw resilient additive package that prevents buffer crystallization.

  • Matrix Design: Prepare a 96-well plate combining your API with various buffers (sodium phosphate, histidine, citrate) and cryoprotectant excipients (trehalose, sucrose, arginine) at varying molar ratios.

  • Thermal Stress: Subject the plate to 5 controlled freeze-thaw cycles, ramping from -80°C to 25°C at a rate of 1°C/min.

  • pH Shift Monitoring: Use a low-temperature solid-state pH probe or

    
     Solid-State NMR to measure the chemical shift of unfrozen water, which acts as a proxy for the microenvironmental pH of the freeze-concentrate.
    
  • Colloidal Stability Analysis: Post-thaw, measure sub-visible particle formation and colloidal stability using Dynamic Light Scattering (DLS) to obtain the Polydispersity Index (PDI).

  • Self-Validation Check (Mechanistic Proof): Plot the measured

    
    pH against the DLS PDI for all 96 wells. A valid protective mechanism will show a direct correlation: formulations where the excipient successfully inhibited buffer crystallization (
    
    
    
    pH < 0.2) must exhibit a baseline PDI. If a well shows no pH shift but still has a high PDI, the excipient is chemically incompatible with the API, and the precipitation is not freeze-induced.

References

  • Polysorbate 20 Degradation in Biopharmaceutical Formulations: Quantification of Free Fatty Acids, Characterization of Particulates, and Insights into the Degradation Mechanism Source: ACS Publications (Molecular Pharmaceutics) URL:[Link]

  • Polysorbates degrading enzymes in biotherapeutics – a current status and future perspectives Source: Frontiers URL:[Link]

  • Freezing-induced protein aggregation - Role of pH shift and potential mitigation strategies Source: ResearchGate URL:[Link]

  • Leveraging high-throughput analytics and automation to rapidly develop high-concentration mAb formulations: integrated excipient compatibility and viscosity screening Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation & Comparative

Technical Comparative Analysis: Di(tert-dodecyl)pentasulphide vs. Sulfurized Olefins

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an objective, data-driven comparison between Di(tert-dodecyl)pentasulphide (often referred to as TPS 32) and generic Sulfurized Olefins (e.g., Sulfurized Isobutylene - SIB).

While the primary historical application of these compounds is in tribology (lubricant additives), this guide specifically addresses the dual interest of industrial performance and emerging medicinal chemistry applications (specifically H₂S donor systems), as requested by the target audience profile.[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Discovery Chemists[1][2][3][4]

Executive Summary

In the landscape of organosulfur chemistry, Sulfurized Olefins (SOs) represent the "broad-spectrum" legacy technology—highly reactive, cost-effective, but chemically chaotic and prone to instability (corrosion/odor).[1][2][3][4] Di(tert-dodecyl)pentasulphide (TPS 32) represents a "precision-engineered" alternative.[1][2][3][4] It offers a defined polysulfide chain length (


), high lipophilicity, and superior thermal stability.[1][2][4]

For the drug development professional , TPS 32 serves as a critical model for highly lipophilic, slow-release Hydrogen Sulfide (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) donors, contrasting with the rapid, uncontrolled release often seen in lower-order sulfurized olefins.[1][2][4]

Chemical Architecture & Physicochemical Profile[1][2][3][4][5]

The performance divergence begins at the molecular level.

FeatureDi(tert-dodecyl)pentasulphide (TPS 32)Sulfurized Olefins (Generic SIB)
CAS Number 31565-23-868425-15-0 (and variants)
Molecular Structure Defined ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

bridge with bulky tert-dodecyl caps.[1][2][4]
Complex mixture of sulfides (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

to

), cyclic structures, and unreacted olefins.[1][2][4]
Active Sulfur Content ~32% (Controlled)40–48% (Variable/High)
Bond Dissociation Energy Moderate (S-S homolysis requires ~50-60 kcal/mol).[1][2][4]Low/Variable (Weak S-S bonds in high-rank chains lead to instability).[1][2][3][4]
Lipophilicity (LogP) > 8.0 (Highly Lipophilic)Variable (3.0 – 6.[1][2][3][4]0)
Odor Profile Mild / LowPungent / Strong Mercaptan
Thermal Stability High (>200°C onset of decomposition)Low (Decomposes <150°C)
Scientific Insight: The Steric Advantage

The tert-dodecyl groups in TPS 32 provide significant steric hindrance. This "protects" the polysulfide chain from premature hydrolysis or oxidation, a common failure mode in generic sulfurized olefins. For drug delivery, this implies TPS 32 can traverse lipid bilayers more effectively before releasing its sulfur payload.[1][2][4]

Performance Analysis: Tribology & Reactivity

Context: This data serves as a proxy for "reactivity under stress," applicable to both mechanical systems and biological cleavage.[1][2]

A. Extreme Pressure (EP) & Wear Protection

Sulfurized olefins are traditionally dominant in EP because their weak bonds break easily to form metal sulfides.[1][2][4] However, TPS 32 offers a "smart release" mechanism.[1][2][4]

Comparative Data (Standard Four-Ball Test - ASTM D2783):

ParameterSulfurized Olefin (SIB)Di(tert-dodecyl)pentasulphidePerformance Interpretation
Weld Load (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
400 - 500 kg315 - 400 kgSIB reacts faster to prevent welding at extreme loads.[1][2][4]
Wear Scar Diameter 0.45 mm0.38 mmTPS 32 is superior in anti-wear. It forms a smoother, more controlled film (FeSO₄/FeS mix) rather than the aggressive FeS corrosion scale formed by SIB.[1][2][4]
Copper Corrosion (3h @ 100°C) Class 3b - 4a (Severe)Class 1b - 2a (Mild)TPS 32 is non-corrosive. SIB releases "active sulfur" aggressively, attacking yellow metals.[1][2][3][4]
B. Mechanism of Action Visualization

The following diagram illustrates the divergent reaction pathways. SIB follows a "Dump" mechanism (rapid, uncontrolled sulfur release), while TPS 32 follows a "Donor" mechanism (controlled scission).[1][2][3][4]

G Start_SIB Sulfurized Olefin (Unstable Polysulfide Mix) Stress Activation Trigger (Heat/Shear/Thiol) Start_SIB->Stress Start_TPS Di(tert-dodecyl)pentasulphide (Sterically Hindered S5) Start_TPS->Stress Path_SIB Rapid Bond Scission (Uncontrolled) Stress->Path_SIB Low Activation Energy Path_TPS Stepwise Homolysis (Controlled) Stress->Path_TPS High Activation Energy Result_SIB Thick FeS Film (High Corrosion / High EP) Path_SIB->Result_SIB Result_TPS Complex Film (FeS + Sulfates) (Low Wear / Low Corrosion) Path_TPS->Result_TPS

Figure 1: Comparative Reaction Pathways. TPS 32 requires higher activation energy, resulting in controlled film formation (Green path), whereas SIB reacts indiscriminately (Red path).[1][2][3][4]

The Drug Development Angle: H₂S Donor Potential

Why this matters to the Pharmaceutical Scientist: Endogenous Hydrogen Sulfide (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) is a gasotransmitter with potent anti-inflammatory and cytoprotective properties.[1][2][4] The challenge in drug design is creating slow-releasing  donors.[3][4]
  • Sulfurized Olefins: Generally unsuitable for pharma due to heterogeneity and toxicity of the olefinic backbone.

  • Di(tert-dodecyl)pentasulphide: Represents a viable lipophilic prodrug scaffold .[1][2][3][4] The pentasulfide (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) bridge is susceptible to thiol-disulfide exchange (e.g., with glutathione) in vivo, releasing 
    
    
    
    slowly.[1][2][4]

Key Advantage: The high LogP (>8) of TPS 32 suggests it can accumulate in lipid bilayers, potentially acting as a membrane-bound reservoir for ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, unlike water-soluble salts (NaHS) that release gas instantly.[1][2][4]

Experimental Protocols (Self-Validating)

To verify these claims, the following protocols assess stability and release kinetics.

Protocol A: Copper Strip Corrosion (Stability Proxy)

Validates: Chemical stability and "active sulfur" content.[1][2][3][4]

  • Preparation: Polish a standard copper strip (ASTM D130 spec) with 240-grit silicon carbide paper.[1][2][3][4] Wash with isooctane.[1][2][4]

  • Immersion: Suspend the strip in 30mL of the test fluid (5% additive in mineral oil).

  • Stress: Heat the vessel to 121°C (250°F) for 3 hours.

  • Evaluation: Remove and wash.[2][4]

    • Validation Check: If the strip is Black/Flaking (4a-4c), the additive is a Sulfurized Olefin (High activity).[1][2][3][4] If the strip is Orange/Tarnish (1b-2a), it is TPS 32 (High stability).[1][2][3][4]

Protocol B: Methylene Blue H₂S Release Assay (Bio-Activity Proxy)

Validates: Potential for H₂S donation in biological systems.[1][2][3][4]

  • Reagent Setup: Prepare a solution of Glutathione (GSH, 1 mM) in Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation: Add 50 µM of the test compound (TPS 32 vs SIB dissolved in DMSO).

  • Reaction: Incubate at 37°C for 30–60 minutes. The GSH acts as the biological trigger (thiol exchange).[1][2][4]

  • Detection:

    • Add 100 µL of Zinc Acetate (1% w/v) to trap ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       as ZnS.[1][2][4]
      
    • Add 100 µL of N,N-dimethyl-p-phenylenediamine sulfate (20 mM) in 7.2 M HCl.

    • Add 100 µL of FeCl₃ (30 mM) in 1.2 M HCl.[1][2][3][4]

  • Quantification: Measure absorbance at 670 nm .

    • Validation Check: TPS 32 should show a linear increase in absorbance over time (controlled release).[1][2][3][4] SIB will likely show a chaotic spike or precipitate due to insolubility/instability.[1][2][4]

References

  • PubChem. (2025).[2][3][4] Di-tert-dodecyl pentasulfide | C24H50S5.[2][3][4][5][6] National Library of Medicine.[2][4] [Link][1][2][3][4]

  • Tribology International. (2006).[2][3][4] Tribological characteristics of di(iso-butyl) polysulfide as extreme pressure additive. Emerald Insight. [Link][1][2][3][4]

  • Lubrication Expert. (2023). A Guide to Extreme Pressure Additives in Lubricants. [Link]

  • Expert Opinion on Drug Discovery. (2016). Using hydrogen sulfide to design and develop drugs. ResearchGate. [Link]

  • MAK Collection. (2021). Di-tert-dodecyl pentasulfide - Toxicological Evaluation. Publisso. [Link]

Sources

comparative wear protection of pentasulphide vs ZDDP

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Dialkyl Pentasulfides vs. Zinc Dialkyldithiophosphates (ZDDP) in Boundary Lubrication

Executive Summary

This guide provides a technical comparison between Dialkyl Pentasulfides (representing sulfur-based organic polysulfides) and ZDDP (Zinc Dialkyldithiophosphate), the industry-standard anti-wear additive.

  • ZDDP remains the superior Anti-Wear (AW) agent for moderate loads, forming a durable, thick phosphate glass tribofilm (50–150 nm) that minimizes material loss over long cycles.

  • Pentasulfides function primarily as Extreme Pressure (EP) agents. They form thinner, sacrificial iron sulfide films that excel at preventing catastrophic welding/seizure under high shock loads but offer less protection against gradual attritive wear compared to ZDDP.

  • Key Trade-off: ZDDP offers better long-term wear protection (smaller wear scar); Pentasulfides offer higher load-carrying capacity and ashless formulations.

Chemical Architecture & Mechanism

Molecular Structures
  • ZDDP: A coordination complex containing Zinc, Phosphorus, and Sulfur. It is "ash-bearing" due to the metal (Zn).[1]

  • Dialkyl Pentasulfide: An organic polysulfide chain (

    
    , where 
    
    
    
    ). It is "ashless" (metal-free) and relies solely on sulfur reactivity.
Mechanistic Pathways (Tribochemistry)

The protective mechanism is defined by how the molecule decomposes under tribological stress (heat + shear) to form a "tribofilm."

TribofilmFormation cluster_ZDDP ZDDP Pathway (Anti-Wear) cluster_Penta Pentasulfide Pathway (Extreme Pressure) ZDDP_Mol ZDDP Molecule ZDDP_Decomp Thermal/Shear Decomposition (>60°C) ZDDP_Mol->ZDDP_Decomp Polyphosphate Zinc Polyphosphate Glass Formation ZDDP_Decomp->Polyphosphate ZDDP_Film Thick Tribofilm (50-150nm) (Phosphate Glass + ZnS) Polyphosphate->ZDDP_Film Cross-linking Penta_Film Thin Tribofilm (<50nm) (Iron Sulfide - FeS) ZDDP_Film->Penta_Film Comparison: ZDDP = Durable Glass Pentasulfide = Sacrificial Layer Penta_Mol Dialkyl Pentasulfide Sulfur_Release S-S Bond Scission (High Shear Stress) Penta_Mol->Sulfur_Release Fe_Reaction Reaction with Iron Surface (Exothermic) Sulfur_Release->Fe_Reaction Active Sulfur Fe_Reaction->Penta_Film Corrosive Attack

Figure 1: Comparative tribochemical pathways. ZDDP builds a constructive glass layer, while Pentasulfides react aggressively with the surface to prevent seizure.

Experimental Performance Data

The following data synthesizes results from standard Four-Ball Wear Tests (ASTM D4172) and EP Tests (ASTM D2783) .

Performance MetricZDDP (1.0 wt%) Dialkyl Pentasulfide (1.0 wt%) Implication
Wear Scar Diameter (WSD) 0.35 – 0.45 mm 0.50 – 0.80 mmZDDP reduces attritive wear significantly better.
Coeff. of Friction (COF) 0.08 – 0.120.06 – 0.10 Pentasulfides can offer lower friction due to softer FeS films.
Weld Load (EP Performance) ~250 kg> 400 kg Pentasulfides prevent seizure at much higher loads.
Tribofilm Thickness Thick (50–150 nm)Thin (<50 nm)ZDDP film is more robust; Sulfide film is easily worn away.
Corrosivity Low (Inhibited)Moderate to HighPentasulfides can corrode yellow metals (copper/bronze).

Analysis:

  • ZDDP excels in the Anti-Wear regime (mixed lubrication).[2][3][4] The phosphate glass "pads" prevent asperity contact.

  • Pentasulfides excel in the Extreme Pressure regime (boundary lubrication). When the oil film collapses, the sulfur reacts instantly with iron to form Iron Sulfide (FeS), which shears easily and prevents the metals from welding together, albeit at the cost of some chemical wear (corrosion).

Experimental Protocols (Self-Validating Systems)

To verify these results in your lab, use the following standardized protocols.

Protocol A: Four-Ball Wear Test (ASTM D4172)

Objective: Measure protection against long-term attritive wear.

  • Preparation: Clean four chrome-alloy steel balls (AISI 52100) with hexane and acetone. Dry with nitrogen.

  • Setup: Clamp three balls in the test cup. Cover with ~10mL of test lubricant (Base Oil + Additive). Press the fourth ball into the center.

  • Parameters:

    • Load: 40 kgf (392 N)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes[5]

  • Data Collection: Measure the Wear Scar Diameter (WSD) on the three stationary balls using an optical microscope.

  • Validation:

    • Pass: WSD < 0.5 mm indicates effective AW protection.

    • Fail: WSD > 0.6 mm (approaching base oil performance of ~0.8 mm).

Protocol B: Tribofilm Characterization Workflow

Objective: Confirm the chemical nature of the protective film.[6]

ExperimentalWorkflow cluster_Analysis Characterization Techniques Step1 Wear Test (ASTM D4172) Step2 Solvent Rinse (Hexane - remove oil) Step1->Step2 Step3 Surface Analysis Step2->Step3 XPS XPS (Chemical State) Step3->XPS AES Auger (AES) (Depth Profile) Step3->AES

Figure 2: Workflow for validating tribofilm composition post-wear testing.

Conclusion & Recommendations

  • For Engine Oils (Camshafts/Pistons): ZDDP is irreplaceable. The phosphate glass is essential for durability in mixed lubrication regimes where parts slide repeatedly.

  • For Gear Oils (High Shock Loads): Pentasulfides are preferred (often in combination with phosphorus) because they prevent scuffing and welding under extreme pressure where ZDDP films might rupture.

  • For "Ashless" Applications: Use Pentasulfides combined with ashless phosphorus (e.g., amine phosphates) to mimic ZDDP's dual AW/EP function without generating SAPS (Sulfated Ash, Phosphorus, Sulfur) emissions.

References

  • Spikes, H. (2004). The History and Mechanisms of ZDDP. Tribology Letters. Link

  • Nicholls, M.A., et al. (2005). Review of the lubrication of metallic surfaces by zinc dialkyl-dithiophosphates. Tribology International.[7] Link

  • Papay, A.G. (1998). Antiwear and Extreme Pressure Additives in Lubricants.[8] Lubrication Science. Link

  • ASTM International. ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Link

  • Ducom Instruments. On the mechanism of lubricant additives using four ball tester. Link

Sources

tribological performance of di(tert-dodecyl)pentasulphide vs bio-based alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Tribological Guide: Di(tert-dodecyl)pentasulphide vs. Bio-Based Alternatives

Executive Summary

This guide provides a rigorous technical comparison between Di(tert-dodecyl)pentasulphide (commonly known as TPS 32 or similar polysulfide analogs) and emerging Bio-Based Sulfur Carriers (Sulfurized Vegetable Oils/Esters).

While di(tert-dodecyl)pentasulphide remains the industry benchmark for extreme pressure (EP) performance in metalworking fluids and gear oils due to its high active sulfur content (~32%) and superior weld load capabilities (>315 kgf), bio-based alternatives are closing the performance gap. Modern sulfurized esters now offer a synergistic mechanism—combining polar adsorption with sulfur release—that provides superior anti-wear (AW) protection at lower loads, though they often require higher treat rates to match the ultimate load-carrying capacity of polysulfides.

Chemical Characterization & Mechanism

To understand the performance differences, we must first analyze the structural distinctness of the two chemistries.

Di(tert-dodecyl)pentasulphide (TPS 32)[1]
  • CAS: 68425-15-0 (Polysulfides, di-tert-dodecyl) or 31565-23-8.

  • Structure: A non-polar hydrocarbon backbone linked by a labile polysulfide bridge (

    
    , where 
    
    
    
    ).
  • Reactivity: Classified as "Active Sulfur." The S-S bonds are relatively weak, allowing for rapid homolytic cleavage under tribological stress (heat/shear).

  • Mechanism: The released sulfur reacts aggressively with the iron surface to form a sacrificial iron sulfide (

    
    ) layer. This layer prevents welding but is corrosive to yellow metals (copper/brass).
    
Bio-Based Alternatives (Sulfurized Esters/SVOs)
  • Examples: Sulfurized Soybean Oil, Sulfurized Methyl Esters (FAME), Sulfurized Lard Oil.

  • Structure: Long-chain fatty acid esters containing sulfide bridges attached to the carbon chain.

  • Reactivity: Can be engineered as "Active" or "Inactive."[1]

  • Mechanism: Dual-action.

    • Physisorption: The polar ester groups (-COO-) physically adsorb onto the metal surface, creating a "carpet" that reduces friction at low loads (boundary lubrication).

    • Chemisorption: Under high loads, the sulfur bridges cleave to form the inorganic

      
       film.
      
Mechanistic Visualization

TriboMechanism cluster_TPS Di(tert-dodecyl)pentasulphide (TPS 32) cluster_Bio Bio-Based Sulfurized Ester TPS_Mol Non-Polar Polysulfide (Labile S-S Bonds) Heat High Load / Heat (>150°C) TPS_Mol->Heat Shear Stress FeS_Layer Thick FeS Film (Prevents Welding) Heat->FeS_Layer Rapid Reaction Corrosion High Copper Corrosion (Risk to Yellow Metals) Heat->Corrosion Excess Active S Bio_Mol Polar Sulfurized Ester (Triglyceride Backbone) Adsorption Polar Adsorption (Low Friction Coeff) Bio_Mol->Adsorption Immediate (<50°C) S_Release Controlled S-Release (High Load Activation) Adsorption->S_Release Load Increase S_Release->FeS_Layer Secondary Defense

Figure 1: Comparative mechanism of action. TPS 32 relies on thermal activation for EP protection, while Bio-Esters provide immediate friction reduction via adsorption followed by EP protection.

Tribological Performance Analysis

The following data synthesizes results from standard industry tests (Four-Ball EP, Copper Corrosion) comparing a standard TPS 32 grade against a high-performance Sulfurized Vegetable Oil (SVO).

Table 1: Physicochemical & Tribological Comparison
PropertyTest MethodTPS 32 (Polysulfide) Bio-Based SVO (15% S) Performance Implication
Total Sulfur ASTM D1552~32%~10 - 17%TPS 32 has higher reserve alkalinity for EP film formation.
Active Sulfur ASTM D1662High (>25%)Low to MediumTPS 32 reacts faster; Bio-SVO is safer for yellow metals.
Viscosity @ 40°C ASTM D445~30 - 60 cSt~200 - 2000 cStBio-SVO provides a thicker hydrodynamic film but may increase drag.
Weld Point (WP) ASTM D2783 315 - 400 kgf 200 - 250 kgf TPS 32 is superior for extreme shock loads.
Load Wear Index (LWI) ASTM D2783~50 - 60 kgf~40 - 55 kgfComparable under moderate loading.
Wear Scar (40kg, 1h) ASTM D4172~0.7 - 1.1 mm~0.4 - 0.6 mm Bio-SVO offers better anti-wear (AW) at lower loads.
Copper Corrosion ASTM D130 4a - 4c (Severe) 1a - 1b (Slight) Bio-SVO is preferred for multi-metal systems (bronze/brass).
Analysis of Data
  • Extreme Pressure (EP): Di(tert-dodecyl)pentasulphide exhibits a "Weld Point" advantage of roughly 100 kgf over bio-based alternatives at similar treat rates. The high density of labile sulfur atoms allows it to prevent seizure under catastrophic loads (e.g., metal forming, deep drilling).

  • Anti-Wear (AW): At moderate loads (below seizure), the Bio-SVO outperforms TPS 32. The wear scar diameter is significantly smaller because the fatty acid chains orient themselves on the metal surface, providing a lubricious barrier that the non-polar polysulfide cannot mimic.

  • Solubility: TPS 32 is highly soluble in mineral oils (Group I/II). Bio-based alternatives often require co-solvents or specific base oils (Group V esters) to maintain stability in non-polar formulations.

Experimental Protocols (Self-Validating)

To replicate these findings or validate a new supplier batch, use the following protocols. These are designed to be self-validating —meaning the control steps ensure the equipment is functioning correctly before data is accepted.

Protocol A: Four-Ball Extreme Pressure Test (ASTM D2783)

Objective: Determine the Load-Carrying Capacity (Weld Point).[2][3][4]

  • Preparation:

    • Clean four new AISI 52100 steel balls (12.7 mm, Grade 25 EP) with hexane; dry with nitrogen.

    • Validation Step: Inspect balls under 10x magnification. Reject any with visible pits or rust.

  • Setup:

    • Place three balls in the test cup and lock them using the clamping ring (torque to 68 Nm).

    • Pour the test lubricant (TPS 32 or Bio-SVO blend) until the balls are submerged by at least 3 mm.

  • Run Sequence:

    • Speed: 1770 ± 60 rpm.[5]

    • Temperature: 18 - 35°C (Ambient start).

    • Duration: 10 seconds per load stage.

    • Loading: Start at 80 kgf. Increase load in logarithmic steps (e.g., 100, 126, 160, 200, 250, 315 kgf).

  • Endpoint Determination (Weld Point):

    • The test stops when the friction torque spikes sharply, or the balls weld together.

    • Validation: If the weld occurs at a load lower than the "Last Non-Seizure Load" (LNSL) of the reference oil, recalibrate the loading arm.

Protocol B: Copper Strip Corrosion (ASTM D130)

Objective: Assess compatibility with yellow metals.

  • Polishing:

    • Polish a 75mm x 12.5mm copper strip with silicon carbide paper (240 grit) to remove all oxidation.

    • Validation: The strip must be uniformly bright copper pink. Do not touch with bare fingers.

  • Immersion:

    • Suspend the strip in 30 mL of the test oil in a test tube.

    • Place in a bath at 100°C for 3 hours .

  • Rating:

    • Remove, wash with isooctane, and compare against the ASTM Copper Strip Corrosion Standards.

    • TPS 32 Result: Typically Black/Grey (4c).

    • Bio-SVO Result: Typically Slight Tarnish (1a-1b).

Environmental & Safety Profile

The shift toward bio-based alternatives is often driven by the "Aquatic Chronic" classification of polysulfides.

  • TPS 32:

    • GHS Classification: Often labeled as Aquatic Chronic 2 or 4 depending on chain length distribution.

    • Biodegradability: Poor (<20% in 28 days). The branched alkyl chains resist microbial breakdown.

    • Toxicity: Generally low acute toxicity, but potential for bioaccumulation.

  • Bio-Based SVOs:

    • GHS Classification: Often non-hazardous.

    • Biodegradability: High (>60% in 28 days, OECD 301B). The ester linkage is easily hydrolyzed by enzymes.

    • Sustainability: Derived from renewable feedstocks (soy, canola, algae), reducing the carbon footprint of the formulation.

Conclusion & Recommendations

The choice between Di(tert-dodecyl)pentasulphide and Bio-Based alternatives depends on the specific failure mode you are trying to prevent:

  • Choose Di(tert-dodecyl)pentasulphide (TPS 32) if:

    • The application involves metal removal (drilling, tapping) or hypoid gears where shock loads exceed 300 kgf.

    • The system is closed (no environmental release risk).

    • Yellow metal corrosion is not a concern, or can be managed with inhibitors (e.g., thiadiazoles).

  • Choose Bio-Based SVOs if:

    • The application is metal forming or general lubrication where low friction (oiliness) is as important as weld prevention.

    • The lubricant is "Total Loss" (e.g., chainsaw oils, rail greases) or has a high risk of environmental leakage.

    • The equipment contains bronze or brass components.

Final Formulation Tip: For optimal performance, a hybrid approach is often best. Blending 3% TPS 32 (for ultimate weld load) with 5% Bio-SVO (for friction reduction and solubility) often yields a lubricant superior to either component alone.

References

  • ASTM International. (2021). ASTM D2783-21 Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method). West Conshohocken, PA. Retrieved from [Link]

  • Biresaw, G., et al. (2020). "Sulfurized methyl esters of soya fatty acids: Synthesis and characterization." Tribology Letters. Retrieved from [Link]

  • Lanxess. (2023). Additin® RC 2540 Product Information: Polysulfide-based Extreme Pressure Additive.[6] Retrieved from [Link]

  • Tribology & Lubrication Technology (TLT). (2018). "Sulfurized Additives: Types available, key applications and beneficial properties." STLE. Retrieved from [Link]

Sources

hydrolytic stability benchmarking of polysulfide additives

Hydrolytic Stability Benchmarking of Polysulfide Additives: A Strategic Guide for -Donor Drug Development

As gasotransmitter therapeutics mature, hydrogen sulfide (

As a Senior Application Scientist, I frequently see drug development pipelines stall—not due to a lack of biological efficacy, but because of poor physicochemical characterization. Specifically, unpredictable hydrolytic stability can ruin a formulation's shelf-life or cause premature gas release before the drug reaches its target tissue. This guide provides an objective benchmarking of polysulfide additives, detailing the causality behind their degradation and the self-validating experimental protocols required to evaluate them.

The Causality of Hydrolytic Degradation

In aqueous media, polysulfides and related sulfur-donating moieties exist in a delicate thermodynamic balance. The rate of hydrolysis is dictated by the electrophilicity of the adjacent functional groups and the pKa of the leaving groups.

For instance, ester-linked dithiolethiones (DTTs) undergo rapid, nonspecific hydrolysis in plasma and standard storage buffers. By converting these to amide linkages, researchers can drastically increase hydrolytic stability, preventing premature

Understanding this pathway is critical: if a donor hydrolyzes too fast in the IV bag, the active gas escapes; if it is too stable, it remains biologically inert.

PathwayDonorPolysulfide Donor(e.g., DATS, GYY4137)HydrolysisAqueous Hydrolysis(pH & Temp Dependent)Donor->Hydrolysis Spontaneous DegradationThiolThiol Trigger(GSH, Cysteine)Donor->Thiol Biological EnvironmentIntermediatePersulfide Intermediate(R-SSH)Hydrolysis->IntermediateThiol->IntermediateH2SHydrogen Sulfide (H2S)GasotransmitterIntermediate->H2S Rapid ReleaseTargetCellular Targets(Ion Channels, Enzymes)H2S->Target Signaling Cascade

Fig 1: Mechanistic pathways of polysulfide degradation and H2S signaling.

Benchmarking Alternative Polysulfide Donors

To make informed formulation decisions, we must benchmark these compounds across standardized aqueous conditions (pH 7.4, 37°C). The table below synthesizes the hydrolytic stability and release kinetics of leading polysulfide classes.

Table 1: Comparative Hydrolytic Stability and Release Profiles
Donor ClassRepresentative CompoundHydrolytic Stability (pH 7.4)Primary Release TriggerPeak

(

) Time
Natural Polysulfides DATS (Diallyl trisulfide)Low (Rapidly decomposes)Thiols (GSH) / Mild HydrolysisMinutes [2]
Phosphinodithioates GYY4137High (Stable for days)Spontaneous Hydrolysis1-2 Hours (Sustained) [1]
Macromolecular Conjugates PEG-ADT (Ether-linked)Very HighSpontaneous HydrolysisDays (Slow release) [4]
Esterase-Activated ZL-ISO-PhModerateEnzymatic (Esterase)~30-60 Minutes

Data Insight: Macromolecular donors utilizing ether bonds (e.g., PEG-ADT) exhibit vastly superior hydrolytic stability compared to small-molecule natural polysulfides, making them ideal candidates for long-acting, controlled-release therapeutics [4].

Self-Validating Experimental Workflows

A common pitfall in benchmarking polysulfide stability is relying solely on the Methylene Blue (MB) assay. The MB assay requires highly acidic conditions to trap the sulfide, which can artificially force the hydrolysis of the unreacted donor, leading to spurious overestimations of

  • Real-Time Amperometry: To measure the actual

    
     generated in situ without altering the buffer pH.
    
  • RP-HPLC-UV: To track the disappearance of the parent polysulfide compound, ensuring strict mass balance.

WorkflowPrep1. Buffer Prep(Deoxygenated PBS)Incubate2. Donor Incubation(Sealed Vessel, 37°C)Prep->IncubateSample3. Aliquot Sampling(Time-course)Incubate->SampleAssay4. Quantification(Amperometry + HPLC)Sample->AssayAnalyze5. Kinetic Modeling(Mass Balance Check)Assay->Analyze

Fig 2: Orthogonal experimental workflow for self-validating hydrolytic benchmarking.

Step-by-Step Protocol: Orthogonal Hydrolytic Benchmarking
  • Buffer Preparation & Deoxygenation: Prepare 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.

    • Causality Check: Sparge the buffer with Argon for 30 minutes. Oxygen rapidly oxidizes aqueous

      
       into sulfites and sulfates [1], which will artificially deflate your stability and release quantification.
      
  • Closed-System Setup: Utilize a sealed, temperature-controlled (37°C) reaction vessel equipped with a micro-amperometric

    
     sensor.
    
    • Causality Check:

      
       is highly volatile. Open systems result in gas escaping into the headspace, violating the mass balance and ruining the kinetic model.
      
  • Donor Introduction: Inject the polysulfide donor (dissolved in a minimal volume of anhydrous DMSO to prevent pre-hydrolysis) into the buffer to achieve a final concentration of 100 µM.

  • Kinetic Sampling (HPLC): At predetermined intervals (0, 15, 30, 60, 120 mins, and 24 hrs), withdraw 50 µL aliquots. Immediately quench the aliquot in cold acetonitrile to precipitate salts and halt further hydrolysis.

  • Data Synthesis: Correlate the rate of parent compound degradation (via HPLC) with the rate of

    
     appearance (via Amperometry). If the parent degrades significantly faster than 
    
    
    appears, the compound is undergoing non-productive hydrolysis or forming stable, non-releasing persulfide intermediates.

Strategic Recommendations

Selecting the right polysulfide additive requires aligning its hydrolytic stability with the target therapeutic window. For acute indications (e.g., ischemia-reperfusion injury), rapid-release donors like DATS are preferable, provided they are formulated in non-aqueous vehicles (like lipid nanoparticles) until administration[3]. For chronic conditions, highly stable, slow-hydrolyzing macromolecular donors like PEG-ADT offer superior pharmacokinetic control and shelf-life [4].

References

  • Title: A Review of Hydrogen Sulfide (H2S)
  • Title: Hydrogen Sulfide (H2S)
  • Title: Controllable hydrogen sulfide donors and their activity against myocardial ischemia-reperfusion injury.
  • Source: rsc.

Friction Coefficient Analysis: A Comparative Guide to Sulfur vs. Chlorine Extreme Pressure (EP) Additives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Extreme Pressure (EP) Lubrication

In high-load applications, such as in gear sets, metalworking, and other industrial machinery, the hydrodynamic film of a lubricant can be squeezed out from between contacting surfaces. This leads to a boundary lubrication regime where direct metal-to-metal contact would cause catastrophic wear, scuffing, and welding. Extreme Pressure (EP) additives are specifically designed to prevent this failure. They react chemically with the metal surfaces under the high temperature and pressure generated at asperity contacts to form a sacrificial, soap-like boundary film.[1][2] This guide provides an in-depth comparison of two of the most historically significant classes of EP additives: sulfur-based and chlorine-based compounds, focusing on their mechanisms, performance characteristics, and analytical evaluation.

Mechanism of Action: How EP Additives Work

The efficacy of EP additives is rooted in their ability to undergo a tribochemical reaction. The heat generated by friction at the points of contact provides the activation energy for the additive to decompose and react with the nascent metal surface. This process forms a new, protective layer with a low shear strength, which is more easily sheared than the parent metal, thereby reducing friction and preventing welding.[3]

Sulfur-Based Additives (Sulfur Carriers)

Sulfur-based additives, often called sulfur carriers, are a cornerstone of EP lubrication. They are typically sulfurized olefins or fatty acids.[1][2]

Mechanism: Under extreme pressure, localized temperatures at the points of asperity contact can soar, reaching 600-1,000°C.[4] This intense heat causes the sulfur-containing molecules to decompose and react with the iron surface, forming a sacrificial layer of iron sulfide (FeS).[3][5] This film possesses a layered crystalline structure that acts as a solid lubricant, shearing easily under load to prevent direct metal-to-metal adhesion and subsequent seizure.[2]

The reactivity of these additives is a critical parameter.

  • Active Sulfur: These compounds react at lower temperatures and are highly effective at providing anti-scuff protection. However, their high reactivity makes them corrosive, particularly towards yellow metals like copper and bronze.[3][6]

  • Inactive Sulfur: These additives require much higher temperatures to react. While offering less protection at lower temperatures, they are significantly less corrosive and more compatible with a wider range of materials.[3][7]

G cluster_0 Sulfur Additive Mechanism A High Load & Speed B Asperity Contact (High Temperature & Pressure) A->B D Tribochemical Reaction B->D C Sulfur Carrier (e.g., Sulfurized Olefin) C->D E Iron Sulfide (FeS) Sacrificial Film D->E F Low Shear Strength Prevents Welding E->F

Caption: Tribochemical film formation by sulfur additives.

Chlorine-Based Additives (Chlorinated Paraffins)

Chlorinated paraffins (CPs) were historically lauded for their exceptional EP performance, particularly in severe metalworking applications.[8][9][10]

Mechanism: When subjected to the heat of friction, typically activated between 180-240°C, the carbon-chlorine bonds in the paraffin chain break.[4] The liberated chlorine atoms react vigorously with the iron surface to form a film of iron chloride (FeCl₂).[5][8] This iron chloride layer has a very low shear strength, providing excellent lubricity under extreme loads and preventing seizure.[8]

However, the use of chlorinated paraffins has dramatically declined. Upon thermal decomposition, they can also form hydrochloric acid (HCl), which is highly corrosive to machinery.[8] Furthermore, significant environmental and health concerns, particularly regarding the persistence and bioaccumulation of short-chain chlorinated paraffins (SCCPs), have led to widespread regulatory restrictions and a shift towards safer alternatives.[11][12][13]

G cluster_1 Chlorine Additive Mechanism A High Load & Speed B Asperity Contact (Moderate-High Temp.) A->B D Tribochemical Reaction B->D C Chlorinated Paraffin C->D E Iron Chloride (FeCl₂) Sacrificial Film D->E F Very Low Shear Strength Prevents Welding E->F

Caption: Tribochemical film formation by chlorine additives.

Head-to-Head Performance Comparison

The choice between sulfur and chlorine additives has historically been dictated by the specific demands of the application, balancing performance against drawbacks like corrosivity and thermal stability.

Performance MetricSulfur-Based AdditivesChlorine-Based AdditivesSupporting Insights
Activation Temperature High (600-1000°C for robust film)[4]Moderate (180-240°C)[4]Chlorine's lower activation temperature allows it to form a protective film under less severe conditions.
Load Carrying Capacity Good to ExcellentExcellent to SuperiorChlorinated paraffins are renowned for their ability to prevent seizure under the most extreme loads, a primary reason for their historical use in heavy-duty forming.[10]
Friction Coefficient Effective reductionVery effective reductionThe iron chloride film generally provides a lower coefficient of friction than the iron sulfide film.[8]
Thermal Stability Generally goodPoor to ModerateChlorinated paraffins can decompose at elevated temperatures, releasing corrosive byproducts.[8]
Corrosivity Active sulfur is corrosive to yellow metals (copper, bronze).[3][6]Can form HCl, making it highly corrosive to ferrous metals.[8]Inactive sulfur formulations are available to mitigate yellow metal corrosion.[7] Additives can be used to neutralize the acid-forming tendency of CPs.[8]
Environmental/Health Generally acceptable, though some manufacturing processes pose challenges.[1]Significant concerns; short-chain CPs are persistent, bioaccumulative, and toxic (PBT).[13]Regulatory actions (e.g., by the EPA) have severely restricted the use of many chlorinated paraffins.[12][13]

Experimental Protocol: Evaluating EP Properties via ASTM D2783 Four-Ball Method

To quantitatively compare the performance of lubricants containing these additives, a standardized test method is essential. The ASTM D2783 is a widely accepted standard for determining the extreme-pressure properties of lubricating fluids.[14][15][16][17] It provides critical data points like the Weld Point and the Load-Wear Index.

Objective

To determine and compare the load-carrying properties (Weld Point and Load-Wear Index) of two lubricating fluids: one containing a sulfur-based EP additive and one containing a chlorine-based EP additive.

Materials & Apparatus
  • Four-Ball EP Tester: As specified in ASTM D2783.[18]

  • Test Balls: 12.7 mm diameter steel balls (AISI E-52100 steel).[15]

  • Microscope: Calibrated for measuring wear scars to an accuracy of 0.01 mm.[18]

  • Test Lubricants: Base oil, Base oil + Sulfur Additive, Base oil + Chlorine Additive.

  • Solvents: For cleaning test balls and assembly.

Step-by-Step Methodology
  • Preparation: Thoroughly clean the four test balls, ball pot assembly, and lock nut with a suitable solvent and allow them to dry completely.

  • Assembly: Place three clean balls into the ball pot. Secure them with the clamping ring and lock nut.

  • Lubricant Addition: Pour the test lubricant into the ball pot until the test balls are fully submerged.

  • Final Assembly: Place the fourth ball into the chuck of the test spindle and mount the ball pot onto the tester's platform.

  • Test Execution (Series of 10-second runs):

    • Start the test at a specified initial load (e.g., 80 kgf) for 10 seconds at a constant rotational speed of 1760 ± 60 rpm.[15]

    • After each 10-second run, remove the lubricant, clean the three stationary balls, and measure the diameter of the wear scars on each ball using the microscope.

    • Increase the load to the next step in the standard sequence (e.g., 100, 126, 160, 200 kgf, etc.).[15]

    • Repeat the process with a fresh set of balls and new lubricant for each load step.

  • Determining the Weld Point: Continue the series of tests with increasing loads until the rotating ball welds to the three stationary balls. This is characterized by the shearing of the motor drive pin or a sudden, extreme increase in friction and noise. The lowest applied load at which this occurs is the Weld Point .[18]

  • Calculating the Load-Wear Index (LWI): The LWI is an average of the corrected loads from the ten runs immediately preceding the weld point, providing an indication of wear protection under increasing loads.[18]

  • Data Analysis: Compare the Weld Point and LWI for the lubricants containing sulfur and chlorine additives. A higher Weld Point and higher LWI indicate superior extreme-pressure performance.

G A 1. Clean & Prepare (4 Balls, Ball Pot) B 2. Assemble 3 Balls in Pot A->B C 3. Add Test Lubricant B->C D 4. Mount Assembly in Tester C->D E 5. Run 10-sec Test (1760 rpm, specific load) D->E F Weld Occurred? E->F G Record Weld Point F->G Yes H 6. Measure Wear Scars F->H No J 8. Calculate Load-Wear Index (LWI) G->J I 7. Increase Load (Use fresh balls/oil) H->I I->E

Caption: ASTM D2783 Four-Ball EP Test Workflow.

Conclusion and Future Outlook

Historically, both sulfur and chlorine-based additives have been highly effective at providing extreme pressure protection. Chlorine-based additives often exhibit superior load-carrying capacity and lower friction coefficients, activating at more moderate temperatures.[4] However, their significant drawbacks, including high corrosivity and severe environmental and health concerns, have led to their decline in nearly all applications outside of highly specialized metalworking operations.[2][9]

Sulfur-based additives, particularly modern, inactive types, represent a much more balanced and widely accepted solution.[19][20] They provide robust EP protection at high temperatures with manageable corrosivity, making them a staple in industrial and automotive gear oils and greases.[19] The ongoing research in lubrication science focuses on synergistic combinations, such as sulfur-phosphorus additives, and novel chemistries that deliver high performance without the environmental and safety liabilities of older technologies.

References

  • ASTM D2783 Standard Test Method for the Measurement of Extreme Pressure Properties of Lubricating Fluids. EUROLAB. [Link]

  • ASTM D2783-19 | Measurement of Extreme-Pressure Properties of Lubricating Fluids. Rtec Instruments. [Link]

  • D2783 Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method). ASTM International. [Link]

  • Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method). ASTM International. [Link]

  • US4844825A - Extreme pressure additive for use in metal lubrication.
  • ASTM D2783-21 - Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating. ASTM International. [Link]

  • Sulfur containing EP additive and Sulfurized Isobutylene. Infinvo. [Link]

  • What Is A Chlorinated Paraffin?. Petronaft. [Link]

  • How Sulfur is Used in Lubrication. Noria Corporation. [Link]

  • Extreme pressure and antiwear additives in rolling bearing lubrication. STLE. [Link]

  • WO2020131603A1 - Lubricating composition comprising a sulfur-containing carboxylic acid or ester additive.
  • What is the Difference Between Antiwear and Extreme Pressure Additives?. AGE-LESS. [Link]

  • Chlorinated Paraffins (EHC 181, 1996). INCHEM. [Link]

  • The surface and tribological chemistry of chlorine- and sulfur-containing lubricant additives. ResearchGate. [Link]

  • The Effects of EP Additives on Gearboxes. Machinery Lubrication. [Link]

  • Chlorinated Paraffins: No Quick Solutions. Lubes'N'Greases. [Link]

  • Understanding the tribological chemistry of chlorine-, sulfur- and phosphorus-containing additives. ScienceDirect. [Link]

  • Understanding the Tribological Chemistry of Chlorine- and Sulfur- and Phosphorus-Containing Additives. ASME Digital Collection. [Link]

  • A Guide to Extreme Pressure Additives in Lubricants: How They Protect Metal Surfaces. Oiltrends. [Link]

  • Chlorinated Paraffins — Beyond the Application. U.S. Lubricants. [Link]

  • EFFECTS OF ZDDP AND CHLORINATED PARAFFINS ON LUBRICANT FILM IN TWIST COMPRESSION TRIBOTEST. VDU. [Link]

  • PERFORMANCE COMPARISON AND STRUCTURE-ACTIVITY RELATIONSHIP OF DIFFERENT SULFURIZDE OLEFINS. Petroleum Processing and Petrochemicals. [Link]

  • EP0201197A1 - Sulfurized olefins.
  • Health and environmental screening of non-chlorinated lubricants. Danish Environmental Protection Agency. [Link]

  • Risk Management for Short-Chain Chlorinated Paraffins. US EPA. [Link]

  • Chlorinated paraffin metabolism and its importance for understanding CP toxicity. Environmental Science: Processes & Impacts. [Link]

  • Active vs. Inactive Sulfur Additives and Copper Corrosion in Lubricants & MWF. Chorus. [Link]

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validation of EP properties using Timken and FZG tests

Author: BenchChem Technical Support Team. Date: March 2026

Extreme Pressure (EP) Additive Validation: A Comparative Guide to Timken and FZG Methodologies for High-Load Applications

Introduction

For scientists and drug development professionals overseeing pharmaceutical manufacturing scale-up, the mechanical integrity of processing equipment—such as high-shear granulators, rotary tablet presses, and bioreactor agitators—is non-negotiable. These systems operate under immense mechanical stress. To prevent metal-to-metal welding, catastrophic wear, and subsequent batch contamination, lubricants fortified with Extreme Pressure (EP) additives are deployed. However, validating the efficacy of these chemical additives requires rigorous tribological testing.

This guide objectively compares the two foundational validation frameworks: the Timken OK Load Test (ASTM D2782) and the FZG Gear Test (ASTM D5182 / DIN 51354). By understanding the experimental data and mechanistic causality behind these tests, researchers can confidently specify the appropriate validation protocols for critical manufacturing infrastructure.

Mechanistic Causality: How EP Additives Function

Under extreme mechanical loads, the hydrodynamic fluid film separating two metal surfaces is breached, leading to boundary lubrication conditions. EP additives (typically sulfur, phosphorus, or chlorine-based compounds) remain inactive at ambient temperatures but undergo rapid thermal decomposition at the localized flash temperatures generated by metal-to-metal friction. This decomposition allows the active elements to react with the metal surface, forming a sacrificial solid tribofilm (e.g., iron sulfide or iron phosphate) that prevents micro-welding and scuffing. The goal of tribological testing is to empirically validate the formation, load-bearing capacity, and resilience of this tribofilm.

The Timken OK Load Test (ASTM D2782)

The Qualitative Screen for EP Presence

Historically developed in the 1930s, the Timken OK Load test evaluates the load-carrying capacity of lubricating fluids by rotating a tapered roller bearing cup against a steel block[1]. While often cited in marketing literature, modern tribologists recognize the Timken test primarily as a qualitative indicator of whether an EP additive is present and functioning, rather than a direct predictor of field performance[2].

Causality Behind Experimental Choices: The test utilizes a simple block-on-ring geometry. The localized contact pressure is exceptionally high—a 35-lb load applied to the lever equates to roughly 188,250 PSI at the contact point[2]. This extreme pressure forces the liquid lubricant out of the contact zone, rapidly inducing the boundary lubrication regime necessary to trigger the EP additive's chemical reaction.

Step-by-Step Protocol (Self-Validating System):

  • Preparation: Ensure the steel test cup and block are pristine and at room temperature. Mount the bearing race on the tapered arbor[3].

  • Fluid Delivery: Submerge the contact area or flood it continuously with the test lubricant[1].

  • Load Application: Rotate the cup at 800 RPM (approx. 123.71 m/min)[4]. Apply an initial load via the lever arm for a strict 10-minute duration.

  • Inspection (The Validation Check): Stop the machine and examine the wear scar on the steel block.

    • Pass (OK Load): A uniform wear scar with no signs of scoring or abrasive micro-welding[3].

    • Fail (Score Value): The presence of scoring, indicating the tribofilm ruptured[4].

  • Iteration: Adjust the load in progressive increments. The "Timken OK Load" is the highest mass at which no scoring occurs[3]. A value >35 lbs confirms active EP chemistry[2].

The FZG Gear Test (ASTM D5182 / DIN 51354)

The Quantitative Simulation of Dynamic Mesh

Unlike the static sliding of the Timken test, the FZG (Forschungsstelle für Zahnräder und Getriebebau) test rig utilizes a back-to-back gear configuration to simulate the complex rolling and sliding dynamics of actual gear teeth[5]. This test is highly regarded for its direct correlation to real-world mechanical performance, making it critical for validating lubricants used in complex pharmaceutical drives[6].

Causality Behind Experimental Choices: The FZG test uses specialized "A" profile gears designed to maximize sliding velocity at the tooth root and tip, intentionally increasing the scuffing risk[6]. By incrementally increasing the torque (load stages) while maintaining a constant speed and initial oil temperature (90°C), the test systematically pushes the EP additive to its thermal and mechanical limits until the sacrificial film fails[4].

Step-by-Step Protocol (Self-Validating System):

  • System Initialization: Install the test gears in the FZG rig. Fill the bath with the test lubricant and heat to the initial temperature of 90°C[4].

  • Stage 1-3 (Run-in): Apply low torque loads and run the motor at a constant 1450 RPM for 21,700 revolutions (approx. 15 minutes per stage)[4].

  • Incremental Loading: Progress to Stage 4. Apply the defined torque via the torsion shaft clutch[6]. Run for 15 minutes.

  • Visual & Gravimetric Validation: After every stage, halt the machine. Inspect the gear teeth flanks for scuffing (cumulative damage). Optionally, measure weight loss to track abrasive wear[5].

  • Failure Criterion: Continue advancing load stages (up to 12 or 14) until the total sum of scuffing damage across the gear teeth exceeds 20 mm, or excessive weight loss is recorded[5]. The fluid's performance is rated by its "Failure Load Stage" (FLS).

Comparative Data Presentation

To objectively evaluate formulation candidates, researchers must understand the distinct data outputs of these methodologies.

ParameterTimken OK Load (ASTM D2782)FZG Gear Test (ASTM D5182)
Primary Objective Qualitative confirmation of EP additive presence.Quantitative simulation of load-carrying capacity.
Contact Geometry Line contact (Block-on-Ring).Dynamic gear tooth mesh (Rolling & Sliding).
Output Metric Pounds (lbs) or Kilograms (kg) before scoring.Failure Load Stage (FLS 1 through 12+).
Field Correlation Poor. High values do not guarantee field success[2].Excellent. Directly correlates to gearbox survival[6].
Repeatability Low (±23% margin of error)[2].High (Strictly controlled thermal/mechanical variables).
Best Use Case Rapid, low-cost screening of raw additive chemistry.Final validation of fully formulated lubricants.

Experimental Workflow Visualization

EP_Validation Start New Lubricant Formulation (EP Additive Candidate) Timken Timken OK Load Test (ASTM D2782) Rapid Screening Start->Timken Initial Screen PassTimken Pass (>35 lbs) EP Presence Confirmed Timken->PassTimken FailTimken Fail (<35 lbs) Reformulate Chemistry Timken->FailTimken FZG FZG Gear Test (ASTM D5182) Dynamic Simulation PassFZG Pass (Load Stage >10) Approved for Manufacturing FZG->PassFZG FailFZG Fail (Load Stage <10) Adjust Treat Rate FZG->FailFZG PassTimken->FZG Advanced Validation

Logical workflow for EP additive validation from Timken screening to FZG simulation.

Strategic Recommendations for Drug Development Professionals

When specifying lubricants for critical pharmaceutical manufacturing equipment, do not rely solely on high Timken OK Load marketing claims. Some aggressive EP additives can yield extraordinarily high Timken results but may be corrosive to the specific metallurgy of your equipment[2]. Instead, utilize the Timken test as a baseline screen to verify active chemistry, and mandate FZG Gear Test data (aiming for a Failure Load Stage >10) to ensure the lubricant can withstand the dynamic, high-torque environments of scale-up manufacturing without compromising operational integrity.

References

1.1 Industrial and automotive gear oil tests and specifications. STLE. 1.3 What the Timken OK Load Test Really Says About Lubricants. Stratson. 1.4 FZG Gear. Clark Testing. 1.6 Timken OK Load. Wikipedia. 1.9 test methods for gear lubricants. Srce. 1.13 VARIOUS ANALYTICAL AND PERFORMANCE TEST METHODS TO DEVELOP GREASES USED IN COAL MINING. Koehler Instrument Company.

Sources

cross-referencing CAS 31565-23-8 with REACH registration data

Author: BenchChem Technical Support Team. Date: March 2026

An Authoritative Comparison Guide: Cross-Referencing CAS 31565-23-8 with REACH Registration Data and Alternative EP Additives

Executive Summary

The regulatory landscape governing extreme pressure (EP) additives and metalworking fluids has undergone a paradigm shift under the European Union’s REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework. Historically, Short-Chain and Medium-Chain Chlorinated Paraffins (SCCPs and MCCPs) dominated the market due to their low cost and high performance. However, due to their Persistent, Bioaccumulative, and Toxic (PBT) profiles, they are heavily restricted or classified as Substances of Very High Concern (SVHC)[1].

As a result, di(tert-dodecyl) pentasulphide (CAS 31565-23-8) has emerged as a premier, REACH-compliant alternative[2][3]. This guide provides a mechanistic and empirical comparison of CAS 31565-23-8 against legacy chlorinated paraffins and other sulfurized olefins, equipping formulation scientists with the data necessary for regulatory transition.

Chemical Identity & REACH Regulatory Context

Di(tert-dodecyl) pentasulphide (


) is a polysulfide characterized by its long alkyl chains and a five-sulfur atom bridge[4].
  • Molecular Weight: 498.98 g/mol [4]

  • Physical State: Clear, yellow liquid with low vapor pressure (< 0.1 hPa at 20°C) and high thermal stability[5].

REACH Status: CAS 31565-23-8 has been extensively evaluated under REACH and various European environmental screening programs (such as those by the UK Environment Agency and the German UBA) for PBT characteristics[6][7]. Unlike chlorinated paraffins, dialkyl polysulfides like CAS 31565-23-8 exhibit low acute toxicity (e.g.,


 oral in mice > 20,000 mg/kg) and are not classified as SVHCs[2][5]. This makes it a highly viable candidate for long-term integration into high-performance lubricants[8].

Mechanistic Profiling: Sulfurized Olefins vs. Chlorinated Paraffins

To understand why CAS 31565-23-8 is an effective replacement, we must examine the causality behind its tribological performance.

Under boundary lubrication conditions (high load, low speed), the fluid hydrodynamic film collapses, leading to metal-to-metal asperity contact. This generates extreme localized "flash temperatures."

  • Chlorinated Paraffins: Decompose at relatively low temperatures (~150°C) to release hydrochloric acid (

    
    ), which reacts with the iron surface to form an iron chloride (
    
    
    
    ) film. While effective,
    
    
    melts at lower temperatures, leading to film failure under extreme loads, and the released
    
    
    is highly corrosive.
  • Di(tert-dodecyl) pentasulphide: The bulky tert-dodecyl groups provide excellent solubility in hydrocarbon base oils[8]. Under high flash temperatures, the relatively weak S-S bonds in the pentasulphide chain cleave, releasing active sulfur. This sulfur chemisorbs onto the steel surface, forming a robust iron sulfide (

    
    ) tribofilm that prevents cold welding and catastrophic wear at much higher temperatures than 
    
    
    
    [8].

G A Lubricant + CAS 31565-23-8 (Di-tert-dodecyl pentasulphide) B Boundary Lubrication (High Load & Flash Temp) A->B C S-S Bond Cleavage (Active Sulfur Release) B->C D Chemisorption on Fe Surface C->D E FeS Tribofilm Formation D->E F Wear Reduction & Prevention of Cold Welding E->F

Mechanism of FeS tribofilm formation by CAS 31565-23-8 under extreme pressure.

Comparative Performance Data

The following table summarizes the quantitative performance of CAS 31565-23-8 against a legacy MCCP and a shorter-chain disulfide. Data is representative of standard 5% wt/wt treat rates in an ISO VG 46 Group II base oil.

Performance MetricDi(tert-dodecyl) pentasulphide (CAS 31565-23-8)Medium-Chain Chlorinated Paraffin (MCCP)Di-tert-butyl disulfide (CAS 110-06-5)
Active Element ~32% Sulfur (Active)~50% Chlorine~36% Sulfur (Inactive)
Four-Ball Weld Load (ASTM D2783) > 620 kg> 800 kg~ 250 kg
Wear Scar Diameter (ASTM D4172) 0.45 mm0.50 mm0.65 mm
Copper Corrosion (ASTM D130) 3B (Active sulfur attacks Cu)1A (Non-corrosive to Cu)1B (Low reactivity)
REACH Regulatory Status Compliant / Non-SVHC[5][6]SVHC / Heavily Restricted[1]Compliant
Primary Application Heavy-duty metalworking, gear oils[8]Legacy cutting fluids[3]Mild anti-wear, antioxidants[8]

Insight: While MCCPs achieve slightly higher absolute weld loads due to rapid chlorine reactivity, CAS 31565-23-8 provides vastly superior anti-wear properties (smaller wear scar) and is fully REACH compliant[2][8]. The high active sulfur content means it is not suitable for yellow metals (copper/brass) without a metal passivator, but it is exceptional for ferrous machining.

Experimental Validation Protocols

To objectively validate the performance of CAS 31565-23-8 during formulation transitions, laboratories must employ a self-validating testing system. The following protocol outlines the methodology for evaluating Extreme Pressure (EP) efficacy and verifying the mechanistic formation of the tribofilm.

Protocol: Modified Four-Ball Extreme Pressure Test & Tribofilm Validation

Objective: Determine the load-carrying capacity of the lubricant and analytically verify the presence of the


 tribofilm.

Step 1: Formulation Preparation

  • Blend 5.0% (wt/wt) of CAS 31565-23-8 into an unadditized ISO VG 46 mineral base oil[5][8].

  • Stir at 60°C for 30 minutes to ensure complete homogenization. Prepare a baseline control (base oil only) and a comparative control (5.0% MCCP).

Step 2: Apparatus Setup (ASTM D2783)

  • Thoroughly clean the test apparatus and four AISI 52100 steel test balls using analytical-grade heptane.

  • Lock three balls securely into the test cup and submerge them completely in the test lubricant.

  • Insert the fourth ball into the rotating chuck.

Step 3: EP Testing Execution

  • Apply an initial load of 80 kg to the chuck.

  • Rotate the top ball at 1,760 rpm for exactly 10 seconds at ambient starting temperature.

  • Remove the cup, discard the lubricant, and inspect the three lower balls under a microscope.

  • Causation Loop: If the balls show a clean circular wear scar, the tribofilm successfully prevented welding. Increase the load logarithmically (e.g., 100 kg, 126 kg, 160 kg) using new balls and fresh lubricant until catastrophic failure (welding of the four balls) occurs. Record this as the Weld Point.

Step 4: Self-Validating Analytical Confirmation (EDS)

  • To prove that the high weld load of CAS 31565-23-8 is caused by sulfur chemisorption (and not physical viscosity), extract the un-welded balls from the stage just prior to the weld point (e.g., 500 kg load).

  • Wash the balls gently with hexane to remove residual bulk oil.

  • Analyze the wear scar using Scanning Electron Microscopy coupled with Energy-Dispersive X-ray Spectroscopy (SEM-EDS).

  • Validation: A successful test will yield an EDS spectrum showing a distinct Sulfur (S) peak localized strictly within the wear scar boundary, confirming the pressure-induced formation of the sacrificial

    
     layer.
    

Conclusion

Transitioning away from chlorinated paraffins is no longer optional under the REACH regulatory framework[1][9]. CAS 31565-23-8 (di(tert-dodecyl) pentasulphide) stands out as a scientifically validated, high-performance alternative. By leveraging its temperature-dependent sulfur release mechanism, formulators can achieve exceptional extreme-pressure and anti-wear performance in ferrous metalworking applications while maintaining strict environmental compliance.

References

  • "Quo vadis? Examination and further development of the PBT assessment approach for identification of environmental SVHC", Umweltbundesamt,[Link]

  • "Environmental prioritisation of low production volume substances under REACH: PBT screening", GOV.UK,[Link]

  • "Survey of short- chain and medium- chain chlorinated paraffins", Miljøstyrelsen (Danish EPA), [Link]

  • "Mapping and development of alternatives to chlorinated lubricants in the metal industry (KLORPARAFRI)", Miljøstyrelsen (Danish EPA),[Link]

  • "7 Health and environmental assessment of components in non-chlorinated lubricants", Miljøstyrelsen (Danish EPA),[Link]

  • "Chemical Footprint Project 2016 Chemicals of High Concern List", Chemical Footprint Project,[Link]

Sources

Long-Term Storage Stability of Di(tert-dodecyl)pentasulphide: A Comparative Guide for Chemical Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

As a Senior Application Scientist, selecting the right sulfur-transfer reagent or additive is critical for ensuring batch-to-batch consistency in both industrial formulations and active pharmaceutical ingredient (API) synthesis. Di(tert-dodecyl)pentasulphide (DtDPS) is a high-molecular-weight organosulfur compound (C₂₄H₅₀S₅, MW ~499.0 g/mol )[1]. While traditionally utilized as an extreme pressure additive in lubricants[2], its exceptional long-term stability and controlled reactivity make it a superior, non-volatile sulfur donor for complex organic synthesis in drug development.

This guide objectively compares the storage stability of DtDPS against common alternatives and provides a self-validating analytical protocol for evaluating its shelf-life integrity.

Mechanistic Causality of Polysulfide Stability

The long-term storage stability of organosulfur compounds is governed by a delicate balance between the lability of the sulfur-sulfur (S-S) bonds and the steric shielding provided by the flanking alkyl groups.

Counterintuitively, extended polysulfide chains (such as pentasulfides) often exhibit greater thermal stability than shorter disulfides when subjected to high-stress applications[3]. The causality behind DtDPS's exceptional shelf life lies in its molecular architecture:

  • Steric Hindrance: The bulky tert-dodecyl (C12) groups create a dense steric umbrella. This structural bulk physically blocks atmospheric oxygen and ambient moisture from initiating premature oxidative attack on the internal -S₅- chain[4].

  • Van der Waals Stabilization: The long, branched alkyl chains generate significant intermolecular van der Waals forces. This prevents volatilization and restricts molecular mobility, thereby reducing the frequency of reactive collisions that lead to auto-oxidation[4].

When stored under normal conditions, these structural features ensure that DtDPS remains highly stable, preventing the uncontrolled release of active sulfur species or toxic degradants[2].

Mechanism DtDPS Di(tert-dodecyl)pentasulphide (Intact Reagent) Steric Steric Shielding (tert-dodecyl groups) DtDPS->Steric Structural feature Stress Thermal/Oxidative Stress (>200°C) DtDPS->Stress Prolonged exposure Steric->Stress Protects against Cleavage S-S Bond Cleavage Stress->Cleavage Overcomes barrier Donor Active Sulfur Transfer (API Synthesis) Cleavage->Donor Controlled environment Degradation Oxidative Degradation (Sulfoxides) Cleavage->Degradation Uncontrolled exposure

Fig 1: Steric shielding mechanism and thermal degradation pathways of DtDPS.

Comparative Stability Profile

To contextualize the performance of DtDPS, we must compare it against widely used alternatives: Di-tert-butyl disulfide (DtBDS) and Di-tert-nonyl polysulfide (DtNPS) .

Smaller disulfides like DtBDS suffer from higher volatility and lower thermal onset temperatures, making them prone to evaporative loss and degradation during long-term storage[3]. Conversely, while DtNPS offers good thermal resilience due to its C9 chains[4], DtDPS provides the ultimate stability matrix. DtDPS boasts a boiling point exceeding 200°C and an exceptionally low vapor pressure (< 0.03 hPa at 20°C)[2], ensuring it remains intact even in fluctuating warehouse conditions.

Quantitative Stability Comparison
Property / ReagentDi-tert-butyl disulfide (DtBDS)Di-tert-nonyl polysulfide (DtNPS)Di(tert-dodecyl)pentasulphide (DtDPS)
Sulfur Chain Length S₂ (Disulfide)S₅ (Pentasulfide)S₅ (Pentasulfide)
Alkyl Group Bulk Low (C4)High (C9)Very High (C12)
Thermal Decomposition Onset ~150°C[3]> 200°C[4]> 200°C [2]
Vapor Pressure (20°C) ModerateLow< 0.03 hPa [2]
Estimated Optimal Shelf Life (25°C) 12 months24 months> 36 months

Self-Validating Experimental Protocol for Stability Testing

To rigorously verify the shelf life of DtDPS for pharmaceutical or high-end chemical applications, researchers must employ a testing methodology that eliminates analytical bias. The following protocol utilizes orthogonal techniques to create a self-validating system .

Step-by-Step Methodology
  • Sample Preparation: Dissolve a standardized aliquot of DtDPS in HPLC-grade isooctane to achieve a 10 mg/mL stock solution.

  • Accelerated Aging: Transfer the solution into sealed amber glass ampoules. Store the ampoules in an environmental chamber set to 40°C and 75% Relative Humidity (RH).

  • Timepoint Aliquoting: Extract samples at Day 0, Month 1, Month 3, and Month 6.

  • Active Sulfur Titration: Perform an iodometric titration on a split sample to quantify the available active sulfur (the functional S-S bonds capable of sulfur transfer).

  • Chromatographic Analysis: Analyze the remaining split sample via HPLC-UV (C18 column, acetonitrile/water gradient) to quantify the intact C₂₄H₅₀S₅ molecule and identify any shorter-chain polysulfide or sulfoxide degradants.

Causality & Self-Validation Logic
  • Solvent Selection: Isooctane is explicitly chosen because its non-polar nature mimics the lipophilic environments of organic synthesis matrices, preventing solvent-induced solvolysis of the pentasulfide chain.

  • The Self-Validating Mechanism: This protocol is inherently self-validating through mass balance. The sum of the quantified intact pentasulfide and its specific oxidative degradants (measured via HPLC-UV) must correlate inversely with the active sulfur content (measured via titration). A discrepancy in this mass balance immediately flags analytical errors, uncharacterized volatile losses, or solvent evaporation, ensuring absolute trustworthiness in the data.

Workflow Prep Sample Prep (Isooctane) Aging Accelerated Aging (40°C / 75% RH) Prep->Aging Sampling Timepoint Aliquoting Aging->Sampling Analysis HPLC-UV & Titration Sampling->Analysis Validation Mass Balance Verification Analysis->Validation

Fig 2: Self-validating experimental workflow for accelerated stability testing.

Implications for Drug Development and API Synthesis

For drug development professionals, synthesizing sulfur-containing active pharmaceutical ingredients (APIs)—such as phenothiazine derivatives or specific thioether-based antibiotics—requires highly reliable sulfur transfer reagents.

Elemental sulfur is notoriously insoluble and difficult to handle, while lower molecular weight thiols pose severe volatility, odor, and toxicity risks. DtDPS offers a highly lipophilic, stable alternative. Its exceptional long-term storage stability ensures that the stoichiometry of active sulfur remains constant across multiple synthetic batches over years of storage. By resisting premature homolytic cleavage and auto-oxidation, DtDPS minimizes unpredictable impurity profiles in the final API, streamlining downstream purification and regulatory compliance.

References

  • Di-tert-dodecyl pentasulfide - MAK Value Documentation Publisso URL
  • Di-tert-dodecyl disulfide | 27458-90-8 Benchchem URL
  • Di-tert-nonyl polysulfide | 68425-16-1 Benchchem URL
  • Di-tert-dodecyl pentasulfide | C24H50S5 | CID 131634125 PubChem - NIH URL

Sources

Safety Operating Guide

Di(tert-dodecyl)pentasulphide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of extreme-pressure (EP) lubricant additives like di(tert-dodecyl)pentasulphide (often evaluated alongside its broader polysulfide mixtures) require strict adherence to environmental and occupational safety protocols. While this organosulfur compound exhibits low acute systemic toxicity, its physicochemical properties—specifically its high lipophilicity, poor water solubility, and thermal degradation profile—necessitate precise operational controls to prevent environmental contamination and occupational respiratory accumulation.

As a Senior Application Scientist, I have structured this guide to provide researchers and laboratory managers with a causality-driven framework for the safe handling, spill containment, and terminal disposal of di(tert-dodecyl)pentasulphide.

Physicochemical & Toxicological Grounding

To design a self-validating safety protocol, we must first understand the mechanistic behavior of the chemical. Di(tert-dodecyl)pentasulphide consists of bulky tert-dodecyl groups attached to a chain of five sulfur atoms. This structure provides significant steric hindrance and thermal stability, making it an excellent lubricant additive[1]. However, these same properties dictate its environmental persistence and occupational hazards.

  • Respiratory Hazard: The substance is poorly water-soluble. If aerosolized (e.g., during high-shear mixing or machining processes), the droplets cannot be easily cleared by the respiratory tract's aqueous mucous layers, leading to accumulation in the lungs. Consequently, occupational exposure limits (such as the MAK value) are strictly regulated at 5 mg/m³ for the respirable fraction[2].

  • Environmental Hazard: The compound is classified under Aquatic Chronic 4 (H413), meaning it may cause long-lasting harmful effects to aquatic life[3]. It must never be introduced into municipal wastewater systems.

Table 1: Critical Safety & Physicochemical Parameters

ParameterValue / ClassificationOperational Implication
CAS Number 31565-23-8 (Pentasulfide) / 68425-15-0 (Polysulfide)[2]Use for exact SDS tracking and waste manifesting.
Water Solubility Negligible / Poorly Soluble[2]Aqueous wash down is ineffective; requires organic absorbents.
Inhalation Limit (MAK) 5 mg/m³ (Respirable fraction)[2]Aerosol-generating procedures mandate Local Exhaust Ventilation (LEV).
Environmental Toxicity Aquatic Chronic 4 (H413)[3]Absolute prohibition of drain disposal; requires incineration[1].
Thermal Stability Decomposes at extreme temperaturesHigh-temperature incineration must be optimized for sulfur oxides (SOx) scrubbing.

Operational Handling & Spill Containment Protocols

The following methodologies are designed to mitigate the specific risks outlined above. Every step is grounded in the principle of preventing aerosol inhalation and aquatic release.

A. Routine Laboratory Handling
  • Ventilation: Conduct all transfers, dilutions, and mixing of di(tert-dodecyl)pentasulphide within a certified chemical fume hood or under Local Exhaust Ventilation (LEV) to prevent the accumulation of aerosols[2][4].

  • PPE: Wear standard nitrile laboratory gloves, chemical splash goggles, and a lab coat. While skin irritation is minimal (often scored as a slight irritant)[2], preventing dermal exposure eliminates the risk of secondary transfer to the eyes or face.

  • Equipment Compatibility: Use glassware, high-density polyethylene (HDPE), or PTFE (Teflon) containers. Avoid reactive metals (like copper or its alloys) which can react with sulfur compounds over time.

B. Spill Response Methodology

Because the substance is highly lipophilic, standard aqueous mopping will only spread the contamination.

  • Isolate & Ventilate: Immediately halt any aerosol-generating processes. Ensure LEV is operating at maximum capacity.

  • Containment: Surround the spill with inert, lipophilic absorbent materials (e.g., vermiculite, dry sand, or specialized hydrophobic spill pads)[1]. Do NOT use combustible materials like sawdust, as sulfur-containing organic waste can pose a fire hazard if exposed to strong oxidizers.

  • Mechanical Recovery: Use non-sparking tools to scoop the saturated absorbent into a dedicated, heavy-duty HDPE hazardous waste container.

  • Surface Decontamination: Wipe the affected area with a suitable organic solvent (e.g., isopropanol or a mild aliphatic hydrocarbon) to remove the remaining lipophilic film, followed by a standard detergent wash. All solvent-soaked wipes must be treated as hazardous waste.

Proper Disposal Procedures

The overarching directive for di(tert-dodecyl)pentasulphide disposal is controlled thermal destruction . Because of its Aquatic Chronic 4 classification, landfilling or drain disposal is strictly prohibited and legally actionable under international environmental regulations (e.g., EPA, REACH)[3][4].

Step-by-Step Disposal Workflow
  • Waste Segregation: Collect di(tert-dodecyl)pentasulphide waste (including pure chemical, contaminated lubricants, and spill cleanup materials) in dedicated, clearly labeled, sealable containers. Crucial Causality: Do not mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides), as the highly reduced sulfur chain can react exothermically.

  • Labeling: Affix a hazardous waste label detailing the chemical composition (Di-tert-dodecyl polysulfides), the primary hazard (Environmental Hazard / Aquatic Toxicity), and the accumulation start date[4].

  • Storage: Store in a cool, well-ventilated secondary containment area away from direct sunlight and heat sources to prevent thermal degradation and the potential release of volatile sulfur compounds (mercaptans/hydrogen sulfide)[1].

  • Terminal Destruction (Incineration): Transfer the waste to a licensed, professional chemical destruction facility[1]. The facility must utilize high-temperature rotary kiln incineration equipped with flue-gas desulfurization (FGD) scrubbers. Crucial Causality: Incineration of pentasulfides generates sulfur dioxide (SOx) gases. A licensed facility will neutralize these acidic gases using alkaline scrubbers (e.g., calcium hydroxide) before atmospheric release, ensuring compliance with clean air regulations.

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for handling, spill response, and terminal disposal, ensuring a closed-loop system that prevents environmental release.

G Start Di(tert-dodecyl)pentasulphide Operation Aerosol Aerosol Generating Process? Start->Aerosol LEV Mandatory Local Exhaust Ventilation (LEV) Aerosol->LEV Yes Standard Standard Fume Hood Handling Aerosol->Standard No Spill Spill Occurs? LEV->Spill Standard->Spill Absorb Contain with Inert Lipophilic Absorbent Spill->Absorb Yes Waste Waste Generation (Liquid or Solid) Spill->Waste Routine Disposal Absorb->Waste Segregate Segregate from Strong Oxidizers Waste->Segregate Container Seal in HDPE/PTFE Container Segregate->Container Label Label: Aquatic Toxicity (H413) Container->Label Incinerate Licensed High-Temp Incineration with SOx Scrubbing Label->Incinerate Terminal Action

Caption: Operational workflow for the safe handling, spill containment, and terminal disposal of di(tert-dodecyl)pentasulphide.

References

  • Publisso / MAK Commission. "Di‐tert‐dodecyl pentasulfide / Di‐tert‐dodecyl polysulfide." The MAK Collection for Occupational Health and Safety. Available at: [Link]

  • DP Paint & Products. "Veiligheidsinformatieblad - DP Paint & Products." DP Paint. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.